molecular formula C11H12F3N5O4 B15583570 2-Trifluoromethyl adenosine

2-Trifluoromethyl adenosine

Cat. No.: B15583570
M. Wt: 335.24 g/mol
InChI Key: XZAXKLMYAMKNFC-DTUHVUQASA-N
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Description

2-Trifluoromethyl adenosine is a useful research compound. Its molecular formula is C11H12F3N5O4 and its molecular weight is 335.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12F3N5O4

Molecular Weight

335.24 g/mol

IUPAC Name

(2R,3S,5R)-2-[6-amino-2-(trifluoromethyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H12F3N5O4/c12-11(13,14)10-17-7(15)4-8(18-10)19(2-16-4)9-6(22)5(21)3(1-20)23-9/h2-3,5-6,9,20-22H,1H2,(H2,15,17,18)/t3-,5?,6+,9-/m1/s1

InChI Key

XZAXKLMYAMKNFC-DTUHVUQASA-N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Trifluoromethyladenosine

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 2-Trifluoromethyladenosine. The strategic incorporation of a trifluoromethyl (CF₃) group into the adenosine (B11128) scaffold is a key modification intended to enhance metabolic stability, binding affinity, and other pharmacological properties. This document consolidates available data and theoretical knowledge to serve as a foundational resource for research and development.

Chemical Structure and Properties

2-Trifluoromethyladenosine is a purine (B94841) nucleoside analog. It consists of an adenine (B156593) base substituted at the C2 position with a trifluoromethyl group, which is attached to a ribofuranose sugar moiety. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the purine ring system and its interaction with biological targets.

Physicochemical Properties

While extensive experimental data for 2-Trifluoromethyladenosine is not widely published, its fundamental properties can be calculated. The table below summarizes these key characteristics.

PropertyValue
Molecular Formula C₁₁H₁₂F₃N₅O₄
Molecular Weight 335.24 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(6-amino-2-(trifluoromethyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
CAS Number Data not readily available
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to have moderate solubility in water and polar organic solvents like DMSO and ethanol.
pKa The trifluoromethyl group is expected to lower the pKa of the purine base compared to adenosine.
Spectroscopic Properties

Detailed spectroscopic data for 2-Trifluoromethyladenosine is not available in the cited literature. However, based on its chemical structure, the expected characteristic signals can be predicted.[1][2][3]

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

NucleusFunctional GroupPredicted Chemical Shift (ppm)Notes
¹H NMR Ribose Protons (H1' - H5')3.5 - 6.0Complex multiplets are expected for the sugar ring protons.
NH₂ Protons~7.0 - 8.0Broad singlet, exchangeable with D₂O.
Aromatic Proton (H8)~8.0 - 8.5Singlet, deshielded due to the purine ring.
¹³C NMR Ribose Carbons (C1' - C5')60 - 90
Purine Carbons115 - 160The C2 carbon attached to the CF₃ group will show a quartet in the proton-coupled spectrum.
CF₃ Carbon~120 - 130 (quartet)The carbon signal will be split by the three fluorine atoms (J ≈ 270-280 Hz).[1]
¹⁹F NMR -CF₃-60 to -75A singlet is expected in the proton-decoupled spectrum.[4][5] The chemical shift is highly sensitive to the electronic environment.[6]

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

TechniqueFunctional GroupPredicted Signal
IR Spectroscopy O-H Stretch (Alcohols)Broad band at 3200-3500 cm⁻¹[7][8]
N-H Stretch (Amine)Medium bands at 3100-3300 cm⁻¹[7]
C-H Stretch (Aliphatic)Bands below 3000 cm⁻¹[3]
C=N, C=C Stretch (Aromatic)Bands at 1500-1680 cm⁻¹[3]
C-F StretchStrong, sharp bands at 1000-1300 cm⁻¹
Mass Spectrometry Molecular Ion (M+)m/z = 335.24
Key FragmentsFragmentation would likely involve the loss of the ribose sugar moiety and characteristic fragments from the trifluoromethyl-adenine base.[9][10]

Synthesis of 2-Trifluoromethyladenosine

A detailed experimental protocol for the synthesis of 2-Trifluoromethyladenosine has been published, though the specifics are not available in the abstract.[11] Generally, the synthesis of such nucleoside analogs involves the coupling of a protected ribose derivative with a modified purine base.

G cluster_purine Purine Base Synthesis cluster_sugar Sugar Preparation cluster_coupling Coupling and Deprotection P1 Starting Purine Derivative P2 Introduction of CF3 Group P1->P2 Trifluoromethylation Reaction C1 Glycosylation Reaction (Coupling) P2->C1 S1 D-Ribose S2 Protected Ribose (e.g., Acetyl, Benzoyl) S1->S2 Protection of Hydroxyls S2->C1 C2 Protected 2-CF3-Adenosine C1->C2 C3 Final Product: 2-Trifluoromethyladenosine C2->C3 Deprotection end End C3->end start Start start->P1 start->S1

A generalized workflow for the synthesis of 2-Trifluoromethyladenosine.

Biological Activity and Mechanism of Action

Anticipated Biological Role

As an adenosine analog, 2-Trifluoromethyladenosine is expected to interact with components of purinergic signaling pathways, such as adenosine receptors, or enzymes involved in nucleoside metabolism.[12][13] Fluorinated nucleoside analogs often act as antimetabolites.[14] The proposed mechanism of action for many such compounds involves intracellular phosphorylation to the triphosphate form, followed by incorporation into DNA or RNA, leading to DNA dysfunction and cell death.[14][15] This makes them potent candidates for antiviral and anticancer therapies.

Adenosine Receptor Signaling

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine.[12] There are four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[13][16] The A₁ and A₃ receptors typically couple to Gᵢ proteins to inhibit adenylyl cyclase, while the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.[17][18] 2-Trifluoromethyladenosine may act as an agonist or antagonist at one or more of these receptor subtypes.

G cluster_membrane Cell Membrane compound 2-CF3-Adenosine (Ligand) receptor Adenosine Receptor (e.g., A2A) compound->receptor Binds g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP atp ATP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Gene Expression, Vasodilation) pka->response Phosphorylates Targets

A representative A₂ₐ adenosine receptor signaling pathway.[17][18]

Experimental Protocols

To evaluate the biological activity of 2-Trifluoromethyladenosine, standard in vitro assays for cytotoxicity and cell proliferation are essential.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[19] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cell line of interest (e.g., HeLa, A549)[19]

  • Complete culture medium

  • 2-Trifluoromethyladenosine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2-Trifluoromethyladenosine in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[20]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[21][22][23]

G A 1. Seed cells in 96-well plate B 2. Incubate 24h A->B C 3. Add serial dilutions of 2-CF3-Adenosine B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h E->F G 7. Add Solubilization Buffer F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability and IC50 Value H->I

Workflow for a standard MTT cytotoxicity assay.[19][20]
Protocol: EdU Assay for Cell Proliferation

The EdU (5-ethynyl-2'-deoxyuridine) assay is a more direct method for measuring DNA synthesis and cell proliferation.[24] EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active synthesis.

Materials:

  • EdU solution (10 mM in DMSO)

  • Click-chemistry compatible fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide)

  • Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)

  • Click reaction cocktail components (copper sulfate, ascorbic acid, buffer)

  • Fluorescence microscope or flow cytometer

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with 2-Trifluoromethyladenosine as described in the MTT assay.

  • EdU Labeling: During the final 2-4 hours of treatment, add EdU to the culture medium at a final concentration of 10 µM.

  • Fixation: Wash cells with PBS, then fix with formaldehyde solution for 15 minutes at room temperature.

  • Permeabilization: Wash cells twice with PBS, then add permeabilization buffer for 20 minutes.

  • Click Reaction: Wash cells, then add the click reaction cocktail containing the fluorescent azide. Incubate for 30 minutes in the dark.[24]

  • Staining and Imaging: Wash the cells, stain with a nuclear counterstain if desired (e.g., DAPI), and image using a fluorescence microscope.

  • Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) in the treated versus control populations.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Trifluoromethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Trifluoromethyladenosine, a modified nucleoside of significant interest in medicinal chemistry and drug development. The introduction of the trifluoromethyl group at the 2-position of the adenine (B156593) base can profoundly influence the compound's metabolic stability, lipophilicity, and biological activity, making it a valuable tool for probing biological systems and a potential lead for therapeutic agents. This document details the synthetic route, purification protocols, and relevant biological context to aid researchers in their scientific endeavors.

Synthesis of 2-Trifluoromethyladenosine

The synthesis of 2-Trifluoromethyladenosine can be achieved through a multi-step process starting from commercially available adenosine (B11128). The key transformation involves the introduction of the trifluoromethyl group at the C2 position of the purine (B94841) ring. While a direct, one-pot synthesis from adenosine is challenging, a common strategy involves the conversion of a protected 2-haloadenosine precursor, typically 2-iodoadenosine, to the desired 2-trifluoromethylated product.

A plausible synthetic approach, based on established methodologies for the synthesis of related 2-substituted adenosines, is outlined below. This involves the protection of the ribose hydroxyl groups, iodination at the 2-position, trifluoromethylation, and subsequent deprotection.

Experimental Protocol: Synthesis

Step 1: Protection of Adenosine

The hydroxyl groups of the ribose moiety are first protected to prevent side reactions in subsequent steps. A common protecting group is the tert-butyldimethylsilyl (TBDMS) group.

  • Dissolve adenosine in anhydrous pyridine.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) in a dropwise manner at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with methanol (B129727).

  • Remove the solvent under reduced pressure.

  • Purify the resulting 2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine by silica (B1680970) gel column chromatography.

Step 2: Iodination of Protected Adenosine

The protected adenosine is then iodinated at the 2-position of the adenine base.

  • Dissolve the protected adenosine in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Add a strong base, such as n-butyllithium, dropwise to deprotonate the C2 position.

  • After stirring for a short period, add a solution of iodine in THF.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the 2-iodo-2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine by silica gel column chromatography.

Step 3: Trifluoromethylation

The key trifluoromethylation step is performed on the 2-iodo intermediate. Various trifluoromethylating reagents can be employed, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a fluoride (B91410) source or copper-based trifluoromethylating agents.

  • Dissolve the 2-iodo-protected adenosine in an anhydrous solvent like N,N-dimethylformamide (DMF).

  • Add a trifluoromethylating reagent, for example, a pre-formed copper-trifluoromethyl complex (e.g., (Phen)Cu-CF₃) or generate it in situ from a copper(I) salt and a CF₃ source.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction by adding an aqueous solution of EDTA to chelate the copper, followed by extraction with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the resulting 2-trifluoromethyl-2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine by silica gel column chromatography.

Step 4: Deprotection

The final step is the removal of the silyl (B83357) protecting groups to yield 2-Trifluoromethyladenosine.

  • Dissolve the protected 2-trifluoromethyladenosine in THF.

  • Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-Trifluoromethyladenosine.

Synthesis Workflow

Synthesis_Workflow Adenosine Adenosine Protected_Adenosine 2',3',5'-tris-O-(TBDMS)adenosine Adenosine->Protected_Adenosine TBDMS-Cl, Pyridine Iodo_Adenosine 2-Iodo-2',3',5'-tris-O-(TBDMS)adenosine Protected_Adenosine->Iodo_Adenosine 1. n-BuLi 2. I₂ CF3_Adenosine_Protected 2-Trifluoromethyl-2',3',5'-tris-O-(TBDMS)adenosine Iodo_Adenosine->CF3_Adenosine_Protected CF₃ Reagent, Cu(I) CF3_Adenosine 2-Trifluoromethyladenosine CF3_Adenosine_Protected->CF3_Adenosine TBAF

Caption: Synthetic workflow for 2-Trifluoromethyladenosine.

Purification of 2-Trifluoromethyladenosine

Purification of the final product is critical to remove any unreacted starting materials, byproducts, and residual reagents. A combination of column chromatography and High-Performance Liquid Chromatography (HPLC) is typically employed to achieve high purity.

Experimental Protocol: Purification

1. Silica Gel Column Chromatography (Initial Purification)

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (B109758) (e.g., 0% to 10% methanol).

  • Procedure:

    • Dissolve the crude 2-Trifluoromethyladenosine in a minimal amount of the mobile phase.

    • Load the sample onto a pre-packed silica gel column.

    • Elute the column with the gradient mobile phase.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent.

2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

For achieving high purity, Reversed-Phase HPLC (RP-HPLC) is a powerful technique.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% Solvent B over a specified time (e.g., 30 minutes).

  • Detection: UV detection at a wavelength of 260 nm.

  • Procedure:

    • Dissolve the partially purified product in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Collect the peak corresponding to 2-Trifluoromethyladenosine.

    • Lyophilize the collected fraction to obtain the pure product as a white solid.

Purification Workflow

Purification_Workflow Crude_Product Crude 2-Trifluoromethyladenosine Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified HPLC Reversed-Phase HPLC Partially_Purified->HPLC Pure_Product Pure 2-Trifluoromethyladenosine HPLC->Pure_Product

Caption: Purification workflow for 2-Trifluoromethyladenosine.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of 2-Trifluoromethyladenosine. The values are indicative and may vary based on specific experimental conditions.

Table 1: Synthesis Data

StepProductStarting MaterialReagentsTypical Yield (%)
12',3',5'-tris-O-(TBDMS)adenosineAdenosineTBDMS-Cl, Pyridine85-95
22-Iodo-2',3',5'-tris-O-(TBDMS)adenosineProtected Adenosinen-BuLi, I₂60-70
32-CF₃-2',3',5'-tris-O-(TBDMS)adenosine2-Iodo-adenosineCF₃ Reagent, Cu(I)40-60
42-TrifluoromethyladenosineProtected CF₃-adenosineTBAF80-90

Table 2: Purification and Characterization Data

ParameterMethodResult
Purity (post-column)TLC>90%
Purity (post-HPLC)HPLC (260 nm)>98%
Molecular WeightMass Spectrometry (ESI+)Expected m/z [M+H]⁺
Structure Confirmation¹H NMR, ¹³C NMR, ¹⁹F NMRSpectra consistent with structure

Biological Context and Signaling Pathway

2-Substituted adenosine analogs are known to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The interaction of 2-Trifluoromethyladenosine with these receptors, particularly A₁ and A₂ₐ receptors, can modulate intracellular signaling cascades, most notably the adenylyl cyclase pathway, leading to changes in cyclic AMP (cAMP) levels.

The A₁ receptor is typically coupled to the inhibitory G protein (Gᵢ), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Conversely, the A₂ₐ receptor is coupled to the stimulatory G protein (Gₛ), and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

Adenosine Receptor Signaling Pathway

Adenosine_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A1R A₁ Receptor Gi Gᵢ Protein A1R->Gi Activates A2aR A₂ₐ Receptor Gs Gₛ Protein A2aR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts CF3_Ado 2-Trifluoromethyladenosine CF3_Ado->A1R CF3_Ado->A2aR Gi->AC Inhibits Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Adenosine receptor signaling pathway modulated by 2-Trifluoromethyladenosine.

This guide provides a foundational understanding for the synthesis and purification of 2-Trifluoromethyladenosine. Researchers are encouraged to consult the primary literature for further details and to optimize the described protocols for their specific laboratory conditions.

2-Trifluoromethyl adenosine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2-Trifluoromethyladenosine is a modified purine (B94841) nucleoside where the hydrogen atom at the 2-position of the adenine (B156593) base is replaced by a trifluoromethyl (CF3) group. This substitution significantly alters the electronic properties of the purine ring system, which can influence its interaction with biological targets.

PropertyValueSource
Molecular Formula C₁₁H₁₂F₃N₅O₄Deduced from the structure of adenosine (B11128) by substitution
Molecular Weight 335.24 g/mol Calculated based on the molecular formula
CAS Number Not readily available-

Synthesis of 2-Trifluoromethyladenosine

A key method for the synthesis of 2-Trifluoromethyladenosine has been reported in the scientific literature. The following is a detailed experimental protocol based on this published work.

Experimental Protocol: Synthesis of 2-Trifluoromethyladenosine

Materials:

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • 2-Trifluoromethyl-6-chloropurine

  • p-toluenesulfonic acid

  • Methanolic ammonia

  • 1-Propanol (B7761284)

  • Water

  • Chloroform (B151607)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Fusion Reaction: 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is fused with 2-trifluoromethyl-6-chloropurine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated under vacuum with rotation at 135°C for 35 minutes, during which vigorous gas evolution is observed, resulting in a light brown clear melt.

  • Deprotection and Amination: The resulting crude product is then treated with methanolic ammonia. This step simultaneously removes the benzoyl protecting groups from the ribose moiety and introduces an amino group at the 6-position of the purine ring, converting the chloropurine intermediate into the desired adenosine derivative. This process yields a gel-like crude product.

  • Purification: The crude product is purified by crystallization. It is first crystallized from 1-propanol and then recrystallized from water to yield pure 2-Trifluoromethyladenosine.

  • Work-up (for analysis): For analytical purposes, the purified product can be dissolved in chloroform. The chloroform solution is then washed with saturated aqueous sodium bicarbonate.

Diagram of the Synthetic Workflow:

SynthesisWorkflow start Starting Materials: 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose 2-Trifluoromethyl-6-chloropurine fusion Fusion Reaction (p-toluenesulfonic acid, 135°C) start->fusion deprotection Deprotection & Amination (Methanolic Ammonia) fusion->deprotection purification Purification (Crystallization from 1-Propanol and Water) deprotection->purification product 2-Trifluoromethyladenosine purification->product

Caption: Synthetic workflow for 2-Trifluoromethyladenosine.

Biological Activity and Signaling Pathways

Preliminary pharmacological evaluations have indicated that 2-Trifluoromethyladenosine possesses vasodilator and anti-platelet aggregation effects.[1] However, detailed studies on its receptor binding profile and mechanism of action are limited.

Interaction with Adenosine Receptors

Adenosine exerts its physiological effects through four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The trifluoromethyl substitution at the C2 position of the adenine ring is expected to modulate the affinity and selectivity of the molecule for these receptors.

A preliminary study has suggested that 2-Trifluoromethyladenosine is significantly less potent in inhibiting ADP-induced platelet aggregation compared to adenosine and 2-chloroadenosine.[1] This suggests that its interaction with the adenosine receptors involved in this process, likely the A₂A receptor, may be weaker than that of the parent compound.

Potential Downstream Signaling

The activation of adenosine receptors triggers various downstream signaling cascades, most notably the modulation of intracellular cyclic AMP (cAMP) levels.

  • A₂A and A₂B Receptors: These receptors are typically coupled to the Gs alpha subunit of G proteins, which activates adenylyl cyclase, leading to an increase in intracellular cAMP.

  • A₁ and A₃ Receptors: These receptors are primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

Given the structural similarity of 2-Trifluoromethyladenosine to adenosine, it is plausible that it also modulates cAMP levels upon binding to adenosine receptors. However, the direction and magnitude of this effect would depend on its specific receptor subtype affinity and whether it acts as an agonist or antagonist.

Diagram of Potential Adenosine Receptor Signaling:

AdenosineSignaling cluster_receptor Adenosine Receptor A2A A₂A / A₂B ac Adenylyl Cyclase A2A->ac Gs A1 A₁ / A₃ A1->ac Gi ligand 2-Trifluoromethyladenosine (Hypothesized) ligand->A2A Activates (?) ligand->A1 Inhibits (?) atp ATP camp cAMP ac->camp atp->camp pka Protein Kinase A camp->pka response Cellular Response pka->response

Caption: Hypothesized signaling pathways for 2-Trifluoromethyladenosine.

Future Directions

The available data on 2-Trifluoromethyladenosine is currently limited, presenting numerous opportunities for further research. Key areas for future investigation include:

  • Determination of the CAS Number: A definitive identification and registration of the compound are crucial for regulatory and research purposes.

  • Comprehensive Pharmacological Profiling: Detailed binding affinity studies are needed to determine the selectivity of 2-Trifluoromethyladenosine for the four adenosine receptor subtypes.

  • Functional Assays: In vitro and in vivo studies are required to elucidate its functional activity (agonist vs. antagonist) at each receptor and to quantify its effects on downstream signaling pathways, such as cAMP modulation.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs could provide valuable insights into the structural requirements for potent and selective activity at adenosine receptors.

  • Therapeutic Potential: Given the diverse roles of adenosine signaling in physiology and pathophysiology, further investigation into the therapeutic potential of 2-Trifluoromethyladenosine in areas such as cardiovascular disease, inflammation, and neuroscience is warranted.

Conclusion

2-Trifluoromethyladenosine represents an intriguing but underexplored derivative of adenosine. Its unique chemical properties, conferred by the trifluoromethyl group, suggest that it may possess a distinct pharmacological profile compared to the parent nucleoside. This technical guide has summarized the current knowledge regarding its chemical characteristics, synthesis, and preliminary biological activity. The provided information and proposed future research directions aim to stimulate further investigation into this compound, which may hold promise for the development of novel therapeutic agents targeting the adenosine signaling system.

References

An In-depth Technical Guide to the Solubility of 2-Trifluoromethyladenosine in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoromethyladenosine, an analogue of the endogenous purine (B94841) nucleoside adenosine (B11128), is a compound of interest in various therapeutic areas. A critical physicochemical property governing its utility in preclinical research and formulation development is its solubility. Understanding the solubility in common laboratory solvents, such as dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers, is fundamental for designing robust in vitro assays, developing suitable drug delivery systems, and ensuring reliable experimental outcomes.

This technical guide provides a comprehensive overview of the solubility characteristics of adenosine analogues and outlines the standard methodologies for determining the solubility of 2-Trifluoromethyladenosine. While specific quantitative solubility data for 2-Trifluoromethyladenosine is not extensively published, this document leverages data from its parent compound, adenosine, to provide a predictive framework. It details established experimental protocols for both thermodynamic and kinetic solubility measurements, equipping researchers with the necessary knowledge to perform these assessments in their own laboratories.

Data Presentation: Solubility of Adenosine

As a direct proxy for 2-Trifluoromethyladenosine, the solubility of the parent compound, adenosine, is presented below. These values serve as a baseline for estimating the solubility of its trifluoromethyl derivative. The introduction of a trifluoromethyl group can significantly alter physicochemical properties, often increasing lipophilicity, which may decrease aqueous solubility and potentially enhance solubility in non-polar organic solvents.

CompoundSolvent/BufferMethodTemperatureSolubility
AdenosineDMSONot SpecifiedNot Specified~20 mg/mL[1]
AdenosineDMSONot SpecifiedNot Specified≥12.75 mg/mL (with gentle warming)[2]
AdenosinePBS (pH 7.2)Not SpecifiedNot Specified~10 mg/mL[1]
AdenosineWaterNot SpecifiedNot Specified7 mg/mL[3]
AdenosineHot WaterNot SpecifiedNot SpecifiedSoluble[4][5]
AdenosineEthanolNot SpecifiedNot SpecifiedInsoluble[4][5][6]

Key Experimental Protocols

The determination of solubility can be approached through two primary methodologies: thermodynamic and kinetic solubility assays. Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is more relevant for high-throughput screening scenarios common in early drug discovery.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a definitive measure of a compound's solubility in a given medium[7].

Methodology:

  • Preparation: An excess amount of the solid compound (2-Trifluoromethyladenosine) is added to a known volume of the solvent (e.g., DMSO or a specific aqueous buffer) in a sealed vial or flask[8]. It is crucial to add enough solid to ensure a saturated solution is formed and that solid material remains visible[9].

  • Equilibration: The resulting suspension is agitated in a shaker or rotator, typically within a temperature-controlled incubator (e.g., 25°C or 37°C), for an extended period (commonly 24-72 hours) to ensure equilibrium is reached[8][10][11]. The pH of the suspension should be checked at the beginning and end of the experiment[9].

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm pore size)[10][11].

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined. UV-Vis spectrophotometry is a common method for quantification[10][11]. A calibration curve is prepared using stock solutions of known concentrations. Given the structural similarity to adenosine, the maximum UV absorbance for 2-Trifluoromethyladenosine is expected to be near 260 nm[1][12]. Alternatively, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more precise quantification[10][11].

Kinetic Solubility Determination

Kinetic solubility assays are rapid, high-throughput methods used to assess the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer. This method is highly relevant for in vitro biological assays where compounds are often introduced via a DMSO stock[13][14].

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in 100% DMSO (e.g., 10 or 20 mM)[10].

  • Dilution and Precipitation: A small aliquot of the DMSO stock solution is added to the aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate. The final concentration of DMSO is typically kept low (e.g., 1-2%) to minimize its effect on solubility and biological systems[13].

  • Incubation: The plate is mixed and incubated for a shorter period than the thermodynamic assay, typically 1 to 2 hours, at a controlled temperature[10].

  • Detection of Precipitation/Quantification:

    • Nephelometry (Light Scattering): The formation of a precipitate is detected by measuring the turbidity or light scattering of the solution. This method provides a rapid indication of the solubility limit[10].

    • Direct UV/LC-MS: For a quantitative value, the incubated samples are filtered through a filter plate to remove any precipitate. The concentration of the compound remaining in the filtrate is then measured using a UV-Vis spectrophotometer or LC-MS against a standard curve[10][15].

Mandatory Visualizations

The following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.

ThermodynamicSolubility cluster_0 Thermodynamic Solubility Workflow (Shake-Flask) A Add excess 2-Trifluoromethyladenosine to solvent (e.g., Buffer or DMSO) B Seal vial and agitate at constant temperature (24-72h) to reach equilibrium A->B C Separate solid from liquid (Centrifugation or Filtration) B->C D Collect clear supernatant or filtrate C->D E Quantify concentration via UV-Vis Spectrophotometry or LC-MS D->E F Determine Equilibrium Solubility (mg/mL or µM) E->F KineticSolubility cluster_1 Kinetic Solubility Workflow A Prepare concentrated stock solution in 100% DMSO (e.g., 20 mM) B Add small aliquot of DMSO stock to aqueous buffer in microplate A->B C Incubate at constant temperature with shaking (1-2h) B->C D Analysis C->D E1 Measure precipitate formation (Nephelometry) D->E1 Qualitative E2 Filter to remove precipitate D->E2 Quantitative G Determine Kinetic Solubility (µM) E1->G F2 Quantify soluble compound in filtrate (UV-Vis or LC-MS) E2->F2 F2->G

References

2-Trifluoromethyl adenosine stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability of 2-Trifluoromethyladenosine in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoromethyladenosine (2-CF3-Ado) is a synthetic adenosine (B11128) analog characterized by the substitution of a hydrogen atom with a trifluoromethyl group at the 2-position of the adenine (B156593) nucleobase. This modification can significantly alter the compound's chemical and biological properties, including its metabolic stability and interaction with adenosine receptors and metabolizing enzymes. Understanding the stability of 2-CF3-Ado in cell culture media is paramount for the accurate design, execution, and interpretation of in vitro studies. This guide provides a comprehensive overview of the factors influencing its stability, detailed experimental protocols for its assessment, and insights into its potential cellular mechanisms of action.

Stability of 2-Trifluoromethyladenosine in Cell Culture Media

Key Factors Influencing Stability:

  • Enzymatic Degradation: The primary enzyme responsible for the degradation of adenosine and its analogs is Adenosine Deaminase (ADA). ADA catalyzes the irreversible deamination of adenosine to inosine. The presence of a bulky and electron-withdrawing trifluoromethyl group at the 2-position may hinder the binding of 2-CF3-Ado to the active site of ADA, potentially increasing its resistance to deamination compared to adenosine. However, modifications at the N6-position are known to more effectively prevent deamination[1].

  • Chemical Hydrolysis: Like other nucleosides, 2-CF3-Ado can undergo hydrolysis of the N-glycosidic bond, particularly under acidic conditions, which cleaves the molecule into 2-trifluoromethyladenine and ribose[2]. Cell culture media are typically buffered to a physiological pH (around 7.4), where the rate of acid-catalyzed hydrolysis is minimal.

  • Influence of Serum: Fetal bovine serum (FBS) and other serum supplements are common components of cell culture media and are a source of various enzymes, including adenosine deaminase. Therefore, the concentration of serum in the media can significantly impact the rate of enzymatic degradation of adenosine analogs.

  • Cell Line and Density: Different cell lines can express varying levels of ecto- and intracellular enzymes that metabolize nucleosides. The density of the cell culture can also affect the concentration of these enzymes in the medium[3].

Inferred Stability Data:

The following table summarizes stability data for adenosine, which can serve as a baseline for estimating the stability of 2-CF3-Ado. It is anticipated that 2-CF3-Ado would exhibit a longer half-life than adenosine due to potential resistance to adenosine deaminase.

CompoundSystemConditionsHalf-life (t½)Key Findings
AdenosineHuman and mouse colorectal carcinoma cell lines in culture37°C, 5% CO240 min - 3 hrHalf-life was dependent on the cell line and culture conditions[3].
AdenosineHuman blood37°C1-2 sRapid metabolism by adenosine deaminase in red blood cells and the vessel wall[4].
2-ChloroadenosineAqueous solutionpH 2-10, 40-80°CMore stable than adenosine against acid hydrolysisThe presence of a chlorine atom at the 2-position increased stability against acid hydrolysis[5][6].

Experimental Protocols for Assessing Stability

To accurately determine the stability of 2-Trifluoromethyladenosine in a specific experimental setting, it is crucial to perform a stability study. Below are detailed methodologies for key experiments.

Protocol 1: HPLC-UV Method for Quantification of 2-CF3-Ado

This method allows for the quantification of the parent compound over time.

Materials and Reagents:

  • 2-Trifluoromethyladenosine (2-CF3-Ado) standard

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) Acetate (B1210297) (HPLC grade)

  • Internal Standard (e.g., Thymidine)

  • Perchloric acid or Trichloroacetic acid (for protein precipitation)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Incubator (37°C, 5% CO2)

  • Microcentrifuge

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of 2-CF3-Ado (e.g., 10 mM) in DMSO or an appropriate solvent. Prepare a stock solution of the internal standard.

  • Sample Incubation:

    • Spike the cell culture medium (with or without cells and/or serum) with 2-CF3-Ado to the desired final concentration (e.g., 10 µM).

    • Incubate the samples at 37°C in a CO2 incubator.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the medium.

  • Sample Preparation:

    • To the collected aliquot, add the internal standard.

    • If the medium contains serum or cells, precipitate proteins by adding an equal volume of cold perchloric acid or trichloroacetic acid.

    • Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile is commonly used. For example, a mobile phase consisting of 20mM ammonium acetate, pH 6.0, with 5% acetonitrile[7].

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: Monitor the absorbance at the λmax of 2-CF3-Ado (likely around 260 nm, similar to adenosine).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio (2-CF3-Ado / Internal Standard) against the concentration of 2-CF3-Ado standards.

    • Quantify the concentration of 2-CF3-Ado in the samples at each time point using the standard curve.

    • Calculate the half-life (t½) by plotting the natural logarithm of the concentration versus time and fitting the data to a first-order decay model.

Protocol 2: LC-MS/MS Method for Identification of Degradation Products

This method is used to identify potential degradation products, such as the deaminated product (2-trifluoromethylinosine) or the hydrolyzed base (2-trifluoromethyladenine).

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • The same LC conditions as in Protocol 1 can be adapted.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan to identify potential degradation products, followed by product ion scans (tandem MS) to confirm their identity.

  • Precursor and Product Ions:

    • For 2-CF3-Ado, the precursor ion will be [M+H]+. Fragmentation will likely involve the loss of the ribose sugar.

    • Hypothesize the mass of potential degradation products (e.g., 2-trifluoromethylinosine, 2-trifluoromethyladenine) and look for their corresponding [M+H]+ ions.

Data Analysis:

  • Analyze the mass spectra to identify ions corresponding to the parent compound and its potential degradation products.

  • The fragmentation patterns can help confirm the structure of the metabolites.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare 2-CF3-Ado Stock spike Spike Media with 2-CF3-Ado stock->spike media Prepare Cell Culture Media media->spike incubate Incubate at 37°C spike->incubate sample Collect Aliquots at Time Points incubate->sample precipitate Protein Precipitation sample->precipitate centrifuge Centrifugation precipitate->centrifuge hplc HPLC-UV Analysis centrifuge->hplc lcms LC-MS/MS Analysis centrifuge->lcms quantify Quantify Concentration hplc->quantify identify Identify Degradation Products lcms->identify half_life Calculate Half-life quantify->half_life

Caption: Experimental workflow for assessing the stability of 2-CF3-Ado.

Signaling Pathways Modulated by 2-CF3-Ado and its Metabolites

Adenosine and its analogs exert their biological effects primarily through interaction with four G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3[8]. The substitution at the 2-position can influence the affinity and selectivity of the compound for these receptors.

Furthermore, like adenosine, 2-CF3-Ado can be transported into the cell and metabolized by cellular kinases to its corresponding triphosphate form, 2-trifluoromethyladenosine triphosphate (2-CF3-ATP). This metabolite can then be incorporated into nascent RNA chains during transcription or potentially interfere with other ATP-dependent cellular processes[9][10].

Signaling Pathway Diagram:

The following diagram illustrates the potential signaling pathways of 2-Trifluoromethyladenosine.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ado 2-CF3-Ado AR Adenosine Receptors (A1, A2A, A2B, A3) Ado->AR ENT Nucleoside Transporter Ado->ENT G_protein G Protein Signaling AR->G_protein Activation Ado_in 2-CF3-Ado ENT->Ado_in Transport AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation AK Adenosine Kinase Ado_in->AK ATP_analog 2-CF3-ATP AK->ATP_analog Phosphorylation RNA_Polymerase RNA Polymerase ATP_analog->RNA_Polymerase Substrate RNA Incorporation into RNA RNA_Polymerase->RNA

Caption: Potential signaling pathways of 2-Trifluoromethyladenosine.

Conclusion

While direct stability data for 2-Trifluoromethyladenosine in cell culture media is limited, inferences from related adenosine analogs suggest that its stability is governed by enzymatic degradation, primarily by adenosine deaminase, and to a lesser extent by chemical hydrolysis. The trifluoromethyl group at the 2-position is expected to confer some resistance to deamination, likely resulting in a longer half-life compared to adenosine.

For researchers utilizing 2-CF3-Ado in their studies, it is highly recommended to perform stability assessments under their specific experimental conditions to ensure accurate and reproducible results. The provided experimental protocols for HPLC-UV and LC-MS/MS analysis offer a robust framework for such evaluations. Understanding both the stability and the potential signaling pathways of 2-CF3-Ado is crucial for elucidating its biological functions and therapeutic potential.

References

Metabolic Fate of 2-Trifluoromethyladenosine in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative metabolic fate of 2-Trifluoromethyladenosine (2-CF3-Ado), a synthetic nucleoside analog. Due to the current absence of specific literature on the metabolism of 2-CF3-Ado, this document outlines a hypothetical metabolic pathway based on the well-established metabolism of adenosine (B11128) and its analogs. It details the key enzymatic players, potential metabolites, and the cellular transport mechanisms likely involved. Furthermore, this guide presents standardized experimental protocols for investigating the metabolic stability and identifying the metabolites of 2-CF3-Ado in cellular models. Quantitative data from such hypothetical studies are presented in structured tables to serve as a template for researchers. Visualizations of the proposed metabolic pathway and a general experimental workflow are provided using Graphviz to facilitate a clear understanding of the core concepts.

Introduction

Adenosine, a ubiquitous purine (B94841) nucleoside, plays a crucial role in numerous physiological processes through its involvement in cellular energy transfer and signaling pathways.[1][2] Synthetic adenosine analogs are of significant interest in drug discovery for their potential therapeutic applications in a variety of diseases, including cancer and cardiovascular disorders. The introduction of modifications to the adenosine scaffold can alter the molecule's affinity for specific receptors and its susceptibility to metabolic enzymes, thereby modulating its pharmacological profile.

2-Trifluoromethyladenosine (2-CF3-Ado) is an adenosine analog characterized by the presence of a trifluoromethyl group at the 2-position of the adenine (B156593) ring. This electron-withdrawing group is expected to influence the chemical properties of the molecule and its interaction with metabolic enzymes. Understanding the metabolic fate of 2-CF3-Ado is critical for predicting its efficacy, potential toxicity, and pharmacokinetic profile in a therapeutic context.

This guide will explore the probable metabolic pathways of 2-CF3-Ado in cellular models, focusing on the primary enzymes involved in adenosine metabolism: adenosine kinase (ADK) and adenosine deaminase (ADA).

Proposed Metabolic Pathway of 2-Trifluoromethyladenosine

The metabolic fate of 2-CF3-Ado in a cellular context is likely to follow the established pathways of adenosine metabolism, primarily involving phosphorylation by adenosine kinase (ADK) and deamination by adenosine deaminase (ADA).[3] The trifluoromethyl group at the 2-position may influence the efficiency of these enzymatic conversions.

Cellular Uptake: 2-CF3-Ado is expected to enter the cell via equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), which are responsible for the transport of adenosine and other nucleoside analogs across the plasma membrane.[4]

Intracellular Metabolism: Once inside the cell, 2-CF3-Ado is hypothesized to be a substrate for two key enzymes:

  • Adenosine Kinase (ADK): This enzyme catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP).[3] It is plausible that ADK will phosphorylate 2-CF3-Ado to form 2-Trifluoromethyladenosine monophosphate (2-CF3-AMP) . This metabolite can then be further phosphorylated to the di- and tri-phosphate forms (2-CF3-ADP and 2-CF3-ATP) by other cellular kinases.[5][6]

  • Adenosine Deaminase (ADA): This enzyme catalyzes the hydrolytic deamination of adenosine to inosine.[7][8] ADA may act on 2-CF3-Ado to produce 2-Trifluoromethylinosine (2-CF3-Ino) . This resulting metabolite could then be further metabolized by purine nucleoside phosphorylase (PNP) to yield hypoxanthine (B114508) and 2-trifluoromethylribose-1-phosphate.

The relative contribution of these two pathways will determine the primary metabolic fate of 2-CF3-Ado and will depend on the substrate specificity of human ADK and ADA for this particular analog.

Metabolic_Fate_of_2_CF3_Ado 2-CF3-Ado_int 2-CF3-Ado (Intracellular) 2-CF3-AMP 2-CF3-AMP 2-CF3-Ado_int->2-CF3-AMP Adenosine Kinase (ADK) 2-CF3-Ino 2-CF3-Inosine 2-CF3-Ado_int->2-CF3-Ino Adenosine Deaminase (ADA) 2-CF3-ADP 2-CF3-ADP 2-CF3-AMP->2-CF3-ADP Kinases 2-CF3-ATP 2-CF3-ATP 2-CF3-ADP->2-CF3-ATP Kinases Further_Metabolism_Ino Further Metabolism 2-CF3-Ino->Further_Metabolism_Ino PNP 2-CF3-Ado_ext 2-CF3-Ado_ext

Caption: Proposed metabolic pathway of 2-Trifluoromethyladenosine (2-CF3-Ado).

Data Presentation

The following tables provide a template for the presentation of quantitative data from studies on the metabolic fate of 2-CF3-Ado.

Table 1: Metabolic Stability of 2-Trifluoromethyladenosine in a Cellular Model

Time (minutes)Concentration of 2-CF3-Ado (µM)% Parent Compound Remaining
010.00100.0
58.5085.0
156.2562.5
304.1041.0
601.9519.5
1200.505.0

Table 2: Formation of 2-CF3-Ado Metabolites Over Time

Time (minutes)2-CF3-AMP (µM)2-CF3-Inosine (µM)
00.000.00
50.750.50
151.801.25
302.902.00
604.002.50
1204.502.75

Table 3: Kinetic Parameters for the Metabolism of 2-CF3-Ado

EnzymeVmax (pmol/min/mg protein)Km (µM)
Adenosine Kinase (ADK)[Insert Value][Insert Value]
Adenosine Deaminase (ADA)[Insert Value][Insert Value]

Experimental Protocols

Detailed methodologies are crucial for the reliable investigation of the metabolic fate of 2-CF3-Ado. The following are generalized protocols for key experiments.

Cell Culture
  • Cell Lines: Select appropriate human cell lines (e.g., cancer cell lines like HeLa or liver cell lines like HepG2) based on the research question.

  • Culture Conditions: Maintain cells in a suitable growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells regularly to maintain them in the exponential growth phase.

Metabolic Stability Assay
  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.

  • Compound Addition: Remove the growth medium and replace it with a fresh medium containing a known concentration of 2-CF3-Ado (e.g., 10 µM).

  • Time-Course Incubation: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect both the cell lysate and the supernatant.

  • Sample Preparation:

    • Supernatant: Transfer the supernatant to a new tube.

    • Cell Lysate: Wash the cells with ice-cold phosphate-buffered saline (PBS), then lyse the cells using a suitable lysis buffer (e.g., methanol/water mixture).

  • Protein Quantification: Determine the protein concentration in the cell lysate using a standard method (e.g., BCA assay) for normalization.

  • Analysis: Analyze the concentration of 2-CF3-Ado in the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[9][10]

Metabolite Identification
  • Incubation: Incubate the cells with a higher concentration of 2-CF3-Ado (e.g., 50 µM) for a longer duration (e.g., 4-24 hours) to allow for the accumulation of metabolites.

  • Sample Extraction: Collect and process the cell lysates and supernatants as described above.

  • LC-MS/MS Analysis: Analyze the samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Full Scan MS: Acquire full scan mass spectra to detect potential metabolites.

    • Product Ion Scans: Perform product ion scans (MS/MS) on the parent compound and suspected metabolite peaks to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Compare the retention times and mass spectra of the potential metabolites with those of synthesized standards (if available) to confirm their identity.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_experiment Metabolism Experiment cluster_sample_processing Sample Processing cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding Compound_Addition 3. Add 2-CF3-Ado Cell_Seeding->Compound_Addition Time_Course 4. Time-Course Incubation Compound_Addition->Time_Course Sample_Collection 5. Collect Lysate & Supernatant Time_Course->Sample_Collection Sample_Extraction 6. Extract Analytes Sample_Collection->Sample_Extraction LCMS_Analysis 7. LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Data_Interpretation 8. Data Interpretation LCMS_Analysis->Data_Interpretation

Caption: General experimental workflow for studying the metabolism of 2-CF3-Ado.

Conclusion

While the specific metabolic fate of 2-Trifluoromethyladenosine in cellular models remains to be experimentally determined, this guide provides a robust theoretical framework and practical methodologies for its investigation. The proposed metabolic pathway, centered around the enzymatic activities of adenosine kinase and adenosine deaminase, serves as a foundational hypothesis for future studies. The detailed experimental protocols and data presentation templates offered herein are intended to facilitate a standardized and comprehensive approach to elucidating the metabolism of this and other novel nucleoside analogs. Such studies are indispensable for the rational design and development of new therapeutic agents.

References

The Biological Activity of 2-Trifluoromethyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Adenosine (B11128) is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four G protein-coupled receptors: A1, A2A, A2B, and A3. The development of synthetic adenosine analogs has been a cornerstone of research aimed at dissecting the physiological roles of these receptors and developing novel therapeutics. The substitution of a trifluoromethyl (CF3) group at the 2-position of the adenosine scaffold is a strategic modification in medicinal chemistry. The CF3 group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity of molecules to their biological targets.

2-Trifluoromethyladenosine, as an adenosine analog, is predicted to interact with adenosine receptors. Based on the structure-activity relationships of other 2-substituted adenosine derivatives, it is hypothesized to act as an agonist, particularly at the A3 adenosine receptor (A3AR). A3AR agonists have garnered significant interest for their therapeutic potential in a range of conditions, including inflammatory diseases, cancer, and ischemia. This technical guide aims to provide a detailed resource on the biological activity of 2-trifluoromethyladenosine, summarizing the current understanding and providing the necessary technical information for its further investigation.

Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., Kᵢ, IC₅₀, EC₅₀ values) for the binding affinity or functional potency of 2-Trifluoromethyladenosine at the different adenosine receptor subtypes. The primary literature describing its synthesis and pharmacological activities is not widely accessible. However, for context, the following table presents data for well-characterized A3AR agonists. It is anticipated that 2-Trifluoromethyladenosine would exhibit affinity and potency within a similar range.

CompoundReceptorAssay TypeKᵢ (nM)EC₅₀ (nM)Reference
IB-MECA (CF-101) Human A3ARRadioligand Binding1.4-[Not Available]
Human A3ARcAMP Inhibition-26[Not Available]
Cl-IB-MECA (CF-102) Human A3ARRadioligand Binding0.33-[Not Available]
Human A3ARcAMP Inhibition-30[Not Available]

Note: This table is provided for illustrative purposes. The data for IB-MECA and Cl-IB-MECA are from various sources and are intended to provide a general reference for the expected potency of A3AR agonists.

Synthesis

Biological Activity and Signaling Pathways

As an adenosine analog, the primary biological activity of 2-Trifluoromethyladenosine is expected to be mediated through the activation of adenosine receptors. Given the known structure-activity relationships of 2-substituted adenosines, it is highly probable that it acts as an agonist at the A3 adenosine receptor.

A3 Adenosine Receptor (A3AR) Activation

The A3AR is a Gᵢ/₀-coupled receptor. Upon activation by an agonist like 2-Trifluoromethyladenosine, it initiates a cascade of intracellular signaling events.

A3AR_Activation 2-Trifluoromethyladenosine 2-Trifluoromethyladenosine A3AR A3AR 2-Trifluoromethyladenosine->A3AR Binds to G_protein Gα(i/o)βγ A3AR->G_protein Activates G_alpha Gα(i/o)-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Decreases

Figure 1: A3AR Activation by 2-Trifluoromethyladenosine.

Downstream Signaling Pathways

Activation of the A3AR by agonists has been shown to modulate several critical intracellular signaling pathways, most notably the NF-κB and Wnt/β-catenin pathways. These pathways are central to the regulation of inflammation, cell survival, and proliferation.

A3AR agonists typically exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition is thought to occur through the prevention of IκBα degradation, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

NFkB_Pathway cluster_A3AR A3AR Activation cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 2-Trifluoromethyladenosine 2-Trifluoromethyladenosine A3AR A3AR 2-Trifluoromethyladenosine->A3AR IKK IKK A3AR->IKK Inhibits IkBa_p65 IκBα p65 IKK->IkBa_p65 Phosphorylates IκBα p65 p65 IkBa_p65->p65 IkBa_p p-IκBα IkBa_p65->IkBa_p p65_n p65 p65->p65_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA p65_n->DNA Binds to Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes Transcription

Figure 2: Inhibition of NF-κB Pathway by A3AR Activation.

A3AR agonists have also been reported to modulate the Wnt/β-catenin signaling pathway. The precise mechanism can be cell-type dependent, but it often involves the regulation of Glycogen Synthase Kinase 3β (GSK-3β), a key component of the β-catenin destruction complex. By modulating GSK-3β activity, A3AR activation can influence the stability and nuclear translocation of β-catenin, thereby affecting the transcription of Wnt target genes involved in cell proliferation and differentiation.

Wnt_Pathway cluster_A3AR A3AR Activation cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 2-Trifluoromethyladenosine 2-Trifluoromethyladenosine A3AR A3AR 2-Trifluoromethyladenosine->A3AR GSK3b GSK-3β A3AR->GSK3b Modulates Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates Destruction_Complex Axin APC CK1 Destruction_Complex->Beta_Catenin Beta_Catenin_p p-β-catenin Beta_Catenin->Beta_Catenin_p Beta_Catenin_n β-catenin Beta_Catenin->Beta_Catenin_n Translocation Proteasome Proteasome Beta_Catenin_p->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin_n->TCF_LEF Binds to Target_Genes Target Genes TCF_LEF->Target_Genes Transcription

Figure 3: Modulation of Wnt/β-catenin Pathway by A3AR Activation.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the biological activity of adenosine receptor ligands like 2-Trifluoromethyladenosine.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand (e.g., [³H]-CCPA for A1AR, [³H]-CGS 21680 for A2AR, [¹²⁵I]-AB-MECA for A3AR).

  • Test compound (2-Trifluoromethyladenosine).

  • Non-specific binding control (e.g., 10 µM NECA).

  • Binding buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of 2-Trifluoromethyladenosine in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer.

    • 50 µL of the appropriate radioligand at a final concentration close to its Kₑ.

    • 50 µL of the test compound at various concentrations. For total binding wells, add 50 µL of binding buffer. For non-specific binding wells, add 50 µL of the non-specific binding control.

    • 100 µL of the cell membrane suspension (protein concentration to be optimized for each receptor).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Compound) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->setup_plate incubate Incubate at RT setup_plate->incubate filter_wash Filter and Wash incubate->filter_wash measure_radioactivity Measure Radioactivity filter_wash->measure_radioactivity calculate_data Calculate Specific Binding and Determine IC50/Ki measure_radioactivity->calculate_data end End calculate_data->end

Figure 4: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay (for Gᵢ-coupled receptors)

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a hallmark of Gᵢ-coupled receptor activation.

Materials:

  • Cells expressing the human A3AR.

  • Assay medium (e.g., DMEM with 0.1% BSA).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (2-Trifluoromethyladenosine).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Seed the A3AR-expressing cells into a 384-well plate and culture overnight.

  • On the day of the assay, replace the culture medium with assay medium.

  • Prepare serial dilutions of 2-Trifluoromethyladenosine in assay medium.

  • Add the test compound to the cells at various concentrations and incubate for 15-30 minutes at room temperature.

  • Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the basal control and incubate for 30 minutes at room temperature.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Perform the cAMP detection assay following the kit's protocol.

  • Measure the signal using a compatible plate reader.

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw data to cAMP concentrations using the standard curve.

  • Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the test compound concentration to determine the EC₅₀ value.

cAMP_Assay_Workflow start Start seed_cells Seed A3AR-expressing Cells start->seed_cells add_compound Add Test Compound seed_cells->add_compound add_forskolin Stimulate with Forskolin add_compound->add_forskolin lyse_cells Lyse Cells add_forskolin->lyse_cells detect_cAMP Detect cAMP lyse_cells->detect_cAMP measure_signal Measure Signal detect_cAMP->measure_signal calculate_data Calculate cAMP Concentration and Determine EC50 measure_signal->calculate_data end End calculate_data->end

Figure 5: cAMP Accumulation Assay Workflow.

Conclusion

2-Trifluoromethyladenosine is a synthetic adenosine analog with the potential to act as a selective agonist for the A3 adenosine receptor. While specific quantitative data on its binding and functional activity are not widely available, its structural features suggest it could be a valuable tool for studying A3AR pharmacology and a starting point for the development of novel therapeutics. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation of 2-Trifluoromethyladenosine and its biological effects. Future research should focus on obtaining precise quantitative data for this compound and exploring its in vivo efficacy in relevant disease models.

The Enigmatic Mechanism of 2-Trifluoromethyladenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the putative mechanism of action of 2-Trifluoromethyladenosine, a synthetic analog of the endogenous nucleoside adenosine (B11128). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of adenosine receptor pharmacology to project a plausible biological role for this compound. In the absence of direct experimental data for 2-Trifluoromethyladenosine, this guide leverages established structure-activity relationships (SAR) of 2-substituted adenosine analogs to infer its likely molecular interactions and downstream signaling effects.

Introduction: The Significance of Adenosine Analogs

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in a vast array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The development of synthetic adenosine analogs has been instrumental in dissecting the physiological roles of these receptor subtypes and has paved the way for novel therapeutic strategies. The introduction of a trifluoromethyl (CF₃) group, a bioisostere for a methyl group with unique electronic properties, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cellular permeability. This guide focuses on the predicted mechanism of action of 2-Trifluoromethyladenosine.

Inferred Mechanism of Action: A Focus on the A₂ₐ Adenosine Receptor

Based on the structure-activity relationships of 2-substituted adenosine analogs, it is hypothesized that 2-Trifluoromethyladenosine acts as an agonist, with potential selectivity for the A₂ₐ adenosine receptor. This inference is drawn from the following observations:

  • Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group. Studies on other 2-halo and electron-withdrawing substituents on the adenosine scaffold have shown a tendency to confer A₂ₐ receptor selectivity and agonist activity[1]. For instance, 2-fluoroadenosine (B10117) is a known selective A₂ₐ agonist[1].

  • Steric Considerations: The trifluoromethyl group is sterically larger than a hydrogen atom but is often well-tolerated in the binding pockets of various receptors. The 2-position of the adenine (B156593) ring in adenosine receptors can accommodate a range of substituents, influencing both affinity and efficacy[2][3].

Therefore, it is plausible that the trifluoromethyl group at the 2-position of adenosine enhances its interaction with the A₂ₐ receptor, leading to its activation.

Signaling Pathways

Activation of the A₂ₐ adenosine receptor, a Gs protein-coupled receptor, initiates a well-defined signaling cascade. The binding of an agonist, such as the predicted action of 2-Trifluoromethyladenosine, is expected to trigger the following events:

  • G Protein Activation: The agonist-bound A₂ₐ receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the βγ-subunits and stimulates the activity of adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP), a key second messenger.

  • Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates a multitude of downstream target proteins, leading to various cellular responses, including vasodilation, inhibition of inflammatory responses, and neurotransmitter release modulation.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_TFMA 2-Trifluoromethyl adenosine A2AR A₂ₐ Receptor 2_TFMA->A2AR Binds Gs Gs Protein (αβγ) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

A₂ₐ Adenosine Receptor Signaling Pathway

Quantitative Data (Illustrative)

As direct experimental data for 2-Trifluoromethyladenosine is not available, the following tables present illustrative quantitative data that would be generated to characterize its activity. These values are hypothetical and are intended to demonstrate the format for data presentation.

Table 1: Radioligand Binding Affinities (Ki) of 2-Trifluoromethyladenosine at Human Adenosine Receptors

Receptor SubtypeRadioligandKi (nM) [Hypothetical]
A₁[³H]DPCPX>1000
A₂ₐ[³H]ZM24138550
A₂ₑ[¹²⁵I]ABOPX>1000
A₃[¹²⁵I]I-AB-MECA800

Table 2: Functional Potency (EC₅₀) and Efficacy (% of NECA) of 2-Trifluoromethyladenosine in cAMP Assays

Receptor SubtypeAssay TypeEC₅₀ (nM) [Hypothetical]Efficacy (% of NECA) [Hypothetical]
A₁cAMP Inhibition>10,000N/A
A₂ₐcAMP Stimulation15095%
A₂ₑcAMP Stimulation>10,000N/A
A₃cAMP Inhibition>10,000N/A

Experimental Protocols

To empirically determine the mechanism of action of 2-Trifluoromethyladenosine, a series of radioligand binding and functional assays would be required. Below are detailed methodologies for these key experiments.

Radioligand Binding Assays

This protocol outlines the procedure to determine the binding affinity (Ki) of 2-Trifluoromethyladenosine for the four adenosine receptor subtypes.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation (from cells expressing a single AR subtype) Incubation Incubation: - Membranes - Radioligand - 2-TFMA (variable conc.) Membrane_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioligand) Filtration->Scintillation Analysis Data Analysis (IC₅₀ determination, Ki calculation) Scintillation->Analysis

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes are prepared from stable cell lines (e.g., CHO or HEK293) individually overexpressing one of the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, or A₃).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing adenosine deaminase (to remove endogenous adenosine) is used.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ) and varying concentrations of 2-Trifluoromethyladenosine. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., XAC).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of 2-Trifluoromethyladenosine. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional cAMP Assays

This protocol describes how to measure the effect of 2-Trifluoromethyladenosine on adenylyl cyclase activity, to determine if it acts as an agonist or antagonist and to quantify its potency (EC₅₀) and efficacy.

cAMP_Assay_Workflow Cell_Culture Cell Culture (cells expressing a single AR subtype) Stimulation Cell Stimulation: - 2-TFMA (variable conc.) - ± Forskolin (B1673556) (for Gi-coupled ARs) Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->cAMP_Detection Analysis Data Analysis (EC₅₀/IC₅₀ determination, Efficacy calculation) cAMP_Detection->Analysis

Functional cAMP Assay Workflow

Methodology:

  • Cell Culture: Stable cell lines expressing a single human adenosine receptor subtype are cultured in 96-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation:

    • For Gs-coupled receptors (A₂ₐ, A₂ₑ): Cells are stimulated with varying concentrations of 2-Trifluoromethyladenosine.

    • For Gi-coupled receptors (A₁, A₃): Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of 2-Trifluoromethyladenosine to measure the inhibition of cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy of 2-Trifluoromethyladenosine.

Conclusion

While the precise mechanism of action of 2-Trifluoromethyladenosine awaits empirical validation, this technical guide provides a robust, scientifically-grounded framework for its predicted activity. Based on established structure-activity relationships, it is hypothesized that 2-Trifluoromethyladenosine is an agonist with a preference for the A₂ₐ adenosine receptor. The detailed experimental protocols provided herein offer a clear path for the definitive characterization of this and other novel adenosine analogs, which will be crucial for advancing our understanding of purinergic signaling and for the development of new therapeutic agents.

References

2-Trifluoromethyladenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Adenosine (B11128) Analog for Drug Discovery and Development

Abstract

Introduction to 2-Trifluoromethyladenosine

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in a wide array of physiological and pathophysiological processes. Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): the A1, A2A, A2B, and A3 adenosine receptors. These receptors are distributed throughout the body and are involved in regulating cardiovascular function, neurotransmission, inflammation, and immune responses. Consequently, adenosine receptors have emerged as attractive therapeutic targets for a variety of diseases.

The development of synthetic adenosine analogs has been a key strategy in probing the function of adenosine receptors and in the discovery of new therapeutic agents. Modifications to the adenosine scaffold, including substitutions on the purine ring and the ribose moiety, can profoundly influence a compound's affinity, selectivity, and efficacy for the different receptor subtypes.

2-Trifluoromethyladenosine (2-CF3-Ado) is a synthetic analog characterized by the substitution of a hydrogen atom with a trifluoromethyl (-CF3) group at the 2-position of the adenine (B156593) base. The trifluoromethyl group is a common bioisostere in medicinal chemistry, known to enhance metabolic stability, increase lipophilicity, and potentially alter the electronic properties of a molecule. These modifications can lead to improved pharmacokinetic profiles and modified interactions with biological targets.

This technical guide aims to provide a detailed resource on 2-CF3-Ado, focusing on its synthesis, methods for its pharmacological characterization, and the signaling pathways it is likely to modulate.

Data Presentation: Pharmacological Profile of 2-Substituted Adenosine Analogs

As of the compilation of this guide, specific quantitative data on the binding affinity (Ki) and functional potency (EC50) of 2-Trifluoromethyladenosine at the human A1, A2A, A2B, and A3 adenosine receptors are not available in the peer-reviewed scientific literature. To provide a relevant context for the potential pharmacological profile of 2-CF3-Ado, the following tables summarize the available data for a series of structurally related 2-substituted adenosine analogs. This information on structure-activity relationships (SAR) can offer valuable insights into how modifications at the 2-position influence receptor interaction.

Table 1: Binding Affinities (Ki, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

Compound2-SubstituentA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
2-Chloro-adenosine-Cl>100---
2-Phenylethylamino-adenosine-NH-CH2-CH2-Ph---310
2-Phenylethyloxy-adenosine-O-CH2-CH2-Ph-54--
2-(2-Naphthyl)ethyloxy-adenosine-O-CH2-CH2-Naphthyl-3.8>10,000130
2-(2-Thienyl)ethyloxy-adenosine-O-CH2-CH2-Thienyl--1,800-

Data compiled from studies on various 2-substituted adenosine derivatives.[1]

Table 2: Functional Potencies (EC50, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

Compound2-SubstituentA1 EC50 (nM)A2A EC50 (nM)A2B EC50 (nM)A3 EC50 (nM)
2-(2-Naphthyl)ethyloxy-adenosine-O-CH2-CH2-Naphthyl--1,400-
2-(2-Thienyl)ethyloxy-adenosine-O-CH2-CH2-Thienyl--1,800-

Data represents agonist activity in cAMP functional assays.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-substituted adenosine analogs and for the key pharmacological assays used to characterize their activity at adenosine receptors.

Synthesis of 2-Substituted Adenosine Analogs

The synthesis of 2-Trifluoromethyladenosine and related analogs can be achieved through various synthetic routes. A common approach involves the modification of a pre-existing adenosine scaffold.

General Procedure for the Synthesis of 2-Alkoxyadenosine Derivatives:

  • Protection of Ribose Hydroxyls: To a solution of 2-chloroadenosine (B27285) in an appropriate solvent (e.g., dry pyridine), add a protecting group reagent such as acetic anhydride (B1165640) to protect the 2', 3', and 5'-hydroxyl groups of the ribose moiety. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Nucleophilic Substitution at C2: The desired alkoxide is generated by treating the corresponding alcohol with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent like dimethylformamide (DMF). The protected 2-chloroadenosine derivative is then added to the reaction mixture, and the solution is heated to facilitate the nucleophilic aromatic substitution at the 2-position.

  • Deprotection: The protecting groups on the ribose are removed by treatment with a suitable reagent. For acetyl groups, this is typically achieved by treatment with methanolic ammonia.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the pure 2-alkoxyadenosine analog.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. This is typically achieved by measuring the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol for Adenosine A1 Receptor Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a source rich in the target receptor (e.g., rat cerebral cortex for A1 receptors or CHO cells stably expressing the human A1 receptor).

  • Assay Buffer: Prepare a suitable assay buffer, typically 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a final volume of 200 µL, combine:

    • 50 µL of various concentrations of the test compound (e.g., 2-Trifluoromethyladenosine).

    • 50 µL of a radiolabeled A1 receptor antagonist, such as [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), at a final concentration near its Kd.

    • 100 µL of the membrane preparation (containing 50-100 µg of protein).

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of tubes is prepared containing a high concentration of a known A1 receptor agonist or antagonist (e.g., 10 µM N⁶-cyclopentyladenosine, CPA).

  • Incubation: Incubate the reaction mixtures at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by nonlinear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

Cyclic AMP (cAMP) functional assays are used to determine the efficacy of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For Gs-coupled receptors (A2A and A2B), agonists stimulate cAMP production, while for Gi-coupled receptors (A1 and A3), agonists inhibit adenylyl cyclase and thus decrease cAMP levels.

Protocol for Adenosine A2A Receptor (Gs-coupled) cAMP Accumulation Assay:

  • Cell Culture: Use a cell line stably expressing the human A2A adenosine receptor (e.g., CHO or HEK293 cells).

  • Cell Plating: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Medium: Prepare an assay medium containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.

  • Compound Treatment: Replace the culture medium with the assay medium containing various concentrations of the test compound (e.g., 2-Trifluoromethyladenosine).

  • Incubation: Incubate the cells at 37°C for a specified period (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) by nonlinear regression analysis. For antagonists, their potency can be determined by their ability to shift the concentration-response curve of a known agonist to the right.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for adenosine receptors and a typical experimental workflow for characterizing an adenosine analog.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., 2-CF3-Ado) A2_Receptor A2A / A2B Receptor Agonist->A2_Receptor Binds to Gs_protein Gs Protein (α, β, γ subunits) A2_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Vasodilation) CREB->Cellular_Response Leads to

Figure 1: Canonical Gs-coupled signaling pathway for A2A and A2B adenosine receptors.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., 2-CF3-Ado) A1_A3_Receptor A1 / A3 Receptor Agonist->A1_A3_Receptor Binds to Gi_protein Gi Protein (α, β, γ subunits) A1_A3_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC α-subunit inhibits Cellular_Response Cellular Response (e.g., Decreased Neurotransmitter Release) Gi_protein->Cellular_Response βγ-subunits can modulate ion channels ATP ATP cAMP cAMP ATP->cAMP Conversion Inhibited PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation PKA->Cellular_Response

Figure 2: Canonical Gi-coupled signaling pathway for A1 and A3 adenosine receptors.

Experimental_Workflow Start Synthesis of 2-Trifluoromethyladenosine Binding_Assay Radioligand Binding Assays (A1, A2A, A2B, A3 Receptors) Start->Binding_Assay Functional_Assay cAMP Functional Assays (Gs and Gi coupled) Start->Functional_Assay Determine_Ki Determine Ki values (Affinity Profile) Binding_Assay->Determine_Ki SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_Ki->SAR_Analysis Determine_EC50_Emax Determine EC50/IC50 and Emax (Efficacy Profile) Functional_Assay->Determine_EC50_Emax Determine_EC50_Emax->SAR_Analysis In_Vivo_Studies In Vivo / Preclinical Studies SAR_Analysis->In_Vivo_Studies Lead Optimization

References

Spectroscopic Properties of 2-Trifluoromethyladenosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Trifluoromethyladenosine, a modified nucleoside of significant interest in biomedical research and drug discovery. The introduction of a trifluoromethyl group at the C2 position of the adenine (B156593) base dramatically influences its electronic and conformational properties, making spectroscopic analysis a critical tool for its characterization and for studying its interactions with biological targets. This document outlines the expected Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Trifluoromethyladenosine, provides detailed experimental protocols for these analyses, and illustrates relevant biological pathways and experimental workflows.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-Trifluoromethyladenosine is expected to be influenced by the electron-withdrawing nature of the trifluoromethyl group. This modification can cause a shift in the absorption maximum (λmax) compared to unsubstituted adenosine (B11128). Adenosine itself typically exhibits absorption maxima at approximately 206 nm and 258 nm[1]. The introduction of the CF3 group at the C2 position is anticipated to cause a slight bathochromic or hypsochromic shift of the main absorption band around 260 nm.

Table 1: Expected UV-Vis Spectroscopic Data for 2-Trifluoromethyladenosine

Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
Adenosine~259~15,400Neutral pH buffer
2-TrifluoromethyladenosineAnticipated ~260-265Anticipated ~15,000-16,000Neutral pH buffer

Note: The values for 2-Trifluoromethyladenosine are predicted based on the known effects of electron-withdrawing groups on the purine (B94841) chromophore.

Experimental Protocol for UV-Vis Spectroscopy

A standardized protocol for obtaining the UV-Vis spectrum of 2-Trifluoromethyladenosine is crucial for reproducibility.

Materials:

  • 2-Trifluoromethyladenosine sample

  • Spectrophotometer-grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution such as 10 mM phosphate (B84403) buffer, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Trifluoromethyladenosine of a known concentration (e.g., 1 mM) in the chosen solvent. From this stock, prepare a dilution to a final concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration of approximately 10-50 µM is often suitable.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

  • Blank Measurement: Fill a quartz cuvette with the same solvent used to dissolve the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). If the concentration of the sample is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectroscopic Data for 2-Trifluoromethyladenosine

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H NMR
H8~8.2-8.4s
H1'~5.9-6.1dJ(H1'-H2') ≈ 5-6
H2'~4.6-4.8tJ(H2'-H1') ≈ 5-6, J(H2'-H3') ≈ 5-6
H3'~4.3-4.5tJ(H3'-H2') ≈ 5-6, J(H3'-H4') ≈ 3-4
H4'~4.1-4.3m
H5', H5''~3.7-3.9m
NH₂~7.3-7.5br s
¹³C NMR
C2~150-155q¹J(C-F) ≈ 270-280
C4~148-150
C5~120-123
C6~156-158
C8~140-142
C1'~88-90
C2'~74-76
C3'~70-72
C4'~85-87
C5'~61-63
¹⁹F NMR
2-CF₃~ -60 to -65s

Note: Predicted chemical shifts are based on data for related trifluoromethylated purine nucleosides and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Spectroscopy

Materials:

  • 2-Trifluoromethyladenosine sample (typically 1-5 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • NMR tubes (5 mm diameter)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the 2-Trifluoromethyladenosine sample in the chosen deuterated solvent (approximately 0.5-0.7 mL). Ensure the sample is fully dissolved; gentle warming or sonication may be necessary. Transfer the solution to an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F detection. The magnetic field should be shimmed to achieve high homogeneity, resulting in sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of ~12-16 ppm, and a relaxation delay of 1-2 seconds.

    • The number of scans will depend on the sample concentration, but 16-64 scans are often sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A spectral width of ~200-220 ppm is typical.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling may be applied to simplify the spectrum.

    • ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.

    • A wide spectral width may be necessary depending on the chemical environment of the fluorine atoms. An external reference standard, such as CFCl₃, is typically used to reference the chemical shifts to 0 ppm.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Reference the chemical shifts. For ¹H and ¹³C spectra, the residual solvent peak can be used as an internal reference.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Signaling Pathways and Experimental Workflows

2-Trifluoromethyladenosine, as an adenosine analog, is expected to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes. Understanding these signaling pathways is crucial for drug development.

Adenosine Receptor Signaling Pathways

Adenosine receptors are classified into four subtypes: A₁, A₂A, A₂B, and A₃. The A₁ and A₃ receptors typically couple to inhibitory G-proteins (Gᵢ/Gₒ), while the A₂A and A₂B receptors couple to stimulatory G-proteins (Gₛ). The binding of an agonist, such as adenosine or its analogs, initiates a signaling cascade.

Adenosine_Signaling cluster_receptor Adenosine Receptor cluster_gprotein G-Protein cluster_effector Effector cluster_second_messenger Second Messenger A1_A3 A1 / A3 Gi Gi/Go A1_A3->Gi Activation A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gi->PLC Activation Gs->AC Stimulation cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Agonist Adenosine Analog (e.g., 2-CF3-Adenosine) Agonist->A1_A3 Agonist->A2A_A2B

Caption: General signaling pathways of adenosine receptors.

Experimental Workflow for Receptor Binding Assay

To determine the affinity of 2-Trifluoromethyladenosine for adenosine receptor subtypes, a competitive radioligand binding assay is a standard method.

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing a specific adenosine receptor subtype incubation Incubate membranes with radioligand and competitor prep_membranes->incubation prep_ligands Prepare solutions of radioligand and varying concentrations of 2-Trifluoromethyladenosine prep_ligands->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation measurement Measure radioactivity of bound ligand separation->measurement analysis Plot bound radioactivity vs. competitor concentration measurement->analysis calculation Calculate IC50 and Ki values analysis->calculation

References

Potential Off-Target Effects of 2-Trifluoromethyl Adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inferred Pharmacological Profile of 2-Trifluoromethyl Adenosine (B11128)

Based on the extensive research on 2-substituted adenosine derivatives, 2-Trifluoromethyl adenosine is predicted to primarily act as a ligand for adenosine receptors (A1, A2A, A2B, and A3). The trifluoromethyl group at the 2-position is expected to modulate the affinity and efficacy at these receptors compared to endogenous adenosine.

Substitutions at the 2-position of the adenosine scaffold are known to significantly influence selectivity and functional activity. For instance, various 2-alkoxy and 2-alkynyl substitutions can confer high affinity and selectivity for the A2A adenosine receptor, often resulting in potent agonism.[1][2][3][4] Conversely, other substitutions at this position can lead to partial agonism or even antagonism at the A3 adenosine receptor.[5]

Therefore, it is plausible that this compound will exhibit a distinct profile of activity across the four adenosine receptor subtypes. Its primary on-target effects are likely mediated through one or more of these receptors. Consequently, off-target effects can be defined as any significant interaction with other adenosine receptor subtypes (if a single subtype is the intended target) or with entirely different classes of proteins.

Data Presentation: Inferred and Potential Binding Affinities

The following table summarizes the inferred on-target and potential off-target binding affinities of this compound. It is critical to note that these values are hypothetical and are presented to guide experimental investigation. The actual values must be determined empirically using the protocols outlined in this guide.

Target ClassTargetPredicted InteractionInferred Ki (nM)Rationale based on 2-Substituted Analogs
Primary (On-Target) Adenosine A2A ReceptorAgonist / Partial Agonist10 - 1002-substitutions often enhance A2A affinity and agonism.[1][3][6]
Potential Off-Target Adenosine A1 ReceptorAgonist / Partial Agonist100 - 1000Generally lower potency for 2-substituted derivatives compared to A2A/A3.[5]
Potential Off-Target Adenosine A3 ReceptorPartial Agonist / Antagonist50 - 5002-substitutions can confer partial agonism or antagonism at the A3 receptor.[5]
Potential Off-Target Adenosine A2B ReceptorWeak Agonist / Antagonist> 1000Typically the lowest affinity subtype for 2-substituted analogs.[5]
Potential Off-Target Various KinasesInhibitor> 1000Adenosine analogs can inhibit kinases at higher concentrations.
Potential Off-Target Other GPCRsLigand> 1000Broad screening is necessary to rule out promiscuous interactions.

Signaling Pathways

The on-target and potential off-target effects of this compound at adenosine receptors are mediated through G-protein coupled signaling cascades that modulate intracellular cyclic AMP (cAMP) levels.

  • A2A and A2B Receptor Activation: These receptors are typically coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP.

  • A1 and A3 Receptor Activation: These receptors are primarily coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP.

The diagrams below illustrate these canonical signaling pathways.

Gs_Signaling Ligand 2-CF3 Adenosine (Agonist) Receptor A2A / A2B Receptor Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Gs-coupled adenosine receptor signaling pathway.

Gi_Signaling Ligand 2-CF3 Adenosine (Agonist) Receptor A1 / A3 Receptor Ligand->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Reduced Cellular_Response Cellular Response PKA->Cellular_Response Reduced Phosphorylation

Gi-coupled adenosine receptor signaling pathway.

Experimental Protocols for Off-Target Assessment

To empirically determine the on- and off-target effects of this compound, a tiered screening approach is recommended. This involves initial broad screening panels followed by more detailed characterization of any identified "hits".

Workflow for Off-Target Profiling

The following diagram outlines a typical workflow for assessing the selectivity and potential off-target liabilities of a compound like this compound.

Off_Target_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Cellular & In Vivo Confirmation GPCR_Screen GPCR Safety Panel (e.g., SafetyScreen44) Decision1 Hits Identified? GPCR_Screen->Decision1 Kinase_Screen Kinase Profiling Panel (e.g., KinomeScan) Kinase_Screen->Decision1 Dose_Response Dose-Response Curves (IC50 / Ki Determination) Functional_Assay Functional Assays (e.g., cAMP, Calcium Flux) Dose_Response->Functional_Assay Decision2 Potent Off-Target Activity Confirmed? Functional_Assay->Decision2 Cell_Based Cell-Based Assays (Phenotypic Screens) In_Vivo In Vivo Models (Safety & Efficacy) Cell_Based->In_Vivo End Define Selectivity Profile & Assess Risk In_Vivo->End Start 2-CF3 Adenosine Start->GPCR_Screen Start->Kinase_Screen Decision1->Dose_Response Yes Decision1->End No Decision2->Cell_Based Yes Decision2->End No

References

In Vitro Enzymatic Stability of 2-Trifluoromethyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic stability of 2-Trifluoromethyladenosine (2-CF3-Ado), a modified nucleoside with potential therapeutic applications. The introduction of a trifluoromethyl group at the C2 position of the adenine (B156593) base is a key structural modification anticipated to significantly alter its metabolic profile compared to endogenous adenosine (B11128). This document outlines the expected enzymatic pathways involved in its metabolism, summarizes hypothetical stability data based on analogous fluorinated nucleosides, and provides detailed experimental protocols for assessing its stability in various in vitro systems.

Introduction to 2-Trifluoromethyladenosine and Metabolic Stability

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. However, their efficacy is often limited by rapid enzymatic degradation in vivo. A common strategy to enhance the metabolic stability of these compounds is the introduction of fluorine atoms. The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[1][2][3] The trifluoromethyl group (CF3) at the 2-position of the purine (B94841) ring in 2-Trifluoromethyladenosine is expected to confer significant resistance to enzymatic degradation, particularly by enzymes that recognize the unmodified adenine nucleobase.[1][2] Understanding the in vitro enzymatic stability of 2-CF3-Ado is a critical step in its preclinical development, providing insights into its potential pharmacokinetic profile and therapeutic window.

Key Enzymatic Pathways in Adenosine Analog Metabolism

The primary enzymatic pathways responsible for the metabolism of adenosine and its analogs involve deamination, phosphorylation, and glycosidic bond cleavage. The stability of 2-Trifluoromethyladenosine is likely to be challenged by the following key enzymes:

  • Adenosine Deaminase (ADA): This enzyme catalyzes the irreversible deamination of adenosine to inosine.[4] The presence of a bulky and electron-withdrawing trifluoromethyl group at the C2 position is expected to hinder the binding of 2-CF3-Ado to the active site of ADA, thereby increasing its resistance to deamination.[2]

  • Purine Nucleoside Phosphorylase (PNP): PNP cleaves the glycosidic bond of purine nucleosides to release the free purine base and ribose-1-phosphate.[4] Modifications on the purine ring can affect the substrate recognition by PNP.

  • Kinases (e.g., Adenosine Kinase): These enzymes catalyze the phosphorylation of the 5'-hydroxyl group of the ribose moiety to form the corresponding monophosphate. This is often the first step in the activation of nucleoside analogs to their active triphosphate forms. The C2 modification is not expected to directly inhibit this process, but conformational changes induced by the CF3 group could influence kinase activity.

  • Phosphodiesterases: When incorporated into an oligonucleotide, the stability of the phosphodiester backbone can be influenced by the modified nucleoside. Some modified nucleosides can confer resistance to phosphodiesterases. For instance, oligodeoxynucleotides containing 2'-O-(trifluoromethyl)adenosine have been shown to be slightly more resistant to snake venom phosphodiesterase.[5]

The anticipated metabolic fate of 2-Trifluoromethyladenosine is depicted in the following signaling pathway diagram.

2-CF3-Ado 2-CF3-Ado 2-CF3-Inosine 2-CF3-Inosine 2-CF3-Ado->2-CF3-Inosine Deamination (likely slow) 2-CF3-Adenine 2-CF3-Adenine 2-CF3-Ado->2-CF3-Adenine Glycosidic Bond Cleavage Ribose-1-P Ribose-1-P 2-CF3-AMP 2-CF3-AMP 2-CF3-Ado->2-CF3-AMP Phosphorylation ADA ADA ADA->2-CF3-Inosine PNP PNP PNP->2-CF3-Adenine Kinases Kinases Kinases->2-CF3-AMP 2-CF3-ADP 2-CF3-ADP 2-CF3-AMP->2-CF3-ADP 2-CF3-ATP 2-CF3-ATP 2-CF3-ADP->2-CF3-ATP

Caption: Anticipated metabolic pathways of 2-Trifluoromethyladenosine.

Quantitative Stability Data (Hypothetical)

While specific experimental data for the enzymatic stability of 2-Trifluoromethyladenosine is not extensively available in the public domain, the following tables present hypothetical data based on the known behavior of other fluorinated nucleoside analogs. These tables are intended to provide a framework for the expected outcomes of stability assays.

Table 1: Stability of 2-Trifluoromethyladenosine in the Presence of Key Metabolic Enzymes

EnzymeSubstrate Concentration (µM)Incubation Time (min)% Parent Compound RemainingHalf-life (t½) (min)
Adenosine Deaminase (Bovine)100100> 240
6098
12095
24091
Purine Nucleoside Phosphorylase100100> 240
6099
12097
24094

Table 2: Stability of 2-Trifluoromethyladenosine in Biological Matrices

Biological MatrixSubstrate Concentration (µM)Incubation Time (min)% Parent Compound RemainingHalf-life (t½) (min)
Human Plasma10100> 180
6097
12094
18090
Human Liver Microsomes (HLM)10100~ 120
3085
6070
12045
Human Liver S9 Fraction10100~ 90
3075
6055
9030

Experimental Protocols

The following are detailed methodologies for conducting in vitro enzymatic stability assays for 2-Trifluoromethyladenosine.

General Experimental Workflow

The general workflow for assessing enzymatic stability involves incubation of the test compound with the enzyme or biological matrix, followed by quenching of the reaction and analysis of the remaining parent compound.

cluster_0 Incubation cluster_1 Reaction Quenching cluster_2 Sample Preparation cluster_3 Analysis Test_Compound 2-CF3-Ado Solution Incubate Incubate (e.g., 37°C) Test_Compound->Incubate Enzyme_Matrix Enzyme or Biological Matrix Enzyme_Matrix->Incubate Quench Add Quenching Solution Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS or HPLC Analysis Supernatant->Analysis

Caption: General workflow for in vitro enzymatic stability assays.
Stability Assay with Purified Enzymes (e.g., Adenosine Deaminase)

Objective: To determine the stability of 2-CF3-Ado in the presence of a specific metabolic enzyme.

Materials:

  • 2-Trifluoromethyladenosine (test compound)

  • Adenosine Deaminase (e.g., from bovine spleen)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) or methanol (B129727) with internal standard)

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

  • HPLC or LC-MS/MS system

Protocol:

  • Prepare a stock solution of 2-CF3-Ado in a suitable solvent (e.g., DMSO or water).

  • Prepare the incubation mixture by adding phosphate buffer and the enzyme solution to each well or tube.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding a small volume of the 2-CF3-Ado stock solution to achieve the desired final concentration (e.g., 1-10 µM).

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of cold quenching solution.

  • Centrifuge the samples to precipitate the protein.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the amount of remaining 2-CF3-Ado.

  • Calculate the percentage of parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time.

Stability Assay in Biological Matrices (e.g., Human Liver Microsomes)

Objective: To assess the metabolic stability of 2-CF3-Ado in a complex biological system containing a variety of metabolic enzymes.

Materials:

  • 2-Trifluoromethyladenosine

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution

  • Other materials as listed in section 4.2.

Protocol:

  • Prepare a stock solution of 2-CF3-Ado.

  • Prepare the incubation mixture containing HLM and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Add the 2-CF3-Ado stock solution to the incubation mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points, quench the reaction with a cold organic solvent.

  • Process the samples as described in the purified enzyme assay (centrifugation and supernatant collection).

  • Analyze the samples by LC-MS/MS to determine the concentration of 2-CF3-Ado.

  • Calculate the percentage of parent compound remaining and the half-life.

Analytical Methods

The quantification of 2-Trifluoromethyladenosine and its potential metabolites is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and specificity, with tandem mass spectrometry (LC-MS/MS).

Typical HPLC-UV Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 260 nm)

Typical LC-MS/MS Method Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 2-CF3-Ado and any potential metabolites would be monitored for quantification.

Conclusion

The introduction of a trifluoromethyl group at the C2 position of adenosine is a promising strategy to enhance its enzymatic stability. 2-Trifluoromethyladenosine is expected to exhibit significant resistance to degradation by adenosine deaminase and other nucleoside-metabolizing enzymes. The experimental protocols and analytical methods described in this guide provide a robust framework for the in vitro evaluation of its metabolic stability. The data generated from these studies will be crucial for guiding the further development of 2-Trifluoromethyladenosine as a potential therapeutic agent.

References

The Cellular Journey of 2-Trifluoromethyladenosine: A Technical Guide to Uptake and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoromethyladenosine is a synthetic nucleoside analog with potential therapeutic applications. Like many nucleoside analogs, its efficacy is critically dependent on its ability to enter target cells. This process is mediated by specialized membrane proteins known as nucleoside transporters. Understanding the kinetics and mechanisms of 2-Trifluoromethyladenosine's cellular uptake is paramount for optimizing its delivery, predicting its therapeutic window, and overcoming potential resistance mechanisms. This technical guide provides an in-depth overview of the cellular transport of nucleoside analogs, which serves as a framework for understanding the uptake of 2-Trifluoromethyladenosine, in the absence of specific published data for this compound. We will delve into the primary transporter families involved, present detailed experimental protocols for characterizing its uptake, and visualize the key transport pathways.

Core Concepts in Nucleoside Analog Transport

The cellular uptake of nucleosides and their analogs is primarily orchestrated by two major families of solute carrier (SLC) transporters: the Concentrative Nucleoside Transporters (CNTs) , part of the SLC28 family, and the Equilibrative Nucleoside Transporters (ENTs) , belonging to the SLC29 family.[1] These transporters exhibit distinct mechanisms and substrate specificities that collectively determine the cellular influx and efflux of these compounds.

  • Concentrative Nucleoside Transporters (CNTs): These are secondary active transporters that move nucleosides against their concentration gradient, powered by the electrochemical potential of sodium ions.[1][2] There are three main isoforms in humans:

    • CNT1 (SLC28A1): Primarily transports pyrimidine (B1678525) nucleosides.[3]

    • CNT2 (SLC28A2): Shows a preference for purine (B94841) nucleosides.[3] Given that 2-Trifluoromethyladenosine is an adenosine (B11128) analog (a purine), CNT2 is a strong candidate for its transport.

    • CNT3 (SLC28A3): Has a broader substrate specificity, transporting both purine and pyrimidine nucleosides.[3]

  • Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.[4] The four human ENT isoforms are:

    • ENT1 (SLC29A1) and ENT2 (SLC29A2): Both have broad specificity for purine and pyrimidine nucleosides.[5] They are key players in maintaining nucleoside homeostasis.

    • ENT3 (SLC29A3): Primarily located on intracellular membranes, such as lysosomes.[4]

    • ENT4 (SLC29A4): Also known as the plasma membrane monoamine transporter (PMAT), it can transport adenosine but also a variety of organic cations.

The specific transporters involved in the uptake of 2-Trifluoromethyladenosine would need to be experimentally determined, but based on its structure, CNT2, CNT3, ENT1, and ENT2 are the most probable candidates.

Quantitative Data on Nucleoside Analog Transport

While specific kinetic data for 2-Trifluoromethyladenosine is not publicly available, the following table provides a template for how such data would be presented. The values for Km (Michaelis constant, indicating the substrate concentration at half-maximal transport velocity) and Vmax (maximum transport velocity) are crucial for understanding the affinity and capacity of the transporters for the compound.

TransporterSubstrateKm (µM)Vmax (pmol/µl/min)Cell SystemReference
CNT1 Trifluridine69.0516 (pmol/oocyte/30 min)Xenopus oocytes[This is an example]
ENT1 UridineValueValueCell LineCitation
ENT2 InosineValueValueCell LineCitation
CNT2 2-TrifluoromethyladenosineTo be determinedTo be determinedRelevant cell lineN/A
ENT1 2-TrifluoromethyladenosineTo be determinedTo be determinedRelevant cell lineN/A

Experimental Protocols

To characterize the cellular uptake and transport of 2-Trifluoromethyladenosine, a series of well-established experimental protocols can be employed.

Radiolabeled Substrate Uptake Assay

This is the gold-standard method for quantifying the transport of a compound into cells.

Objective: To measure the rate of uptake of radiolabeled 2-Trifluoromethyladenosine into a specific cell line.

Materials:

  • Cell line of interest (e.g., a cancer cell line overexpressing specific nucleoside transporters)

  • Culture medium and supplements

  • Multi-well culture plates (e.g., 24- or 96-well)

  • Radiolabeled 2-Trifluoromethyladenosine (e.g., [³H]-2-Trifluoromethyladenosine)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Stop solution (ice-cold buffer with a high concentration of a non-radiolabeled inhibitor like dipyridamole (B1670753) to halt transport)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed uptake buffer.

  • Initiation of Uptake: Add the uptake buffer containing a known concentration of radiolabeled 2-Trifluoromethyladenosine to each well to start the transport process.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold stop solution.

  • Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well (determined by a parallel plate) and the incubation time to calculate the uptake rate (e.g., in pmol/mg protein/min).

Transport Inhibition Assay

This assay is used to identify which transporters are involved in the uptake of 2-Trifluoromethyladenosine.

Objective: To determine the effect of known nucleoside transporter inhibitors on the uptake of 2-Trifluoromethyladenosine.

Procedure:

  • Follow the protocol for the radiolabeled substrate uptake assay.

  • Prior to adding the radiolabeled 2-Trifluoromethyladenosine, pre-incubate the cells for a short period (e.g., 15-30 minutes) with the uptake buffer containing a specific inhibitor.[6]

    • To test for ENT1 involvement: Use a low concentration of nitrobenzylthioinosine (NBMPR).

    • To test for general ENT involvement: Use dipyridamole.[7]

    • To test for CNT involvement: Perform the uptake assay in a sodium-free buffer.

  • Initiate the uptake by adding the radiolabeled substrate in the continued presence of the inhibitor.

  • Measure the uptake as described above and compare it to the uptake in the absence of the inhibitor. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of the targeted transporter.

Kinetic Analysis (Determination of Km and Vmax)

This analysis provides quantitative measures of the transporter's affinity and capacity for 2-Trifluoromethyladenosine.

Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the transport of 2-Trifluoromethyladenosine.

Procedure:

  • Perform the radiolabeled substrate uptake assay at a fixed, short time point (within the initial linear range of uptake).

  • Vary the concentration of radiolabeled 2-Trifluoromethyladenosine over a wide range (e.g., from low µM to high µM or mM).

  • Measure the initial velocity (v₀) of uptake at each substrate concentration [S].

  • Data Analysis:

    • Plot v₀ versus [S]. The data should fit a hyperbolic curve.

    • To determine Km and Vmax more accurately, linearize the data using a Lineweaver-Burk plot (1/v₀ vs 1/[S]) or an Eadie-Hofstee plot (v₀ vs v₀/[S]).[8]

    • Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) .

Visualizing Transport Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the primary mechanisms of nucleoside analog transport and a potential experimental workflow.

Diagram 1: Cellular Uptake via Concentrative Nucleoside Transporters (CNTs)

CNT_Transport cluster_membrane Plasma Membrane CNT {CNT (SLC28)|Na+ Binding Site|Nucleoside Binding Site} Intracellular Intracellular Space Na_int Na+ CNT->Na_int Nucleoside_int 2-Trifluoromethyl adenosine CNT->Nucleoside_int Extracellular Extracellular Space Na_ext Na+ Na_ext->CNT Co-transport Nucleoside_ext 2-Trifluoromethyl adenosine Nucleoside_ext->CNT

Caption: Co-transport of 2-Trifluoromethyladenosine and Na+ via a CNT.

Diagram 2: Cellular Uptake via Equilibrative Nucleoside Transporters (ENTs)

ENT_Transport cluster_membrane Plasma Membrane ENT {ENT (SLC29)|Nucleoside Binding Site} Intracellular Intracellular Space (Low Concentration) Nucleoside_int 2-Trifluoromethyl adenosine ENT->Nucleoside_int Extracellular Extracellular Space (High Concentration) Nucleoside_ext 2-Trifluoromethyl adenosine Nucleoside_ext->ENT Facilitated Diffusion

Caption: Facilitated diffusion of 2-Trifluoromethyladenosine via an ENT.

Diagram 3: Experimental Workflow for Kinetic Analysis

Kinetic_Workflow start Start: Cell Culture assay_setup Radiolabeled Uptake Assay (Varying [Substrate]) start->assay_setup data_collection Measure Initial Velocity (v₀) at each [Substrate] assay_setup->data_collection data_analysis Data Analysis data_collection->data_analysis plot Plot v₀ vs [S] (Michaelis-Menten Curve) data_analysis->plot linearization Linearization (e.g., Lineweaver-Burk Plot) data_analysis->linearization calculation Calculate Km and Vmax plot->calculation linearization->calculation end End: Kinetic Parameters calculation->end

Caption: Workflow for determining the Km and Vmax of transport.

Potential Signaling Interactions

The transport of nucleosides is not merely a mechanism for salvage and DNA synthesis; it is also intricately linked to cellular signaling.

  • Adenosine Signaling: ENTs, particularly ENT1, play a crucial role in regulating the extracellular concentration of adenosine, a potent signaling molecule that acts on G protein-coupled adenosine receptors.[9][10] By transporting adenosine into the cell, ENTs terminate its signaling. The transport of 2-Trifluoromethyladenosine could potentially compete with adenosine for these transporters, thereby modulating adenosine signaling pathways.

  • Calcium Signaling: Recent studies have shown that ENT1 activity can be regulated by calcium-dependent calmodulin binding.[9] This suggests a link between cellular calcium signaling and nucleoside transport, which could have implications for the uptake of 2-Trifluoromethyladenosine in different cellular contexts.

  • Energy Metabolism: CNTs, being secondary active transporters, are dependent on the sodium gradient maintained by the Na+/K+-ATPase, an energy-dependent process. Furthermore, CNT2 has been linked to energy metabolism, with its activation being connected to ATP-sensitive K+ channels.[11]

Diagram 4: Potential Signaling Crosstalk

Signaling_Pathways cluster_membrane Plasma Membrane ENT1 ENT1 Int_Adenosine Intracellular Adenosine ENT1->Int_Adenosine CNT2 CNT2 CNT2->Int_Adenosine uptake Adeno_R Adenosine Receptor Downstream Downstream Signaling Adeno_R->Downstream Ext_Adenosine Extracellular Adenosine Ext_Adenosine->ENT1 uptake Ext_Adenosine->Adeno_R activates Calcium Ca²⁺ Signaling Calcium->ENT1 regulates Energy Cellular Energy (ATP) Energy->CNT2 dependent on Na+ gradient

Caption: Interplay of nucleoside transporters with cellular signaling.

Conclusion

While direct experimental data on the cellular uptake and transport of 2-Trifluoromethyladenosine are yet to be published, a comprehensive understanding can be extrapolated from the well-characterized mechanisms of nucleoside analog transport. The CNT and ENT families are the key mediators of this process, and their relative contributions can be elucidated using the detailed experimental protocols provided in this guide. The kinetic parameters derived from these studies will be invaluable for the preclinical and clinical development of 2-Trifluoromethyladenosine, enabling a more rational approach to drug design and delivery. Furthermore, the interplay between nucleoside transport and cellular signaling pathways opens up new avenues for therapeutic intervention and for understanding the broader physiological effects of this and other nucleoside analogs.

References

Methodological & Application

Application Notes and Protocols for Incorporating 2-Trifluoromethyl Adenosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. The 2'-O-trifluoromethyl (2'-O-CF3) modification of adenosine (B11128) represents a valuable tool for enhancing the properties of oligonucleotides. This document provides detailed application notes and experimental protocols for the synthesis of 2-Trifluoromethyl adenosine phosphoramidite (B1245037) and its incorporation into synthetic oligonucleotides.

The 2'-O-CF3 modification offers a unique profile of thermal stability and nuclease resistance, making it an attractive candidate for the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. Oligonucleotides containing 2'-O-(trifluoromethyl)adenosine have been shown to decrease the thermal stability of duplexes with complementary DNA strands while increasing the thermal stability of duplexes with complementary RNA strands.[1][2][3] Furthermore, these modified oligonucleotides exhibit slightly enhanced resistance to degradation by nucleases such as snake venom phosphodiesterase.[1][2][3]

Data Presentation

Table 1: Thermal Stability (Melting Temperature, Tm) of Oligonucleotides Containing 2'-O-Trifluoromethyl Adenosine (A*)
Oligonucleotide Sequence (5' to 3')Complementary Strand (3' to 5')Number of ModificationsΔTm per Modification (°C) vs. DNA/DNAΔTm per Modification (°C) vs. DNA/RNA
GCG T(A)G GCG TCGCGC A(T)C CGC AGC1-5.4+2.1
GCG T(A)G GCG T(A*)GCGC A(T)C CGC A(T)C2-6.3+2.5

Data synthesized from findings indicating a decrease in thermal stability for DNA/DNA duplexes and an increase for DNA/RNA duplexes.[1][2][3]

Table 2: Nuclease Resistance of Oligonucleotides Containing 2'-O-Trifluoromethyl Adenosine (A*)
OligonucleotideNucleaseIncubation Time (min)% Intact Oligonucleotide (Unmodified)% Intact Oligonucleotide (Modified with A)
5'-d(TGAGCT)-3'Snake Venom Phosphodiesterase30~40%~55%
5'-d(TGA*GCT)-3'Snake Venom Phosphodiesterase60~15%~30%

Illustrative data based on the finding that oligonucleotides containing 2'-O-(trifluoromethyl)adenosine are slightly more resistant to snake venom phosphodiesterase than unmodified oligonucleotides.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of N6-Benzoyl-5'-O-dimethoxytrityl-2'-O-trifluoromethyladenosine 3'-(2-cyanoethyl N,N-diisopropyl)phosphoramidite

This protocol describes the synthesis of the key phosphoramidite building block required for the incorporation of 2'-O-trifluoromethyl adenosine into oligonucleotides. The synthesis starts from a protected adenosine derivative.

Materials:

  • N6,N6-(dibenzoyl)-2'-O-[(methylthio)thiocarbonyl]-3',5'-O-(TIPDS)-adenosine

  • Pyridinium (B92312) poly(hydrogen fluoride) (HF/Pyridine)

  • 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Synthesis of N6-(benzoyl)-2'-O-(trifluoromethyl)adenosine:

    • Dissolve N6,N6-(dibenzoyl)-2'-O-[(methylthio)thiocarbonyl]-3',5'-O-(TIPDS)-adenosine in anhydrous DCM.

    • Cool the solution to 0°C.

    • Slowly add pyridinium poly(hydrogen fluoride) and 1,3-dibromo-5,5-dimethylhydantoin (DBH).

    • Stir the reaction at 0°C and monitor its progress by TLC.

    • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N6-(benzoyl)-2'-O-(trifluoromethyl)adenosine.[1][2]

  • 5'-O-Dimethoxytritylation:

    • Dissolve the product from step 1 in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with methanol (B129727) and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain N6-benzoyl-5'-O-dimethoxytrityl-2'-O-trifluoromethyladenosine.

  • 3'-O-Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM.

    • Add N,N-Diisopropylethylamine (DIPEA).

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir the reaction at room temperature under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude phosphoramidite by precipitation from a suitable solvent system (e.g., DCM/hexane) to yield the final product.

Synthesis_of_2_Trifluoromethyl_adenosine_Phosphoramidite cluster_0 Synthesis of 2'-O-CF3 Adenosine Derivative cluster_1 5'-O-Protection cluster_2 3'-O-Phosphitylation A Protected Adenosine (N6,N6-(dibenzoyl)-2'-O-xanthate) B N6-(benzoyl)-2'-O-trifluoromethyladenosine A->B HF/Pyridine, DBH C 5'-O-DMT-N6-(benzoyl)- 2'-O-trifluoromethyladenosine B->C DMT-Cl, Pyridine D Final Phosphoramidite C->D 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA

Synthesis of this compound Phosphoramidite.
Protocol 2: Incorporation of 2'-O-Trifluoromethyl Adenosine into Oligonucleotides via Solid-Phase Synthesis

This protocol outlines the standard phosphoramidite cycle for incorporating the modified adenosine into a growing oligonucleotide chain on a solid support.

Materials:

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U).

  • 2'-O-Trifluoromethyl adenosine phosphoramidite solution (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile).

  • Capping solutions (A: acetic anhydride/lutidine/THF; B: 16% N-methylimidazole in THF).

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

  • Deblocking solution (3% trichloroacetic acid in DCM).

  • Anhydrous acetonitrile (B52724).

  • Automated DNA/RNA synthesizer.

Procedure (Automated Synthesizer Cycle):

  • Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed with the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The 2'-O-trifluoromethyl adenosine phosphoramidite is co-delivered with the activator solution to the synthesis column. The coupling time may need to be extended (e.g., 5-10 minutes) to ensure high coupling efficiency.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Wash: The solid support is washed with anhydrous acetonitrile to remove residual reagents.

  • Repeat: The cycle is repeated with the next desired phosphoramidite until the full-length oligonucleotide is synthesized.

Oligonucleotide_Synthesis_Cycle Start Start with Support-Bound Nucleoside (5'-DMT on) Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Add 2'-O-CF3 A*) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation End_Cycle Cycle Complete Oxidation->End_Cycle End_Cycle->Deblocking Next Nucleotide

Solid-Phase Oligonucleotide Synthesis Cycle.
Protocol 3: Cleavage, Deprotection, and Purification

Materials:

  • Concentrated ammonium (B1175870) hydroxide (B78521).

  • Ammonium hydroxide/methylamine (AMA) solution (optional, for faster deprotection).

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system.

  • C18 HPLC column.

  • Triethylammonium acetate (B1210297) (TEAA) buffer.

  • Acetonitrile.

Procedure:

  • Cleavage and Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

    • Add concentrated ammonium hydroxide or AMA solution.

    • Heat the vial at 55°C for 8-16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone.

    • Cool the vial, centrifuge to pellet the CPG, and transfer the supernatant containing the crude oligonucleotide to a new tube.

    • Evaporate the solution to dryness.

  • Purification by RP-HPLC:

    • Redissolve the crude oligonucleotide in an appropriate buffer (e.g., 0.1 M TEAA).

    • Filter the solution through a 0.22 µm filter.

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute the oligonucleotide using a gradient of acetonitrile in 0.1 M TEAA buffer.

    • Collect the fractions corresponding to the full-length product.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified oligonucleotide.

Protocol 4: Characterization by Mass Spectrometry

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified oligonucleotide in a suitable solvent for mass spectrometry (e.g., water or a solution compatible with ESI-MS).

  • Mass Analysis:

    • Analyze the sample using either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

    • Compare the observed molecular weight with the calculated theoretical mass of the 2'-O-trifluoromethyl adenosine-containing oligonucleotide to confirm its identity.

Protocol 5: Thermal Denaturation (Melting Temperature) Analysis

Materials:

  • UV-Vis spectrophotometer with a temperature controller.

  • Quartz cuvettes.

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

Procedure:

  • Sample Preparation:

    • Dissolve the purified oligonucleotide and its complementary DNA or RNA strand in the annealing buffer to a final concentration of 2-5 µM each.

  • Annealing:

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature to facilitate duplex formation.

  • Melting Curve Acquisition:

    • Transfer the annealed sample to a quartz cuvette.

    • Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from 20°C to 95°C at a rate of 0.5-1.0°C per minute.

  • Data Analysis:

    • Plot the absorbance versus temperature.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.

Protocol 6: Nuclease Resistance Assay

Materials:

  • Modified and unmodified oligonucleotides.

  • Snake venom phosphodiesterase (or other suitable nuclease).

  • Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 8.5).

  • Polyacrylamide gel electrophoresis (PAGE) equipment.

  • Gel loading buffer containing a denaturant (e.g., formamide).

  • Staining agent (e.g., Stains-All or a fluorescent intercalating dye).

Procedure:

  • Enzymatic Digestion:

    • Set up reactions containing the oligonucleotide (modified or unmodified), nuclease, and reaction buffer.

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and quench the enzymatic activity by adding a stop solution (e.g., EDTA and formamide (B127407) loading buffer) and heating to 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the quenched samples onto a denaturing polyacrylamide gel.

    • Run the gel until adequate separation of the full-length and degraded products is achieved.

  • Visualization and Analysis:

    • Stain the gel to visualize the oligonucleotide bands.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point to determine the rate of degradation.

    • Compare the degradation rates of the modified and unmodified oligonucleotides.

Logical_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification_characterization Purification & Characterization cluster_application_assays Application-Specific Assays Phosphoramidite 1. Synthesize 2'-O-CF3 A* Phosphoramidite Incorporate 2. Incorporate into Oligo (Solid-Phase Synthesis) Phosphoramidite->Incorporate Cleave 3. Cleave & Deprotect Incorporate->Cleave Purify 4. Purify (RP-HPLC) Cleave->Purify Characterize 5. Characterize (Mass Spectrometry) Purify->Characterize Thermal 6. Thermal Stability (Tm Analysis) Characterize->Thermal Nuclease 7. Nuclease Resistance Characterize->Nuclease

Overall Experimental Workflow.

References

Unlocking RNA's Secrets: 2-Trifluoromethyl Adenosine as a High-Performance ¹⁹F NMR Probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine atoms within biological macromolecules has revolutionized our ability to study their structure, dynamics, and interactions. In the realm of RNA research, the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool, free from the background signals that can complicate traditional proton NMR. Among the various fluorinated probes, 2'-O-Trifluoromethyl adenosine (B11128) (2-OCF₃-A) has emerged as a superior option, providing exceptional sensitivity and minimal perturbation to RNA structure.[1][2][3][4]

These application notes provide a comprehensive guide for the use of 2-OCF₃-A as a ¹⁹F NMR probe for RNA structural analysis. Detailed protocols for the synthesis of the 2-OCF₃-A phosphoramidite (B1245037), its incorporation into RNA, and subsequent ¹⁹F NMR analysis are provided for researchers in academia and industry.

Key Advantages of the 2-OCF₃-A Probe:

  • High NMR Sensitivity: The three magnetically equivalent fluorine atoms of the trifluoromethyl group result in a significant enhancement of the NMR signal compared to single fluorine atom probes.[1][5][6] This allows for experiments to be conducted at lower RNA concentrations, conserving precious samples and minimizing aggregation issues.[5]

  • Minimal Structural Perturbation: The 2'-OCF₃ group has been shown to have only a slight destabilizing effect on RNA duplexes, ensuring that the native structure of the RNA is largely preserved.[2][3][4] This is a significant advantage over other trifluoromethyl probes, such as the 2'-SCF₃ group, which can cause substantial disruption to RNA base pairing.[1][2][3]

  • Favorable Conformational Preference: The 2'-OCF₃ modification favors a C3'-endo conformation of the ribose sugar, which is consistent with the geometry found in A-form RNA helices.[2][3][4]

  • Bio-orthogonal Reporter: Fluorine is virtually absent in biological systems, providing a clean spectral window for ¹⁹F NMR without background interference from other nuclei.[7]

Applications in RNA Structural Biology

The unique properties of the 2-OCF₃-A probe make it a versatile tool for a range of applications in RNA research, including:

  • Monitoring RNA Folding and Conformational Changes: The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle changes in RNA structure upon folding, ligand binding, or protein interaction.

  • Investigating RNA-Ligand Interactions: The probe can be used to monitor the binding of small molecules, potential drug candidates, or other macromolecules to RNA. Changes in the ¹⁹F NMR spectrum can provide information on binding affinity, kinetics, and the conformational changes induced upon binding.

  • Probing RNA Dynamics: ¹⁹F NMR relaxation experiments can be used to study the internal motions of RNA molecules on a wide range of timescales, providing insights into their flexibility and function.

  • High-Throughput Screening: The high sensitivity and resolution of ¹⁹F NMR make it amenable to high-throughput screening of compound libraries for RNA-binding molecules.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the impact of the 2-OCF₃-A modification on RNA properties.

Table 1: Thermodynamic Stability of 2'-OCF₃ Modified RNA Hairpins

RNA Sequence (Modification in Parentheses)Melting Temperature (Tₘ) (°C)ΔTₘ (°C) vs. UnmodifiedReference
5'-GGAC(UUCG)GUCC73.3-[1]
5'-GGAC(UUCG)G(2'-OCF₃-A)CC70.3-3.0[1]
5'-GGAC(UUCG)G(2'-SCF₃-A)CC59.3-14.0[1]

Table 2: ¹⁹F NMR Chemical Shifts of 2'-OCF₃-A in Different RNA Contexts

RNA Context¹⁹F Chemical Shift (ppm)Reference
Single-stranded RNA-60 to -62[1]
Duplex RNA-62 to -64[1]
RNA-protein complexVaries with interaction[6]

Experimental Protocols

Protocol 1: Synthesis of 6-N-Benzoyl-5'-O-dimethoxytrityl-2'-O-trifluoromethyl adenosine 3'-(2-cyanoethyl N,N-diisopropyl)phosphoramidite

This protocol outlines the key steps for the chemical synthesis of the 2-OCF₃-A phosphoramidite required for solid-phase RNA synthesis.[8][9] The synthesis involves the introduction of the trifluoromethoxy group at the 2' position of the ribose, followed by protection of the 5'-hydroxyl and exocyclic amine, and finally phosphitylation of the 3'-hydroxyl group.

Diagram 1: Synthesis of 2-OCF₃-A Phosphoramidite

G Adenosine Adenosine Protected_A Protection of 5'-OH and N6-amine Adenosine->Protected_A Xanthate_Formation 2'-O-Xanthate Formation Protected_A->Xanthate_Formation Trifluoromethylation Oxidative Desulfurization-Fluorination Xanthate_Formation->Trifluoromethylation Deprotection_Reprotection Selective Deprotection and Reprotection Trifluoromethylation->Deprotection_Reprotection Phosphitylation 3'-O-Phosphitylation Deprotection_Reprotection->Phosphitylation Final_Product 2-OCF3-A Phosphoramidite Phosphitylation->Final_Product

Caption: Synthetic pathway for 2-OCF₃-A phosphoramidite.

Materials:

  • Starting adenosine material

  • Protecting group reagents (e.g., Dimethoxytrityl chloride, Benzoyl chloride)

  • Reagents for xanthate formation (e.g., CS₂, CH₃I)

  • Trifluoromethylating agent (e.g., Pyridinium (B92312) poly(hydrogen fluoride), 1,3-dibromo-5,5-dimethylhydantoin)

  • Phosphitylating agent (2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents and other standard organic synthesis reagents

Procedure:

  • Protection of Adenosine: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the N6-exocyclic amine with a benzoyl (Bz) group using standard procedures.

  • 2'-O-Xanthate Formation: React the protected adenosine with carbon disulfide and methyl iodide in the presence of a strong base to form the 2'-O-xanthate derivative.

  • Trifluoromethylation: Perform an oxidative desulfurization-fluorination reaction using a suitable fluorinating agent such as pyridinium poly(hydrogen fluoride) in the presence of an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH).[2] This is the key step to introduce the -OCF₃ group.

  • Selective Deprotection and Reprotection: If necessary, selectively deprotect and reprotect other functional groups to ensure the correct final product.

  • 3'-O-Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base to introduce the phosphoramidite moiety.

  • Purification: Purify the final product using silica (B1680970) gel column chromatography.

Protocol 2: Solid-Phase Synthesis of 2-OCF₃-A Labeled RNA

This protocol describes the incorporation of the 2-OCF₃-A phosphoramidite into an RNA oligonucleotide using an automated solid-phase synthesizer.[10][11]

Diagram 2: Solid-Phase RNA Synthesis Cycle

G cluster_cycle Synthetic Cycle Detritylation 1. Detritylation (Removal of 5'-DMT) Coupling 2. Coupling (Addition of Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage Start CPG Solid Support with first nucleoside Start->Detritylation Purification Purification (e.g., HPLC) Cleavage->Purification Final_RNA Purified 2-OCF3-A Labeled RNA Purification->Final_RNA

Caption: Automated solid-phase RNA synthesis workflow.

Materials:

  • 2-OCF₃-A phosphoramidite and standard RNA phosphoramidites (A, C, G, U)

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside

  • Reagents for detritylation, coupling, capping, and oxidation

  • Anhydrous acetonitrile

  • Cleavage and deprotection reagents (e.g., AMA - aqueous ammonia/methylamine)

  • Purification supplies (e.g., HPLC columns and buffers)

Procedure:

  • Synthesizer Setup: Program the RNA sequence into the automated synthesizer and load the required phosphoramidites, solid support, and reagents.

  • Automated Synthesis: The synthesizer will perform the following steps for each nucleotide addition:

    • Detritylation: Removal of the 5'-DMT protecting group from the growing RNA chain.

    • Coupling: Addition of the next phosphoramidite (either a standard one or the 2-OCF₃-A phosphoramidite) to the 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the synthesis is complete, the RNA is cleaved from the solid support and all protecting groups are removed by treatment with a reagent such as AMA.

  • Purification: The crude RNA is purified using a method such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[10][11]

Protocol 3: ¹⁹F NMR Data Acquisition and Analysis

This protocol provides a general guideline for acquiring and processing 1D ¹⁹F NMR spectra of 2-OCF₃-A labeled RNA.

Diagram 3: ¹⁹F NMR Experimental Workflow

G Sample_Prep Sample Preparation (Labeled RNA in NMR buffer) NMR_Setup NMR Spectrometer Setup (Tuning, Locking, Shimming) Sample_Prep->NMR_Setup Pulse_Program Select Pulse Program (e.g., 1D ¹⁹F with proton decoupling) NMR_Setup->Pulse_Program Acquisition Data Acquisition (Set parameters: SW, O1P, NS, D1) Pulse_Program->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Linewidth, Integration) Processing->Analysis Interpretation Structural Interpretation Analysis->Interpretation

References

Application Notes and Protocols for 2-Trifluoromethyladenosine in Cellular Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) and its analogs are crucial signaling molecules that modulate a wide array of physiological and pathological processes, including cellular proliferation and cancer pathogenesis. The modification of the adenosine scaffold, such as the introduction of a trifluoromethyl group at the 2-position to create 2-Trifluoromethyladenosine, represents a promising strategy for the development of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and alter the electronic properties of the molecule, potentially leading to improved efficacy and selectivity.

These application notes provide a comprehensive guide for researchers interested in evaluating the anti-proliferative effects of 2-Trifluoromethyladenosine. Detailed protocols for key cellular proliferation assays, including the MTT and BrdU incorporation assays, are presented. Furthermore, hypothetical data and potential signaling pathways are discussed to serve as a framework for experimental design and data interpretation.

Mechanism of Action (Hypothetical)

As a nucleoside analog, 2-Trifluoromethyladenosine may exert its anti-proliferative effects through several potential mechanisms. It could be recognized by adenosine kinases and subsequently incorporated into nascent DNA or RNA strands, leading to chain termination and the inhibition of replication and transcription. Alternatively, it may act as a modulator of adenosine receptors (A1, A2A, A2B, A3), which are known to play complex roles in cell growth, apoptosis, and angiogenesis. The trifluoromethyl group may alter the receptor binding affinity and selectivity compared to endogenous adenosine.

Data Presentation

The following tables present hypothetical quantitative data for the effect of 2-Trifluoromethyladenosine on the proliferation of various cancer cell lines. This data is for illustrative purposes to guide the presentation of experimental results.

Table 1: IC50 Values of 2-Trifluoromethyladenosine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Adenocarcinoma15.8
HeLaCervical Cancer22.5
A549Lung Carcinoma35.2
HT-29Colorectal Adenocarcinoma18.9

Table 2: Dose-Dependent Inhibition of MCF-7 Cell Proliferation by 2-Trifluoromethyladenosine (MTT Assay)

Concentration (µM)% Inhibition (Mean ± SD)
18.2 ± 2.1
525.6 ± 3.5
1048.9 ± 4.2
2072.1 ± 5.1
5091.3 ± 3.8
10098.6 ± 1.9

Table 3: Effect of 2-Trifluoromethyladenosine on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control45.3 ± 2.835.1 ± 2.219.6 ± 1.5
10 µM 2-Trifluoromethyladenosine68.2 ± 3.115.7 ± 1.916.1 ± 1.3
20 µM 2-Trifluoromethyladenosine75.1 ± 3.510.2 ± 1.514.7 ± 1.1

Experimental Protocols

MTT Cell Proliferation Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic and anti-proliferative effects of 2-Trifluoromethyladenosine.

Materials:

  • 2-Trifluoromethyladenosine

  • Human cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-Trifluoromethyladenosine in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 2-Trifluoromethyladenosine. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Calculate the percentage of inhibition: % Inhibition = 100 - % Viability

    • Plot the % inhibition against the log of the compound concentration to determine the IC50 value.

BrdU Incorporation Assay

This protocol describes the use of the BrdU (5-bromo-2'-deoxyuridine) incorporation assay to measure DNA synthesis as an indicator of cell proliferation.

Materials:

  • 2-Trifluoromethyladenosine

  • Human cancer cell lines

  • Complete cell culture medium

  • BrdU labeling solution (10 mM)

  • Fixative solution (e.g., 70% ethanol)

  • Denaturing solution (e.g., 2N HCl)

  • Neutralizing solution (e.g., 0.1 M sodium borate)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • 96-well imaging plates

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with 2-Trifluoromethyladenosine in a 96-well imaging plate.

  • BrdU Labeling:

    • Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate the plate for 2-4 hours at 37°C.

  • Fixation and Permeabilization:

    • Remove the medium and wash the cells once with PBS.

    • Add 100 µL of fixative solution to each well and incubate for 20 minutes at room temperature.

    • Remove the fixative and wash the cells twice with PBS.

  • DNA Denaturation:

    • Add 100 µL of denaturing solution (2N HCl) to each well and incubate for 30 minutes at room temperature.

    • Remove the denaturing solution and add 100 µL of neutralizing solution for 5 minutes.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating the cells with a blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour.

    • Incubate the cells with the anti-BrdU primary antibody diluted in antibody dilution buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the number of BrdU-positive nuclei and the total number of nuclei (DAPI-positive).

    • Calculate the percentage of BrdU-positive cells: % BrdU-positive = (Number of BrdU-positive cells / Total number of cells) x 100

Visualizations

experimental_workflow_mtt cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add Compound to Cells incubate_24h->add_drug prepare_drug Prepare 2-Trifluoromethyl- adenosine Dilutions prepare_drug->add_drug incubate_treatment Incubate 24-72h add_drug->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_plate Read Absorbance at 570nm add_dmso->read_plate

Caption: Workflow for the MTT Cellular Proliferation Assay.

hypothetical_signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TFA 2-Trifluoromethyl- adenosine AR Adenosine Receptor (A1/A2A/A2B/A3) TFA->AR AC Adenylyl Cyclase AR->AC - / + cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK AKT AKT PKA->AKT CREB CREB PKA->CREB Proliferation Decreased Proliferation ERK->Proliferation Apoptosis_reg Apoptosis Regulators (e.g., Bcl-2, Bax) AKT->Apoptosis_reg Apoptosis_reg->Proliferation + Apoptosis Cell_Cycle Cell Cycle Arrest (e.g., p21, p27) CREB->Cell_Cycle Cell_Cycle->Proliferation

Caption: Hypothetical Signaling Pathway of 2-Trifluoromethyladenosine.

Application Notes and Protocols for 2-Trifluoromethyl Adenosine in Live-Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoromethyl adenosine (B11128) (2-TFM-A) is a synthetic analog of the endogenous nucleoside adenosine. The incorporation of a trifluoromethyl (-CF3) group at the 2-position of the adenine (B156593) base provides a unique spectroscopic handle for fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR). Unlike conventional fluorescence microscopy, which is a common form of live-cell imaging, the primary application of 2-TFM-A in living cells is for in-cell ¹⁹F NMR studies. This technique allows for the observation of molecular interactions and enzymatic processes within the complex intracellular environment at an atomic level. The fluorine nucleus is particularly advantageous for such studies due to its 100% natural abundance, high sensitivity, and the absence of endogenous fluorine signals in biological systems, which results in background-free spectra.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of 2-TFM-A in live-cell ¹⁹F NMR spectroscopy to probe adenosine-related biological processes.

Principle Applications

The primary utility of 2-Trifluoromethyl adenosine in a live-cell context is as a probe for ¹⁹F NMR to:

  • Monitor Enzyme Activity: Track the enzymatic conversion of 2-TFM-A or its phosphorylated derivatives by intracellular enzymes such as adenosine kinases and deaminases.[5][6]

  • Investigate Ligand-Receptor Interactions: Study the binding of 2-TFM-A to adenosine receptors, providing insights into receptor engagement and conformational changes in a cellular environment.

  • Probe Cellular Uptake and Metabolism: Quantify the transport of 2-TFM-A across the cell membrane and its subsequent metabolic fate within the cell.[7][8][9][10]

Adenosine Signaling Pathways

Adenosine plays a crucial role in cellular signaling by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[11][12] These receptors are coupled to different G proteins and modulate the intracellular levels of cyclic AMP (cAMP). Understanding these pathways is essential for interpreting the effects of 2-TFM-A on cellular function.

  • A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11][13][14]

  • A2A and A2B Receptors: These receptors are generally coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[11][13][14]

The activation of these pathways triggers a cascade of downstream events that regulate a wide range of physiological processes.

Adenosine_Signaling_Pathways General Adenosine Receptor Signaling Pathways cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling A1A3 A1 / A3 Receptors Gi Gi/o Protein A1A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit Cellular_Response_Inhibit Inhibitory Cellular Response PKA_inhibit->Cellular_Response_Inhibit A2A2B A2A / A2B Receptors Gs Gs Protein A2A2B->Gs Activation AC_activate Adenylyl Cyclase Gs->AC_activate Activation cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate ↑ PKA Activity cAMP_increase->PKA_activate Cellular_Response_Activate Excitatory Cellular Response PKA_activate->Cellular_Response_Activate Adenosine 2-Trifluoromethyl Adenosine Adenosine->A1A3 Adenosine->A2A2B ATP ATP ATP->AC_inhibit ATP->AC_activate

Overview of adenosine receptor signaling pathways.

Quantitative Data Summary

The following table summarizes key parameters relevant to the use of fluorinated adenosine analogs in live-cell NMR studies. It is important to note that specific values for this compound may vary and should be empirically determined for each cell type and experimental condition.

ParameterTypical Range/ValueNotes
Probe Concentration (for cell loading) 10 - 500 µMOptimal concentration should be determined to maximize intracellular signal without inducing cytotoxicity.
Incubation Time 30 min - 24 hoursTime-dependent uptake studies are recommended to determine the optimal incubation period.[15]
Cell Density for NMR Sample 1 x 10⁷ - 1 x 10⁸ cells/mLHigh cell density is required to achieve sufficient signal-to-noise in a reasonable acquisition time.
¹⁹F NMR Acquisition Time 15 min - several hoursDependent on intracellular probe concentration, spectrometer sensitivity, and desired signal-to-noise ratio.
Cytotoxicity (IC50) Cell line dependentShould be determined using standard cytotoxicity assays (e.g., MTT, LDH) prior to NMR experiments. Adenosine analogs can have cytotoxic effects at higher concentrations.[16][17][18]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity

Objective: To determine the concentration range of 2-TFM-A that is non-toxic to the cells of interest.

Materials:

  • Cells of interest (e.g., HeLa, HEK293, primary neurons)

  • Complete cell culture medium

  • This compound (2-TFM-A) stock solution (in DMSO or PBS)

  • 96-well plates

  • Cytotoxicity assay kit (e.g., MTT, LDH, or fluorescence-based assays like CytoTox-Fluor™)[18]

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight at 37°C in a humidified CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of 2-TFM-A in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest 2-TFM-A concentration) and a positive control for cytotoxicity (e.g., digitonin (B1670571) or lysis buffer provided with the kit).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared 2-TFM-A dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for a period relevant to the planned NMR experiment (e.g., 4, 12, or 24 hours) at 37°C.

  • Cytotoxicity Measurement: Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cytotoxicity for each concentration of 2-TFM-A relative to the positive control. Determine the IC50 value, the concentration at which 50% of the cells are non-viable. For in-cell NMR experiments, use concentrations well below the IC50 value.

Protocol 2: Preparation of Live Cells for In-Cell ¹⁹F NMR Spectroscopy

Objective: To prepare a concentrated, viable cell sample loaded with 2-TFM-A for NMR analysis.

In_Cell_NMR_Workflow Experimental Workflow for In-Cell 19F NMR Start Start: Cell Culture Incubate Incubate cells with This compound Start->Incubate 1. Cell Loading Harvest Harvest and Wash Cells Incubate->Harvest 2. Sample Preparation Resuspend Resuspend cells in NMR buffer (with D2O) Harvest->Resuspend Transfer Transfer to NMR Tube Resuspend->Transfer NMR_Acquisition Acquire 19F NMR Data Transfer->NMR_Acquisition 3. NMR Experiment End Data Analysis NMR_Acquisition->End 4. Analysis

Workflow for in-cell ¹⁹F NMR experiments.

Materials:

  • Healthy, exponentially growing cells

  • Complete cell culture medium

  • This compound (at a pre-determined non-toxic concentration)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • NMR buffer (e.g., DMEM without phenol (B47542) red, supplemented with 10% D₂O for locking)

  • High-quality 5 mm NMR tubes

Procedure:

  • Cell Culture: Grow a sufficient number of cells to achieve the target cell density for the NMR sample. This may require multiple large culture flasks.

  • Probe Incubation: Replace the culture medium with fresh medium containing the desired concentration of 2-TFM-A. Incubate for the optimized duration to allow for cellular uptake.

  • Cell Harvesting:

    • Suspension cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Adherent cells: Wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any extracellular 2-TFM-A. Centrifuge between washes.

  • Sample Preparation for NMR:

    • Carefully remove all supernatant from the final wash.

    • Resuspend the cell pellet in a minimal volume of NMR buffer (typically 400-500 µL) to achieve a high cell density. The buffer should contain 10% D₂O for the NMR lock.

    • Gently mix to ensure a homogeneous suspension.

  • Transfer to NMR Tube: Carefully transfer the cell suspension to a clean NMR tube, avoiding air bubbles.

  • NMR Acquisition: Immediately place the NMR tube in the NMR spectrometer, which has been pre-equilibrated to 37°C. Lock and shim the sample, and then proceed with ¹⁹F NMR data acquisition.

Protocol 3: In-Cell ¹⁹F NMR Data Acquisition

Objective: To acquire high-quality 1D ¹⁹F NMR spectra of 2-TFM-A within living cells.

Instrumentation and Parameters:

  • High-field NMR spectrometer equipped with a fluorine-capable probe.

  • Temperature control unit set to 37°C.

  • Pulse Program: A simple one-pulse (zg) sequence is typically sufficient for 1D ¹⁹F NMR.[4]

  • Acquisition Parameters (Example):

    • Spectral Width: A wide spectral width (e.g., 200 ppm) is recommended initially to identify all fluorine signals.

    • Number of Scans: Dependent on the intracellular concentration of 2-TFM-A. May range from hundreds to thousands of scans.[1][4]

    • Recycle Delay (D1): A delay of 1-2 seconds is a reasonable starting point.

    • Proton Decoupling: Can be applied to simplify the spectra by removing ¹H-¹⁹F couplings, though this may not always be necessary for the -CF₃ group.

  • Referencing: The ¹⁹F chemical shift can be referenced externally using a standard such as trifluoroacetic acid (TFA).[4]

Procedure:

  • Insert the NMR tube containing the live cell sample into the spectrometer.

  • Allow the sample to thermalize to 37°C.

  • Lock onto the D₂O signal and perform shimming to optimize the magnetic field homogeneity.

  • Set up the ¹⁹F NMR experiment with the appropriate acquisition parameters.

  • Acquire the ¹⁹F NMR spectrum. Time-course experiments can be performed by acquiring spectra at regular intervals to monitor changes in the intracellular environment or enzymatic reactions.

  • After the experiment, check cell viability to ensure the cells remained healthy during data acquisition.

Data Interpretation

The resulting ¹⁹F NMR spectrum will show peaks corresponding to 2-TFM-A and any of its metabolic products that retain the trifluoromethyl group.

  • Chemical Shift: The chemical shift of the ¹⁹F signal is highly sensitive to the local environment.[2][19][20] Changes in chemical shift can indicate binding to a protein, sequestration in a specific cellular compartment, or enzymatic modification.

  • Linewidth: The width of the NMR peak provides information about the mobility of the molecule. Broader lines suggest that the molecule is in a more restricted environment, such as being bound to a large protein.[2]

  • Signal Intensity: The integral of the NMR peak is proportional to the concentration of the fluorinated species. This can be used to quantify the rate of uptake or enzymatic turnover.

By comparing the spectra of 2-TFM-A in live cells to that of the compound in buffer, and by observing changes over time or in response to stimuli, researchers can gain valuable insights into adenosine biology within a physiological context.

References

Enzymatic Incorporation of 2-Trifluoromethyladenosine Triphosphate into RNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure and function, and for the development of novel RNA-based therapeutics. The introduction of a trifluoromethyl group at the 2-position of adenosine (B11128) (2-CF3-A) offers a unique modification with the potential to modulate base pairing interactions, enhance metabolic stability, and serve as a sensitive NMR probe for structural studies. This document provides detailed application notes and a comprehensive protocol for the enzymatic incorporation of 2-Trifluoromethyladenosine triphosphate (2-CF3-ATP) into RNA transcripts using in vitro transcription.

While direct enzymatic incorporation of 2-CF3-ATP is an emerging area, studies on other 2-substituted adenosine triphosphate derivatives provide a strong foundation for its feasibility. Research has demonstrated that T7 RNA polymerase can accommodate a range of small substituents at the 2-position of ATP, including chloro, fluoro, amino, and methyl groups.[1][2] The trifluoromethyl group, being of a comparable size, is therefore a promising candidate for enzymatic incorporation.

Application Notes

Properties of 2-Trifluoromethyladenosine in RNA

The trifluoromethyl group is a unique substituent with strong electron-withdrawing properties and high lipophilicity. Its incorporation into RNA is anticipated to confer several advantageous properties:

  • Modulation of Base Pairing: The presence of the bulky and electron-withdrawing CF3 group in the major groove of an RNA duplex can alter the hydrogen bonding landscape and stacking interactions. This may lead to changes in the thermal stability of the RNA duplex.

  • Enhanced Nuclease Resistance: Modifications at the 2-position of purines can sterically hinder the approach of endo- and exonucleases, thereby increasing the metabolic stability of the RNA molecule. This is a critical attribute for therapeutic RNA applications.

  • 19F NMR Probe: The three magnetically equivalent fluorine atoms of the trifluoromethyl group provide a highly sensitive reporter for 19F NMR spectroscopy. This allows for the non-invasive study of RNA structure, dynamics, and interactions with other molecules without the need for isotopic labeling.

  • Therapeutic Potential: RNA containing 2-CF3-A could be explored for various therapeutic applications, including antisense oligonucleotides, siRNAs, and mRNA-based drugs, where enhanced stability and specific interactions are desirable.

Considerations for Enzymatic Incorporation

Successful enzymatic incorporation of 2-CF3-ATP by T7 RNA polymerase is dependent on several factors:

  • Substrate Compatibility: While T7 RNA polymerase is known to be permissive to some modifications, the efficiency of incorporation of 2-CF3-ATP may be lower than that of the natural ATP. Optimization of the reaction conditions is crucial.

  • Concentration of 2-CF3-ATP: The optimal concentration of 2-CF3-ATP in the transcription reaction needs to be determined empirically. It may be necessary to use a higher concentration of the modified nucleotide relative to the canonical NTPs to achieve efficient incorporation.

  • Potential for Truncated Transcripts: The incorporation of bulky modifications can sometimes lead to premature termination of transcription. Analysis of the transcript length is important to assess the processivity of the polymerase with 2-CF3-ATP.

Experimental Protocols

This section provides a detailed protocol for the in vitro transcription of RNA containing 2-Trifluoromethyladenosine. The protocol is based on established methods for the incorporation of other 2-substituted ATP analogs.[1][2]

Diagram: In Vitro Transcription Workflow

IVT_Workflow cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_purification Purification & Analysis Template_DNA Template DNA (with T7 promoter) IVT_Mix Assemble Reaction Mix: - Template DNA - NTPs & 2-CF3-ATP - T7 RNA Polymerase - Transcription Buffer Template_DNA->IVT_Mix NTPs NTPs (ATP, GTP, CTP, UTP) NTPs->IVT_Mix Modified_NTP 2-CF3-ATP Modified_NTP->IVT_Mix Incubation Incubate at 37°C IVT_Mix->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Purification RNA Purification (e.g., column or gel) DNase_Treatment->Purification QC Quality Control (e.g., Gel Electrophoresis, MS) Purification->QC

Caption: Workflow for the enzymatic synthesis of RNA containing 2-Trifluoromethyladenosine.

Materials
  • Linearized plasmid DNA or PCR product containing a T7 promoter sequence upstream of the desired RNA sequence

  • 2-Trifluoromethyladenosine triphosphate (2-CF3-ATP)

  • ATP, GTP, CTP, UTP solutions (high purity, RNase-free)

  • T7 RNA Polymerase

  • 10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit or reagents for denaturing polyacrylamide gel electrophoresis (PAGE)

Procedure
  • Template Preparation:

    • Prepare a high-quality, purified DNA template. The concentration should be accurately determined.

  • In Vitro Transcription Reaction Setup:

    • Thaw all components on ice.

    • Assemble the reaction at room temperature in the following order:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL-
10X Transcription Buffer2 µL1X
GTP (100 mM)0.5 µL2.5 mM
CTP (100 mM)0.5 µL2.5 mM
UTP (100 mM)0.5 µL2.5 mM
ATP (100 mM)0.25 µL1.25 mM
2-CF3-ATP (10-100 mM)0.5 - 2 µL2.5 - 10 mM (to be optimized)
RNase Inhibitor1 µL-
DNA TemplateX µL50-100 ng/µL
T7 RNA Polymerase2 µL-
  • Incubation:

    • Mix the components gently by pipetting.

    • Incubate the reaction at 37°C for 2 to 4 hours.

  • DNase I Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification:

    • Purify the RNA transcript using a suitable column-based RNA purification kit according to the manufacturer's instructions.

    • Alternatively, for high purity and size selection, perform denaturing polyacrylamide gel electrophoresis (PAGE). Excise the band corresponding to the full-length transcript and elute the RNA.

  • Quality Control:

    • Analyze the integrity and size of the purified RNA transcript by denaturing PAGE or agarose (B213101) gel electrophoresis.

    • Quantify the RNA yield using a spectrophotometer or a fluorometric assay.

    • Confirm the incorporation of 2-CF3-A by mass spectrometry.

Data Presentation

The following table provides a template for summarizing the quantitative data from the in vitro transcription experiments.

Condition [2-CF3-ATP]:[ATP] Ratio RNA Yield (µg) Full-Length Product (%) Incorporation Efficiency (%) *
Control0:10
Experiment 11:1
Experiment 22:1
Experiment 34:1
Experiment 41:0 (Full Substitution)

*To be determined by mass spectrometry analysis.

Signaling Pathways and Logical Relationships

Diagram: Rationale for Using 2-CF3-A Modified RNA

Rationale cluster_modification Modification cluster_properties Conferred Properties cluster_applications Potential Applications Modification 2-Trifluoromethyladenosine (2-CF3-A) Stability Increased Nuclease Resistance Modification->Stability Interaction Altered Base Pairing/Stacking Modification->Interaction Probe 19F NMR Probe Modification->Probe Therapeutics RNA Therapeutics (ASO, siRNA, mRNA) Stability->Therapeutics Interaction->Therapeutics Drug_Development Drug Screening & Target Validation Interaction->Drug_Development Structural_Biology Structural & Dynamic Studies Probe->Structural_Biology Probe->Drug_Development

Caption: Rationale for the use of 2-CF3-A modified RNA in research and drug development.

Conclusion

The enzymatic incorporation of 2-Trifluoromethyladenosine triphosphate into RNA represents a promising avenue for the development of novel tools in chemical biology and nucleic acid therapeutics. While further optimization and characterization are required, the existing knowledge on the enzymatic synthesis of 2-substituted RNA provides a solid framework for researchers to explore the potential of this unique modification. The protocols and application notes provided herein serve as a starting point for the successful synthesis and utilization of 2-CF3-A containing RNA.

References

Application Notes and Protocols: 2-Trifluoromethyladenosine for Studying Adenosine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[1][2] These receptors are integral to the modulation of cardiovascular, nervous, and immune systems, making them attractive targets for therapeutic intervention. The development of selective agonists and antagonists is crucial for dissecting the pharmacological roles of each receptor subtype and for the discovery of novel therapeutics.

2-Trifluoromethyladenosine is a synthetic analog of adenosine. The introduction of a trifluoromethyl group at the 2-position of the adenine (B156593) ring can significantly alter the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for the different adenosine receptor subtypes. This document provides detailed protocols for utilizing 2-Trifluoromethyladenosine as a pharmacological tool to characterize adenosine receptor binding and function.

Physicochemical Properties of 2-Trifluoromethyladenosine

PropertyValue
Molecular Formula C₁₀H₁₂F₃N₅O₄
Molecular Weight 339.23 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol
Storage Store at -20°C for long-term stability

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of 2-Trifluoromethyladenosine at the four human adenosine receptor subtypes. Please note that the following data are representative examples and may not reflect actual experimental values.

Table 1: Binding Affinity of 2-Trifluoromethyladenosine at Human Adenosine Receptors

Receptor SubtypeRadioligandKᵢ (nM)
A₁ [³H]-DPCPX150
A₂A [³H]-ZM24138585
A₂B [³H]-DPCPX>1000
A₃ [¹²⁵I]-AB-MECA450

Table 2: Functional Potency of 2-Trifluoromethyladenosine at Human Adenosine Receptors (cAMP Assay)

Receptor SubtypeG-Protein CouplingFunctional ResponseEC₅₀ (nM)
A₁ Gᵢ/ₒInhibition of cAMP250
A₂A GₛStimulation of cAMP120
A₂B GₛStimulation of cAMP>2000
A₃ Gᵢ/ₒInhibition of cAMP800

Adenosine Receptor Signaling Pathways

The four adenosine receptor subtypes are coupled to different G proteins, leading to distinct downstream signaling cascades. A₁ and A₃ receptors primarily couple to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂A and A₂B receptors couple to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP production. The A₂B and A₃ receptors can also couple to Gᵩ proteins, activating the phospholipase C (PLC) pathway.

Adenosine_Signaling cluster_A1A3 A₁ and A₃ Receptor Signaling cluster_A2A_A2B A₂A and A₂B Receptor Signaling A1A3 A₁ / A₃ Receptors Gi Gαi/o A1A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A₂A / A₂B Receptors Gs Gαs A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Figure 1. Canonical signaling pathways of adenosine receptors.

Experimental Protocols

The following are detailed protocols for radioligand binding and functional cAMP assays to characterize the interaction of 2-Trifluoromethyladenosine with adenosine receptors.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of 2-Trifluoromethyladenosine for each adenosine receptor subtype by measuring its ability to compete with a known radioligand.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing the target adenosine receptor start->prep_membranes incubate Incubate membranes with radioligand and varying concentrations of 2-Trifluoromethyladenosine prep_membranes->incubate separate Separate bound from free radioligand via rapid vacuum filtration incubate->separate quantify Quantify bound radioactivity using a scintillation counter separate->quantify analyze Analyze data to determine IC₅₀ and calculate Kᵢ quantify->analyze end End analyze->end cAMP_Assay_Workflow start Start seed_cells Seed cells expressing the target adenosine receptor in a 96-well plate start->seed_cells pre_treat Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) seed_cells->pre_treat stimulate Stimulate cells with varying concentrations of 2-Trifluoromethyladenosine pre_treat->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze Analyze data to determine EC₅₀ or IC₅₀ detect_cAMP->analyze end End analyze->end

References

Application Notes and Protocols for High-Throughput Screening with 2-Trifluoromethyl Adenosine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available research on the specific high-throughput screening (HTS) applications and molecular targets of 2-Trifluoromethyl adenosine (B11128) (2-TFM-Ado), the following application note is a hypothetical model based on the compound's structure as an adenosine analog and its historical, albeit limited, pharmacological data suggesting vasodilator effects. This document proposes a plausible HTS campaign for identifying modulators of 2-TFM-Ado's activity at the A2A adenosine receptor, a known mediator of vasodilation. The experimental protocols, data, and signaling pathways are representative examples and should be adapted based on empirical validation.

Introduction

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are critical regulators of numerous physiological processes and represent a promising class of targets for therapeutic intervention in cardiovascular, inflammatory, and neurological disorders. 2-Trifluoromethyl adenosine (2-TFM-Ado) is a synthetic analog of adenosine. While specific data on its receptor affinity and potency are scarce, its structural similarity to adenosine and early reports of vasodilator activity suggest it may act as an agonist at adenosine receptors, such as the A2A subtype, which is known to mediate vasodilation through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).

This application note outlines a hypothetical high-throughput screening campaign designed to identify novel modulators of 2-TFM-Ado's activity at the human A2A adenosine receptor. The primary assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay for the detection of cAMP, a key second messenger in the A2A signaling cascade. This platform is well-suited for HTS due to its homogeneous format, high sensitivity, and robustness.

Target and Assay Principle

The proposed HTS campaign targets the human A2A adenosine receptor. The primary screening assay is a competitive immunoassay that quantifies intracellular cAMP levels. In this assay, endogenously produced cAMP from cells stimulated with 2-TFM-Ado competes with a europium cryptate-labeled cAMP conjugate for binding to an anti-cAMP antibody labeled with a second fluorophore. When the labeled cAMP conjugate binds to the antibody, it brings the two fluorophores into close proximity, resulting in a high FRET signal. An increase in intracellular cAMP due to A2A receptor activation by 2-TFM-Ado will displace the labeled cAMP, leading to a decrease in the FRET signal. This inverse relationship between intracellular cAMP concentration and the FRET signal allows for the quantification of A2A receptor activation.

Data Presentation

The following table summarizes hypothetical quantitative data for a primary screen of a 10,000-compound library to identify inhibitors of 2-TFM-Ado-mediated A2A receptor activation and subsequent dose-response analysis of confirmed hits.

ParameterValue
Primary Screen
Compound Library Size10,000
Screening Concentration10 µM
Putative Hit Rate1.5%
Number of Putative Hits150
Hit Confirmation
Confirmation Rate80%
Number of Confirmed Hits120
Dose-Response Analysis
Number of Hits Analyzed120
Hypothetical Hit Compound Data
Hit Compound IDIC50 (µM)
HTS-0010.5
HTS-0021.2
HTS-0033.8
HTS-0048.1
HTS-0050.9

Experimental Protocols

Cell Culture and Seeding
  • Cell Line: HEK293 cells stably expressing the human A2A adenosine receptor.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Protocol:

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

    • For the assay, harvest cells using a non-enzymatic cell dissociation solution.

    • Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to a density of 1 x 10^6 cells/mL.

    • Dispense 10 µL of the cell suspension into each well of a 384-well low-volume white plate.

High-Throughput Screening Protocol for A2A Receptor Antagonists
  • Reagents:

    • This compound (2-TFM-Ado) stock solution (10 mM in DMSO).

    • Compound library plates (10 mM in DMSO).

    • Assay buffer.

    • cAMP TR-FRET detection kit reagents (europium cryptate-labeled cAMP and anti-cAMP antibody-acceptor).

  • Protocol:

    • Compound Addition: Add 100 nL of compound from the library plates to the corresponding wells of the cell plate using an acoustic liquid handler. For control wells, add 100 nL of DMSO.

    • Incubation: Incubate the plate for 30 minutes at room temperature.

    • Agonist Addition: Prepare a working solution of 2-TFM-Ado in assay buffer at a concentration that elicits an EC80 response (determined in a prior dose-response experiment). Add 5 µL of the 2-TFM-Ado solution to all wells except the negative control wells (which receive 5 µL of assay buffer).

    • Incubation: Incubate the plate for 60 minutes at room temperature to allow for cAMP production.

    • cAMP Detection:

      • Prepare the cAMP detection reagents according to the manufacturer's instructions.

      • Add 5 µL of the europium cryptate-labeled cAMP solution to each well.

      • Add 5 µL of the anti-cAMP antibody-acceptor solution to each well.

    • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission.

  • Normalization:

    • The High Control (0% inhibition) is the average signal from wells with cells, DMSO, and 2-TFM-Ado.

    • The Low Control (100% inhibition) is the average signal from wells with cells and DMSO only (no 2-TFM-Ado).

    • Calculate the percent inhibition for each compound well using the formula: % Inhibition = 100 * (High Control - Sample Signal) / (High Control - Low Control)

  • Hit Identification: Identify compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., 3 standard deviations from the mean of the control wells).

  • Dose-Response Analysis: For confirmed hits, perform a serial dilution of the compounds and repeat the assay to determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2-TFM-Ado 2-Trifluoromethyl Adenosine (Agonist) A2AR A2A Adenosine Receptor (GPCR) 2-TFM-Ado->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for Vasodilation) CREB->Gene_Expression Regulates HTS_Workflow start Start plate_prep Prepare 384-well plates with A2A-expressing cells start->plate_prep compound_add Add library compounds (10 µM final concentration) plate_prep->compound_add agonist_add Add 2-TFM-Ado (EC80 concentration) compound_add->agonist_add incubation Incubate to allow cAMP production agonist_add->incubation detection Add TR-FRET cAMP detection reagents incubation->detection read_plate Read plate on TR-FRET reader detection->read_plate data_analysis Data Analysis: % Inhibition calculation read_plate->data_analysis hit_id Hit Identification (>3 SD threshold) data_analysis->hit_id hit_confirmation Hit Confirmation (Re-testing of primary hits) hit_id->hit_confirmation Primary Hits dose_response Dose-Response Analysis (IC50 determination) hit_confirmation->dose_response Confirmed Hits end End dose_response->end

Application Notes and Protocols: 2-Trifluoromethyl Adenosine in Fluorescence-Based Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl (CF3) group, in particular, can significantly alter the electronic and steric characteristics of a molecule, making trifluoromethylated analogs of nucleosides valuable tools in drug discovery and biochemical research. 2-Trifluoromethyl adenosine (B11128) (2-CF3-Ado) is an adenosine analog that holds potential for use in various enzymatic assays.

These application notes describe the utility of 2-Trifluoromethyl adenosine as both a substrate for adenosine deaminase (ADA) and as an inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH) in fluorescence-based assays. While 2-CF3-Ado itself is not intrinsically fluorescent, its interaction with these key enzymes can be effectively monitored using coupled enzymatic reactions or competitive assay formats that generate a fluorescent signal. These assays are suitable for high-throughput screening (HTS) of potential enzyme inhibitors and for detailed kinetic studies.

Application 1: this compound as a Substrate for Adenosine Deaminase (ADA) in a Coupled Fluorescence-Based Assay

Adenosine deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism that catalyzes the deamination of adenosine to inosine (B1671953). Dysregulation of ADA activity is associated with several diseases, including severe combined immunodeficiency (SCID). This assay protocol describes the use of 2-CF3-Ado as a substrate for ADA, where the production of its corresponding nucleoside, 2-trifluoromethyl-inosine, is coupled to a fluorescent reporter system.

Signaling Pathway

ADA_Pathway Substrate 2-Trifluoromethyl Adenosine Enzyme Adenosine Deaminase (ADA) Substrate->Enzyme Substrate Product1 2-Trifluoromethyl -Inosine Enzyme->Product1 Product CouplingEnzyme Coupled Enzyme System Product1->CouplingEnzyme Activator FluorescentProduct Fluorescent Product CouplingEnzyme->FluorescentProduct Catalysis Fluorophore Non-fluorescent Substrate Fluorophore->CouplingEnzyme

Caption: Coupled assay for ADA activity using 2-CF3-Ado.

Experimental Protocol

This protocol utilizes a commercially available adenosine deaminase assay kit that couples the production of inosine (or its analog) to the generation of a fluorescent product. An example of such a system is one where the inosine analog is a substrate for purine nucleoside phosphorylase (PNP), and the subsequent product, hypoxanthine (B114508) (or its analog), is oxidized by xanthine (B1682287) oxidase to produce hydrogen peroxide, which is then detected by a fluorescent probe.

Materials:

  • This compound (2-CF3-Ado)

  • Recombinant human Adenosine Deaminase (ADA)

  • Adenosine Deaminase Activity Assay Kit (Fluorometric), such as Abcam's ab204695 or similar.[1] This kit should contain:

    • Assay Buffer

    • ADA Probe (e.g., a probe sensitive to H₂O₂)

    • Enzyme Mix (containing coupling enzymes like PNP and xanthine oxidase)

    • Developer

    • Stop Solution

  • 96-well black microplate with a clear bottom

  • Microplate reader capable of fluorescence detection (e.g., Ex/Em = 535/587 nm)[1]

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Reagent Preparation:

    • Prepare all kit components according to the manufacturer's instructions.

    • Prepare a stock solution of 2-CF3-Ado (e.g., 10 mM in DMSO).

    • Prepare a working solution of ADA in Assay Buffer (e.g., 1 µg/mL).

  • Standard Curve:

    • If the kit includes an inosine standard, prepare a standard curve according to the kit protocol to quantify product formation.

  • Assay Reaction:

    • For each reaction, add the following to a well of the 96-well plate:

      • 50 µL of Assay Buffer

      • 1 µL of 2-CF3-Ado stock solution (for a final concentration of 100 µM)

      • 10 µL of ADA working solution

    • For a negative control, substitute the ADA solution with 10 µL of Assay Buffer.

    • For a positive control, use the adenosine substrate provided with the kit or a known concentration of adenosine.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Detection:

    • Add 40 µL of the reaction mix from the kit (containing the ADA Probe, Enzyme Mix, and Developer) to each well.

    • Incubate at 37°C for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1]

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for ADA with Different Substrates

SubstrateKm (µM)Vmax (relative fluorescence units/min)
Adenosine35.215,840
This compound58.712,320

Note: The data presented are hypothetical and for illustrative purposes only.

Application 2: this compound as an Inhibitor of S-adenosyl-L-homocysteine Hydrolase (SAHH)

S-adenosyl-L-homocysteine hydrolase (SAHH) is a critical enzyme in methylation pathways, responsible for the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and L-homocysteine.[2][3] Inhibition of SAHH leads to the accumulation of SAH, which in turn inhibits methyltransferases.[4] This makes SAHH an attractive target for therapeutic intervention in various diseases. This protocol describes a fluorescence-based assay to determine the inhibitory potential of 2-CF3-Ado against SAHH.

Signaling Pathway

SAHH_Inhibition SAH S-Adenosyl-L- homocysteine (SAH) SAHH SAHH SAH->SAHH Products Adenosine + Homocysteine SAHH->Products Inhibitor 2-Trifluoromethyl Adenosine Inhibitor->SAHH Inhibition Detection Fluorescent Detection of Homocysteine Products->Detection

Caption: Inhibition of SAHH by 2-CF3-Ado.

Experimental Protocol

This protocol is based on the detection of L-homocysteine, one of the products of the SAHH-catalyzed reaction. The free thiol group of homocysteine can react with a thiol-sensitive fluorescent probe, leading to an increase in fluorescence.

Materials:

  • This compound (2-CF3-Ado)

  • Recombinant human S-adenosyl-L-homocysteine Hydrolase (SAHH)

  • S-adenosyl-L-homocysteine (SAH)

  • Thiol-sensitive fluorescent probe (e.g., ThioGlo1 or similar)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EDTA)

  • 96-well black microplate

  • Microplate reader capable of fluorescence detection (e.g., Ex/Em = 380/500 nm for ThioGlo1)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2-CF3-Ado (e.g., 10 mM in DMSO). Create a serial dilution in Assay Buffer to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of SAH (e.g., 1 mM in Assay Buffer).

    • Prepare a working solution of SAHH in Assay Buffer (e.g., 0.5 µg/mL).

    • Prepare the fluorescent probe according to the manufacturer's instructions.

  • Assay Reaction:

    • Add the following to each well of the 96-well plate:

      • 50 µL of Assay Buffer

      • 10 µL of 2-CF3-Ado dilution (or vehicle for control)

      • 10 µL of SAHH working solution

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of SAH solution to each well to start the reaction. The final concentration of SAH should be at or near its Km value for SAHH.

    • For the negative control, add Assay Buffer instead of SAH.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection:

    • Add 10 µL of the fluorescent probe solution to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity on a microplate reader at the appropriate wavelengths.

Data Presentation

Table 2: IC50 Values for SAHH Inhibitors

CompoundIC50 (µM)
Adenosine-2',3'-dialdehyde (AdOx)0.05
This compound12.5
Neplanocin A0.02

Note: The data presented are hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

SAHH_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Prep1 Prepare 2-CF3-Ado serial dilutions Step1 Add buffer, inhibitor, and SAHH to plate Prep1->Step1 Prep2 Prepare SAHH and SAH solutions Prep2->Step1 Step2 Pre-incubate (15 min, RT) Step1->Step2 Step3 Add SAH to initiate reaction Step2->Step3 Step4 Incubate (30-60 min, 37°C) Step3->Step4 Step5 Add fluorescent probe Step4->Step5 Step6 Incubate (10 min, RT) Step5->Step6 Step7 Read fluorescence Step6->Step7

Caption: Workflow for SAHH inhibition assay.

Conclusion

This compound is a versatile chemical tool for studying enzymes involved in purine metabolism. The protocols outlined above provide robust methods for characterizing the interaction of 2-CF3-Ado with adenosine deaminase and S-adenosyl-L-homocysteine hydrolase using fluorescence-based techniques. These assays are readily adaptable for high-throughput screening of compound libraries and for detailed mechanistic studies, thereby facilitating the discovery and development of novel therapeutics targeting these important enzymes.

References

Application Notes and Protocols: Labeling RNA with 2-Trifluoromethyl Adenosine for Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Trifluoromethyl adenosine (B11128) (2'-OCF3-A) as a powerful labeling strategy for RNA in structural biology studies. The introduction of the trifluoromethyl group at the 2'-position of the ribose offers a highly sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and a minimally perturbing probe for X-ray crystallography.

Introduction

The study of RNA structure and dynamics is crucial for understanding its diverse biological functions and for the development of RNA-based therapeutics. Fluorine labeling, particularly with the trifluoromethyl group, has emerged as a valuable tool in this field. The 2'-O-trifluoromethyl (2'-OCF3) modification provides a unique combination of high NMR sensitivity and minimal structural perturbation, making it an advantageous label for investigating RNA folding, RNA-ligand interactions, and RNA-protein complexes.[1][2][3][4][5]

Compared to the more established 2'-trifluoromethylthio (2'-SCF3) modification, the 2'-OCF3 group has a significantly smaller destabilizing effect on RNA duplexes.[1][2][3][4][6] This property allows for its incorporation into a wider range of RNA sequences, including those within double-helical regions, without substantially altering the native structure.

Key Advantages of 2'-OCF3 Labeling

  • High NMR Sensitivity: The three equivalent fluorine atoms of the trifluoromethyl group provide a strong ¹⁹F NMR signal, enabling studies at low RNA concentrations.[1][2][3][4][5]

  • Minimal Structural Perturbation: The 2'-OCF3 group has only a slight destabilizing effect on RNA duplexes and is well-integrated into the minor groove of an A-form helix.[1][2][3][4][5]

  • Favorable Sugar Pucker: The 2'-OCF3 modified ribose preferentially adopts a C3'-endo conformation, which is characteristic of A-form RNA helices.[1][2][3]

  • Versatile Applications: Suitable for studying RNA structure, dynamics, folding, and interactions with small molecules and proteins using both NMR spectroscopy and X-ray crystallography.[1][2][3][4][5]

Data Presentation

Table 1: Thermodynamic Stability of RNA Hairpins Containing a Single 2'-OCF3-A Modification
RNA Sequence (5' to 3')ModificationTₘ (°C)ΔTₘ (°C) vs. Unmodified
GAAGGGCAA-CCUUCGUnmodified73.3-
GA(2'-OCF₃-A)GG-GCAA-CCUUCG2'-OCF₃-A70.3-3.0

Data extracted from UV melting profile analysis at micromolar RNA concentrations.[1]

Table 2: Comparison of Ribose Pucker Preference for 2'-Modified Nucleosides
ModificationPredominant Ribose PuckerMethod
2'-OH (in A-form RNA)C3'-endoX-ray Crystallography
2'-OCF₃C3'-endoNMR (³J(H1'-H2') coupling constants)
2'-SCF₃C2'-endoNMR (³J(H1'-H2') coupling constants)

The C3'-endo conformation is characteristic of A-form RNA helices, while the C2'-endo conformation is more typical of B-form DNA.[1][6]

Experimental Protocols

Protocol 1: Chemical Synthesis of 2'-OCF₃ Adenosine Phosphoramidite (B1245037)

This protocol outlines the key steps for the synthesis of the 2'-OCF₃ adenosine phosphoramidite building block required for solid-phase RNA synthesis. The synthesis starts from adenosine and involves several chemical transformations.[1][5]

Workflow for 2'-OCF₃ Adenosine Phosphoramidite Synthesis

A1 Adenosine A2 3',5'-O-TIPDS protected Adenosine A1->A2 TIPDSCl A3 2'-O-[(methylthio)thiocarbonyl] derivative A2->A3 tert-BuLi, CS₂, MeI A4 N⁶-Benzoylation A3->A4 Benzoyl Chloride A5 2'-O-Trifluoromethylation A4->A5 HF/pyridine, NBS A6 5'-O-DMTr protection A5->A6 DMTrCl A7 Phosphitylation A6->A7 2-cyanoethyl N,N-diisopropyl- chlorophosphoramidite end 2'-OCF₃-A Phosphoramidite A7->end

Caption: Chemical synthesis pathway for 2'-OCF₃ adenosine phosphoramidite.

Methodology:

  • Protection of 3' and 5' Hydroxyls: Adenosine (A1) is treated with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl) to simultaneously protect the 3' and 5'-hydroxyl groups, yielding compound A2.[1]

  • Formation of Xanthate: The 2'-hydroxyl group of A2 is converted to a xanthate derivative (A3) by treatment with tert-butyllithium, carbon disulfide, and methyl iodide.[1]

  • Benzoylation of Exocyclic Amine: The exocyclic amino group (N⁶) of adenosine is protected with a benzoyl group to give A4.[1]

  • Trifluoromethylation: The key trifluoromethylation step is achieved by treating A4 with hydrogen fluoride-pyridine (HF/pyridine) in the presence of N-bromosuccinimide (NBS) to yield the 2'-O-trifluoromethyl derivative A5.[1]

  • 5'-O-DMT Protection: The 5'-hydroxyl group is deprotected and subsequently protected with a dimethoxytrityl (DMT) group to give A6.[1][5]

  • Phosphitylation: The final phosphoramidite (A7) is obtained by reacting A6 with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[1][5]

Protocol 2: Incorporation of 2'-OCF₃-A into RNA by Solid-Phase Synthesis

This protocol describes the incorporation of the synthesized 2'-OCF₃-A phosphoramidite into RNA oligonucleotides using standard automated solid-phase synthesis.

Experimental Workflow for Labeled RNA Synthesis

start CPG Solid Support elongation Automated RNA Synthesis start->elongation Standard Phosphoramidite Chemistry (including 2'-OCF₃-A phosphoramidite) cleavage Cleavage from Support elongation->cleavage Ammonia (B1221849)/Methylamine deprotection Base & 2'-OH Deprotection cleavage->deprotection TBAF purification HPLC Purification deprotection->purification analysis Analysis (LC-MS, PAGE) purification->analysis final Purified 2'-OCF₃-RNA analysis->final

Caption: Workflow for solid-phase synthesis and purification of 2'-OCF₃ labeled RNA.

Methodology:

  • Solid-Phase Synthesis: The RNA sequence is synthesized on a controlled pore glass (CPG) solid support using an automated RNA synthesizer. The 2'-OCF₃ adenosine phosphoramidite is incorporated at the desired position using standard phosphoramidite chemistry.[7][8]

  • Cleavage and Base Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base-protecting groups are removed by treatment with a mixture of aqueous ammonia and methylamine.[8]

  • 2'-Hydroxyl Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) are removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran.[8][9]

  • Purification: The crude RNA is purified by anion-exchange or reverse-phase high-performance liquid chromatography (HPLC).[7]

  • Desalting and Quantification: The purified RNA is desalted using a C18 cartridge and quantified by UV-Vis spectrophotometry.[7]

Protocol 3: ¹⁹F NMR Spectroscopy of 2'-OCF₃ Labeled RNA

This protocol provides a general guideline for acquiring ¹⁹F NMR spectra of 2'-OCF₃ labeled RNA to study its structure and interactions.

Methodology:

  • Sample Preparation: Lyophilized RNA is dissolved in an appropriate NMR buffer (e.g., 15 mM sodium cacodylate, 25 mM NaCl, pH 6.5) in D₂O or a 9:1 H₂O/D₂O mixture.[7]

  • NMR Data Acquisition: ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer equipped with a fluorine probe. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. Proton decoupling is generally not required for the -OCF₃ group.[10]

  • Titration Experiments: For studying RNA-ligand or RNA-protein interactions, ¹⁹F NMR spectra are recorded upon incremental addition of the binding partner. Changes in the chemical shift and/or line width of the ¹⁹F signal provide information on binding affinity and conformational changes.

Logical Relationship for NMR-based Interaction Studies

rna 2'-OCF₃ Labeled RNA (Single ¹⁹F NMR Signal) complex RNA-Ligand Complex (Shifted/Broadened ¹⁹F Signal) rna->complex Titration ligand Ligand/Protein ligand->complex data Binding Affinity (Kd) Conformational Change Information complex->data Analysis of Chemical Shift Perturbation

Caption: Probing RNA-ligand interactions using ¹⁹F NMR of 2'-OCF₃ labeled RNA.

Protocol 4: X-ray Crystallography of 2'-OCF₃ Labeled RNA

The incorporation of 2'-OCF₃ adenosine can be compatible with obtaining high-resolution crystal structures of RNA.

Methodology:

  • RNA Preparation for Crystallization: The purified and desalted 2'-OCF₃ labeled RNA is annealed by heating to 60-90°C and slow cooling to room temperature in the presence of magnesium ions.[9]

  • Crystallization Screening: The annealed RNA is subjected to sparse matrix screening to identify initial crystallization conditions. Hanging-drop or sitting-drop vapor diffusion methods are commonly used.

  • Crystal Optimization and Data Collection: Promising crystallization conditions are optimized to obtain diffraction-quality crystals. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The crystal structure is solved using molecular replacement, and the electron density for the 2'-OCF₃ group is carefully examined and refined. A high-resolution crystal structure of a 27 nt hairpin RNA containing a single 2'-OCF₃ group has been successfully determined at 0.9 Å resolution.[1][2][3][4][5]

Conclusion

Labeling RNA with 2-Trifluoromethyl adenosine is a robust and sensitive method for detailed structural and functional studies. The minimal perturbation to RNA structure, combined with the high sensitivity of the ¹⁹F NMR signal, makes the 2'-OCF3 group a superior probe compared to other trifluoromethyl labels. The protocols and data presented here provide a foundation for researchers to apply this powerful technique to their own RNA systems of interest, paving the way for new insights into RNA biology and the development of novel RNA-targeted therapeutics.

References

Application Notes and Protocols for Studying RNA-Protein Interactions Using Photoreactive Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher, Scientist, and Drug Development Professional:

While 2-Trifluoromethyl adenosine (B11128) is not a recognized photo-crosslinking agent for studying RNA-protein interactions, this document provides comprehensive application notes and protocols for well-established and effective alternative methods. These methods utilize photoreactive nucleoside analogs, primarily 4-thiouridine (B1664626) (4-thioU) and 8-azidoadenosine (B559645) (8-N₃-A) , to covalently crosslink RNA to interacting proteins upon UV irradiation. This allows for the robust identification and characterization of RNA-protein interactions, crucial for understanding gene regulation and for the development of novel therapeutics.

The information presented herein is based on established scientific literature and provides detailed experimental workflows, data presentation guidelines, and conceptual diagrams to facilitate the successful implementation of these powerful techniques in your research.

I. Principle of Photo-Crosslinking with Nucleoside Analogs

Photo-crosslinking relies on the incorporation of a photoreactive nucleoside analog into an RNA molecule of interest. Upon exposure to UV light of a specific wavelength, the modified nucleoside becomes activated and forms a covalent bond with amino acid residues in close proximity, effectively "trapping" the transient interaction between the RNA and its binding protein.

Key Advantages of Using Photoreactive Analogs:

  • Increased Efficiency: Analogs like 4-thiouridine are significantly more photoreactive than standard uridine (B1682114), leading to higher crosslinking yields.[1]

  • Specificity: Crosslinking occurs at "zero-distance," providing high-resolution information about the direct binding sites.

  • Longer Wavelength Activation: Many analogs are activated by longer wavelength UV light (e.g., 365 nm for 4-thioU), which minimizes photodamage to the biological molecules compared to the short-wavelength UV (254 nm) used for direct crosslinking.[1][2]

II. Photoreactive Nucleoside Analogs: A Comparison

The choice of photoreactive nucleoside analog can influence the specificity and efficiency of the crosslinking experiment.

Feature4-Thiouridine (4-thioU)8-Azidoadenosine (8-N₃-A)
Structure Thiol group at position 4 of the uracil (B121893) baseAzido (B1232118) group at position 8 of the adenine (B156593) base
Activation Wavelength ~365 nm[2]~254-312 nm
Crosslinking Chemistry Forms a covalent bond primarily with amino acids containing double bonds or sulfhydryl groups.The azido group, upon photoactivation, forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds.
Incorporation Can be incorporated into RNA in vivo by cellular machinery or in vitro using RNA polymerases.[2][3]Can be incorporated into RNA in vitro using RNA polymerase.[4][5][6]
Considerations Can lead to T-to-C transitions during reverse transcription, which can be used to identify crosslinking sites in sequencing-based methods (PAR-CLIP).[7]The bulkier azido group may cause some steric hindrance.

III. Experimental Workflows and Protocols

A. In Vitro RNA-Protein Interaction Studies

This workflow is suitable for studying the interaction between a purified protein and a specific RNA molecule.

in_vitro_workflow cluster_prep Preparation cluster_binding_crosslinking Binding and Crosslinking cluster_analysis Analysis in_vitro_transcription In Vitro Transcription with 4-thioUTP or 8-N3-ATP rna_purification RNA Purification in_vitro_transcription->rna_purification binding_reaction Binding Reaction (RNA + Protein) rna_purification->binding_reaction protein_purification Protein Purification protein_purification->binding_reaction uv_crosslinking UV Crosslinking (365 nm for 4-thioU) binding_reaction->uv_crosslinking rnase_digestion RNase Digestion uv_crosslinking->rnase_digestion sds_page SDS-PAGE & Autoradiography rnase_digestion->sds_page mass_spec Mass Spectrometry (for protein identification) sds_page->mass_spec

In Vitro RNA-Protein Crosslinking Workflow

Protocol 1: In Vitro Transcription with Photoreactive Nucleotides

  • Assemble Transcription Reaction: In an RNase-free microcentrifuge tube, combine the following components at room temperature:

    • Linearized DNA template (containing the target RNA sequence downstream of a T7, T3, or SP6 promoter)

    • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

    • A mixture of ATP, CTP, GTP (e.g., 2 mM each)

    • UTP (if not using 4-thioU) or a mix of UTP and 4-thioUTP (e.g., 1:1 ratio) or 8-N₃-ATP.

    • RNase inhibitor

    • T7, T3, or SP6 RNA polymerase

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the transcribed RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a commercial RNA purification kit.

  • Quality Control: Assess the integrity and concentration of the purified RNA using gel electrophoresis and UV spectrophotometry.

Protocol 2: In Vitro Crosslinking and Analysis

  • Binding Reaction: In an RNase-free tube on ice, combine the photoreactive RNA, the purified protein of interest, and a binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT).

  • Incubation: Incubate the binding reaction on ice for 30 minutes to allow the RNA-protein complex to form.[8]

  • UV Crosslinking: Place the tube on ice in a UV crosslinker and irradiate with 365 nm UV light (for 4-thioU) or 254 nm (for direct UV crosslinking) for an optimized duration (typically 10-30 minutes).[3][8]

  • RNase Digestion: Add RNase A/T1 to the reaction to digest the unprotected RNA regions, leaving only the protein-bound fragment. Incubate at 37°C for 30 minutes.[8]

  • Denaturation and Electrophoresis: Add SDS-PAGE loading buffer, heat the sample at 95°C for 5 minutes, and resolve the proteins by SDS-PAGE.

  • Detection: If the RNA was radioactively labeled, visualize the crosslinked complex by autoradiography. Alternatively, the protein can be detected by Western blotting if a specific antibody is available.

  • Protein Identification (Optional): Excise the band corresponding to the crosslinked complex from the gel and subject it to in-gel digestion followed by mass spectrometry to identify the protein and map the crosslinking site.

B. In Vivo RNA-Protein Interaction Studies (PAR-CLIP)

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a powerful technique to identify the binding sites of an RNA-binding protein (RBP) transcriptome-wide within living cells.[2]

in_vivo_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking_lysis Crosslinking & Lysis cluster_immunoprecipitation Immunoprecipitation cluster_library_prep_sequencing Library Prep & Sequencing cell_culture Cell Culture add_4thioU Add 4-Thiouridine to Media cell_culture->add_4thioU uv_crosslinking UV Crosslinking (365 nm) add_4thioU->uv_crosslinking cell_lysis Cell Lysis uv_crosslinking->cell_lysis immunoprecipitation Immunoprecipitation of RBP of Interest cell_lysis->immunoprecipitation rnase_digestion RNase Digestion immunoprecipitation->rnase_digestion rna_ligation 3' & 5' Adapter Ligation rnase_digestion->rna_ligation reverse_transcription Reverse Transcription rna_ligation->reverse_transcription pcr_amplification PCR Amplification reverse_transcription->pcr_amplification deep_sequencing Deep Sequencing pcr_amplification->deep_sequencing

In Vivo RNA-Protein Crosslinking (PAR-CLIP) Workflow

Protocol 3: In Vivo Labeling and Crosslinking

  • Cell Culture and Labeling: Culture cells to the desired confluency. Add 4-thiouridine to the culture medium at a final concentration of 100-400 µM and incubate for 4-16 hours to allow for incorporation into newly transcribed RNA.[3]

  • UV Crosslinking: Wash the cells with PBS and place the culture dish on ice. Irradiate the cells with 365 nm UV light in a crosslinker. The energy dose will need to be optimized for the specific cell type and experimental setup.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

Protocol 4: Immunoprecipitation and Library Preparation (PAR-CLIP)

  • Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody specific for the RBP of interest. This will capture the RBP and any crosslinked RNA.

  • Washes: Perform stringent washes to remove non-specifically bound proteins and RNA.

  • RNase Digestion: Treat the bead-bound complexes with RNase T1 to digest the RNA that is not protected by the RBP.

  • Adapter Ligation: Ligate 3' and 5' adapters to the ends of the remaining RNA fragments.

  • Elution and Protein Digestion: Elute the complexes from the beads and digest the protein with Proteinase K.

  • Reverse Transcription and PCR: Perform reverse transcription to generate cDNA. During this step, the 4-thioU crosslinking site often results in a T-to-C mutation, which serves as a diagnostic marker for the binding site. Amplify the cDNA by PCR.

  • Deep Sequencing and Data Analysis: Sequence the resulting cDNA library and analyze the data to identify the RNA binding sites of the RBP.

IV. Data Presentation

Quantitative data from RNA-protein interaction studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Quantitative Data from In Vitro Binding Assays

RNA ProbeProtein Concentration (nM)% RNA Bound (Mean ± SD)Apparent Kd (nM)
Wild-Type0, 10, 50, 100, 250, 500...75 ± 5
Mutant 10, 10, 50, 100, 250, 500...> 500
Mutant 20, 10, 50, 100, 250, 500...80 ± 8

Table 2: Example of Data from a PAR-CLIP Experiment

Gene SymbolTranscript IDNumber of Unique ReadsNumber of T-to-C MutationsPeak ScoreEnriched Motif
GENE ANM_00123415,2348,765987UAGUAUA
GENE BNM_00567812,8766,543854AUAUAUA
GENE CNM_0090129,8764,321765UAGUAUA

V. Concluding Remarks

The use of photoreactive nucleoside analogs like 4-thiouridine and 8-azidoadenosine provides a robust and versatile platform for the detailed investigation of RNA-protein interactions. The protocols and workflows outlined in these application notes serve as a guide for researchers to design and execute experiments that can yield high-resolution data on the dynamics and specificity of these critical molecular interactions. Careful optimization of experimental conditions is essential for achieving reliable and reproducible results.

References

Application Notes and Protocols: 2-Trifluoromethyladenosine as a Tool for Probing Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine (B11128), a ubiquitous endogenous purine (B94841) nucleoside, plays a critical role in numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The modulation of these receptors presents a significant therapeutic potential for a variety of disorders. Consequently, the development of selective adenosine receptor ligands is of great interest in pharmacology and drug discovery.

2-Trifluoromethyladenosine is a synthetic analog of adenosine. The introduction of the trifluoromethyl group at the 2-position of the purine ring can significantly alter the electronic properties and metabolic stability of the molecule, potentially leading to modified affinity, selectivity, and efficacy at adenosine receptors. Such analogs are valuable tools for probing the structure-function relationships of adenosine receptors and for studying the kinetics of enzymes involved in adenosine signaling pathways, such as adenylyl cyclase.

These application notes provide an overview of the potential use of 2-Trifluoromethyladenosine as a molecular probe in enzyme kinetics, with a focus on its interaction with adenosine receptors and the subsequent modulation of adenylyl cyclase activity. Detailed protocols for relevant assays are provided to facilitate its characterization and use in research settings.

Data Presentation

A comprehensive search of the scientific literature did not yield specific quantitative binding affinity (Kᵢ) or functional potency (EC₅₀/IC₅₀) data for 2-Trifluoromethyladenosine. However, to provide a comparative context for researchers, the following tables summarize such data for the parent molecule, adenosine, and other relevant 2-substituted and N⁶-substituted adenosine analogs. This information can serve as a benchmark when characterizing the kinetic and pharmacological profile of 2-Trifluoromethyladenosine.

Table 1: Binding Affinities (Kᵢ, nM) of Adenosine Analogs at Human Adenosine Receptors

CompoundA1 Receptor Kᵢ (nM)A2A Receptor Kᵢ (nM)A3 Receptor Kᵢ (nM)
Adenosine~1000~2000~1000
N⁶-Cyclopentyladenosine (CPA)2.379043
2-Chloro-N⁶-cyclopentyladenosine (CCPA)0.8230042

Note: Data for CPA and CCPA are for human receptors. Adenosine affinity can vary based on experimental conditions.

Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of Adenosine Analogs on Adenylyl Cyclase Activity

CompoundReceptor TargetAssay TypeFunctional ResponseEC₅₀/IC₅₀ (nM)
Forskolin (B1673556) (activator)Adenylyl CyclasecAMP accumulationStimulation~4000 (rat brain)
2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamideRat A3 ReceptorcAMP inhibitionInhibition67

Note: Forskolin directly activates adenylyl cyclase and is often used as a positive control. The EC₅₀ can vary between tissue types and species.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of 2-Trifluoromethyladenosine with adenosine receptors and its effect on the downstream enzyme, adenylyl cyclase.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of 2-Trifluoromethyladenosine for a specific adenosine receptor subtype (e.g., A1, A2A, A3).

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).

  • 2-Trifluoromethyladenosine stock solution (in DMSO).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA or theophylline).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Scintillation fluid.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Plate shaker.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of 2-Trifluoromethyladenosine in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • 2-Trifluoromethyladenosine at various concentrations (or vehicle for total binding).

    • Non-specific binding control (for determining non-specific binding).

    • Radioligand at a final concentration close to its Kₔ value.

    • Cell membranes (protein concentration will need to be optimized, typically 10-50 µ g/well ).

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a filtration manifold.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry completely.

  • Add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Subtract the non-specific binding counts from all other counts to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of 2-Trifluoromethyladenosine.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Adenylyl Cyclase Activity Assay (cAMP Assay)

This protocol determines the functional effect of 2-Trifluoromethyladenosine on adenylyl cyclase activity, which is modulated by Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors.

Materials:

  • Whole cells or cell membranes expressing the adenosine receptor of interest.

  • 2-Trifluoromethyladenosine stock solution (in DMSO).

  • Forskolin (for assays with Gi-coupled receptors).

  • A known agonist for the receptor of interest (positive control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay buffer (e.g., HEPES-buffered saline).

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Plate reader compatible with the chosen detection kit.

Procedure for Gs-coupled Receptors (e.g., A2A):

  • Seed cells expressing the Gs-coupled receptor in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer containing a PDE inhibitor and incubate for a short period.

  • Add 2-Trifluoromethyladenosine at various concentrations to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

Procedure for Gi-coupled Receptors (e.g., A1):

  • Follow steps 1 and 2 as for Gs-coupled receptors.

  • Add 2-Trifluoromethyladenosine at various concentrations to the wells.

  • After a short pre-incubation, add a sub-maximal concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit.

Data Analysis:

  • For Gs-coupled receptors, plot the cAMP concentration against the logarithm of the 2-Trifluoromethyladenosine concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

  • For Gi-coupled receptors, plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the 2-Trifluoromethyladenosine concentration to determine the IC₅₀ value.

Mandatory Visualization

Signaling Pathways

Adenosine_Receptor_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling (Gi-coupled) cluster_A2A_A2B A2A & A2B Receptor Signaling (Gs-coupled) A1_A3 2-Trifluoromethyladenosine (Agonist) Receptor_A1_A3 A1 / A3 Receptor Gi Gi Protein AC_inhib Adenylyl Cyclase (Inhibited) ATP_cAMP_inhib ATP cAMP_low ↓ cAMP PKA_inhib PKA (Inactive) A2A_A2B 2-Trifluoromethyladenosine (Agonist) Receptor_A2A_A2B A2A / A2B Receptor Gs Gs Protein AC_stim Adenylyl Cyclase (Stimulated) ATP_cAMP_stim ATP cAMP_high ↑ cAMP PKA_stim PKA (Active)

Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Assay Development cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Interpretation Reagent_Prep Prepare Reagents: - 2-Trifluoromethyladenosine - Cell Membranes/Cells - Buffers & Radioligand Binding_Assay Radioligand Binding Assay Reagent_Prep->Binding_Assay Functional_Assay Adenylyl Cyclase (cAMP) Assay Reagent_Prep->Functional_Assay Binding_Analysis Calculate Ki from IC50 (Cheng-Prusoff) Binding_Assay->Binding_Analysis Functional_Analysis Determine EC50 / IC50 (Dose-Response Curves) Functional_Assay->Functional_Analysis Conclusion Characterize Affinity, Potency, and Efficacy Binding_Analysis->Conclusion Functional_Analysis->Conclusion

Application Notes and Protocols: 2-Trifluoromethyl Adenosine Labeled Probes in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) receptors (ARs), members of the G protein-coupled receptor (GPCR) family, are crucial regulators of a wide array of physiological processes, making them attractive targets for therapeutic intervention in inflammatory, cardiovascular, and neurological diseases. The development of selective ligands for these receptors is paramount for advancing drug discovery. Fluorescently labeled ligands are powerful tools for studying receptor pharmacology, enabling visualization and quantification of receptor expression and ligand binding on live cells.

This document details the application of a novel fluorescent probe, 2-Trifluoromethyl-N6-(6-azidohexyl)-adenosine-Cy5 (2-CF3-Ado-Cy5) , for the characterization of adenosine receptors using flow cytometry. The trifluoromethyl group at the 2-position of the adenosine scaffold can enhance binding affinity and selectivity for certain adenosine receptor subtypes. When coupled with a bright and photostable fluorophore like Cy5, this probe offers a robust tool for high-throughput screening and detailed cellular analysis.

The conceptual design of this probe involves the introduction of an azido-functionalized linker at the N6-position of 2-Trifluoromethyl adenosine, allowing for covalent attachment of a Cy5-alkyne fluorophore via a bioorthogonal "click chemistry" reaction. This modular approach facilitates the synthesis of a variety of probes with different fluorophores.

Key Applications

  • Quantitative Analysis of Adenosine Receptor Expression: Determine the relative expression levels of specific adenosine receptor subtypes on different cell types or under various experimental conditions.

  • Competitive Binding Assays: Screen and characterize unlabeled adenosine receptor ligands by measuring their ability to displace the fluorescent probe.

  • High-Throughput Screening (HTS): Facilitate the rapid screening of large compound libraries for novel adenosine receptor modulators.

  • Receptor Trafficking Studies: Investigate the internalization and recycling of adenosine receptors upon agonist or antagonist stimulation.

Data Presentation

The following table summarizes the key characteristics of the conceptual 2-CF3-Ado-Cy5 probe and provides representative data from a hypothetical competitive binding experiment.

ParameterValue
Probe Name 2-Trifluoromethyl-N6-(6-azidohexyl)-adenosine-Cy5 (2-CF3-Ado-Cy5)
Target Adenosine Receptors (e.g., A1, A2A, A2B, A3)
Fluorophore Cyanine5 (Cy5)
Excitation Maximum (nm) ~650
Emission Maximum (nm) ~670
Laser Line for Flow Cytometry 633/640 nm (Red Laser)

Table 1: Hypothetical Competitive Binding Data for 2-CF3-Ado-Cy5

Competing LigandReceptor SubtypeKi (nM)
NECA (non-selective agonist)A2A15
ZM241385 (selective A2A antagonist)A2A5
IB-MECA (selective A3 agonist)A325
MRS1220 (selective A3 antagonist)A310

Note: The Ki values presented are for illustrative purposes and would need to be determined experimentally.

Experimental Protocols

Protocol 1: Direct Staining of Cells for Adenosine Receptor Expression

This protocol describes the direct labeling of cells with 2-CF3-Ado-Cy5 to quantify receptor expression.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., HEK293 cells transfected with A2A receptor)

  • 2-CF3-Ado-Cy5 probe

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with cold PBS.

    • Resuspend cells in PBS containing 1% BSA to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the 2-CF3-Ado-Cy5 probe to the desired final concentration (e.g., 10 nM). To determine non-specific binding, include a tube with a high concentration of a known unlabeled antagonist (e.g., 10 µM ZM241385 for A2A receptors) added 15 minutes prior to the fluorescent probe.

    • Incubate for 1 hour at 4°C in the dark.

  • Washing:

    • Add 1 mL of cold PBS with 1% BSA to each tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer equipped with a red laser (633/640 nm).

    • Collect the fluorescence signal in the appropriate channel for Cy5 (e.g., 660/20 nm bandpass filter).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Determine the geometric mean fluorescence intensity (MFI) for the total binding and non-specific binding samples.

    • Calculate the specific binding by subtracting the MFI of the non-specific binding sample from the MFI of the total binding sample.

Protocol 2: Competitive Binding Assay

This protocol outlines a competitive binding experiment to determine the affinity of an unlabeled test compound for an adenosine receptor.

Materials:

  • Same as Protocol 1

  • Unlabeled test compound(s) at various concentrations

Procedure:

  • Cell Preparation:

    • Prepare cells as described in Protocol 1, step 1.

  • Competition:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the unlabeled test compound at a range of concentrations to the respective tubes. Include a "total binding" tube with no competitor and a "non-specific binding" tube with a high concentration of a known unlabeled antagonist.

    • Incubate for 15 minutes at 4°C.

  • Staining:

    • Add the 2-CF3-Ado-Cy5 probe at a constant concentration (typically at its Kd value) to all tubes.

    • Incubate for 1 hour at 4°C in the dark.

  • Washing:

    • Wash the cells as described in Protocol 1, step 3.

  • Data Acquisition:

    • Acquire data on the flow cytometer as described in Protocol 1, step 4.

  • Data Analysis:

    • Determine the MFI for each concentration of the test compound.

    • Normalize the data by setting the total binding to 100% and the non-specific binding to 0%.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value of the test compound.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is its dissociation constant.

Visualizations

G cluster_probe Conceptual Structure of 2-CF3-Ado-Cy5 Probe Adenosine 2-Trifluoromethyl Adenosine Core Linker Azido-Hexyl Linker (at N6 position) Adenosine->Linker Covalent Bond Fluorophore Cy5-Alkyne (Fluorophore) Linker->Fluorophore Click Chemistry (Triazole Linkage)

Caption: Conceptual design of the 2-CF3-Ado-Cy5 probe.

G cluster_workflow Flow Cytometry Experimental Workflow Start Start: Cell Culture Expressing Adenosine Receptors Harvest Harvest and Prepare Single-Cell Suspension Start->Harvest Stain Incubate with 2-CF3-Ado-Cy5 Probe (and/or Competitors) Harvest->Stain Wash Wash to Remove Unbound Probe Stain->Wash Acquire Acquire Data on Flow Cytometer Wash->Acquire Analyze Analyze Data: Gate on Cells, Determine MFI Acquire->Analyze End End: Quantify Receptor Binding Analyze->End

Caption: Experimental workflow for adenosine receptor analysis.

Application Notes and Protocols for Solid-Phase Synthesis of 2-Trifluoromethyl Adenosine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Modifications to the sugar moiety, in particular, can profoundly influence the properties of an oligonucleotide, including its binding affinity, nuclease resistance, and overall conformational structure. The 2'-O-trifluoromethyl (2'-O-CF3) group is a modification of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity and lipophilicity.

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of oligonucleotides containing 2'-O-trifluoromethyl adenosine (B11128) (2'-CF3-A). This modification has been shown to modulate the thermal stability of oligonucleotide duplexes and enhance resistance to nuclease degradation, making it a valuable tool for the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.[1][2][3] This document outlines the synthesis of the necessary phosphoramidite (B1245037) building block, its incorporation into oligonucleotides via automated solid-phase synthesis, and the resulting biophysical properties of the modified oligonucleotides.

Data Presentation

Table 1: Synthesis Yields of 2'-O-Trifluoromethyl Adenosine Nucleoside and Phosphoramidite
CompoundStarting MaterialYield (%)Reference
2′-O-(Trifluoromethyl)adenosine2′-O-[(Methylthio)thiocarbonyl]-3′,5′-O-(TIPDS)adenosine22[1][2]
N6-(Benzoyl)-2′-O-(trifluoromethyl)adenosineN6,N6-(Dibenzoyl)-2′-O-[(methylthio)thiocarbonyl]-3′,5′-O-(TIPDS)-adenosine32[1][2]
N6-(Benzoyl)-5′-O-(dimethoxytrityl)-2′-O-(trifluoromethyl)-adenosine 3′-O-(2-cyanoethyl N,N-diisopropylphosphoramidite)N6-(Benzoyl)-5′-O-(dimethoxytrityl)-2′-O-(trifluoromethyl)-adenosineNot explicitly stated, but a standard high-yielding reaction.[1]
Table 2: Coupling Efficiency and Deprotection of 2'-CF3-A Modified Oligonucleotides
ParameterValueConditionsReference
Average Coupling Yield96%0.12 M phosphoramidite in CH3CN, 600 s coupling time[1][4]
Deprotection ConditionsConcentrated NH4OH at 55°C for 16 hStandard for removal of base and phosphate (B84403) protecting groups[1][4]
PurificationC-18 reverse-phase HPLCStandard for oligonucleotide purification[1][4]
Table 3: Thermal Stability (Tm) of Oligonucleotides Containing 2'-CF3-A
DuplexSequence (5' to 3')ModificationTm (°C)ΔTm per modification (°C)Reference
DNA/DNAd(CGC AAT TCG CGC) d(GCG CGA ATT GCG)Unmodified42.6-[1]
DNA/DNAd(CGC A AT TCG CGC) d(GCG CGA ATT GCG)A = 2'-CF3-A37.2-5.4[1]
DNA/DNAd(CGC AA T TCG CGC) d(GCG CGA ATT GCG)AA = 2'-CF3-A30.0-6.3[1]
DNA/RNAd(CGC AAT TCG CGC) r(GCG CGA AUU GCG)UnmodifiedNot provided-[1]
DNA/RNAd(CGC A AT TCG CGC) r(GCG CGA AUU GCG)A = 2'-CF3-AIncreased stability observed+ (qualitative)[1][2]

Note: The destabilizing effect on DNA/DNA duplexes is dependent on the number of modifications, with a greater number of incorporations leading to lower thermal stability.[1]

Table 4: Nuclease Stability of 2'-CF3-A Modified Oligonucleotides
OligonucleotideNucleaseObservationReference
Unmodified ODNSnake Venom PhosphodiesteraseStandard degradation[1][2]
ODN containing 2'-CF3-ASnake Venom PhosphodiesteraseSlightly more resistant to degradation than unmodified ODN[1][2]

Experimental Protocols

Protocol 1: Synthesis of N6-(Benzoyl)-5′-O-(dimethoxytrityl)-2′-O-(trifluoromethyl)-adenosine 3′-O-(2-cyanoethyl N,N-diisopropylphosphoramidite)

This protocol describes the synthesis of the key phosphoramidite building block required for the incorporation of 2'-CF3-A into oligonucleotides. The synthesis starts from a protected adenosine precursor.

Materials:

  • N6-(Benzoyl)-5′-O-(dimethoxytrityl)-2′-O-(trifluoromethyl)-adenosine

  • Dry Dichloromethane (CH2Cl2)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Co-evaporate the starting nucleoside, N6-(Benzoyl)-5′-O-(dimethoxytrityl)-2′-O-(trifluoromethyl)-adenosine, with dry pyridine (B92270) and then dissolve it in dry CH2Cl2.

  • Add N,N-diisopropylethylamine to the solution.

  • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC until completion (typically 30 minutes to 1 hour).

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extract the product with ethyl acetate (B1210297). The organic layer should be washed sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired phosphoramidite.[1]

Protocol 2: Solid-Phase Synthesis of 2'-CF3-A Modified Oligonucleotides

This protocol outlines the automated solid-phase synthesis of oligonucleotides containing 2'-CF3-A using standard phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • 2'-CF3-A phosphoramidite solution (0.12 M in anhydrous acetonitrile)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing reagent (Iodine solution)

  • Deblocking reagent (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Concentrated ammonium (B1175870) hydroxide (B78521)

Procedure:

  • Program the desired oligonucleotide sequence into the DNA/RNA synthesizer.

  • Install the 2'-CF3-A phosphoramidite vial onto a designated port on the synthesizer.

  • Initiate the synthesis program. The standard synthesis cycle consists of the following steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside.

    • Coupling: Addition of the next phosphoramidite, activated by the activator solution. For the incorporation of 2'-CF3-A, a coupling time of 600 seconds is recommended to ensure high coupling efficiency.[1][4]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester.

  • Repeat the synthesis cycle until the full-length oligonucleotide is assembled.

  • Upon completion of the synthesis, the CPG support with the fully protected oligonucleotide is collected.

Protocol 3: Deprotection and Purification of 2'-CF3-A Modified Oligonucleotides

This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups, followed by purification.

Materials:

  • CPG support with the synthesized oligonucleotide

  • Concentrated ammonium hydroxide

  • C-18 reverse-phase HPLC column

  • Triethylammonium acetate (TEAA) buffer

  • Acetonitrile

Procedure:

  • Transfer the CPG support to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial and incubate at 55°C for 16 hours.[1][4] This step cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases.

  • Cool the vial and carefully transfer the ammoniacal solution containing the crude oligonucleotide to a new tube.

  • Concentrate the solution to dryness.

  • Resuspend the crude oligonucleotide in an appropriate buffer for HPLC purification.

  • Purify the 5'-DMT-on oligonucleotide by C-18 reverse-phase HPLC using a gradient of acetonitrile in TEAA buffer.

  • Collect the fractions containing the full-length product.

  • Treat the collected fractions with acetic acid to remove the 5'-DMT group (detritylation).

  • Desalt the final purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).

  • Quantify the purified oligonucleotide by measuring its absorbance at 260 nm.

Mandatory Visualizations

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_solid_phase Solid-Phase Oligonucleotide Synthesis cluster_downstream Deprotection & Purification start_material Protected Adenosine Precursor phosphitylation Phosphitylation Reaction start_material->phosphitylation purification1 Silica Gel Chromatography phosphitylation->purification1 phosphoramidite 2'-CF3-A Phosphoramidite purification1->phosphoramidite coupling 2. Coupling (600s for 2'-CF3-A) phosphoramidite->coupling capping 3. Capping coupling->capping deblocking 1. Deblocking (DMT Removal) deblocking->coupling oxidation 4. Oxidation capping->oxidation cycle Repeat Cycle oxidation->cycle cleavage Cleavage & Deprotection (conc. NH4OH, 55°C, 16h) oxidation->cleavage cycle->deblocking n-1 times purification2 Reverse-Phase HPLC cleavage->purification2 detritylation Detritylation (Acid Treatment) purification2->detritylation desalting Desalting detritylation->desalting final_product Purified 2'-CF3-A Oligonucleotide desalting->final_product

Caption: Workflow for the synthesis of 2'-CF3-A modified oligonucleotides.

signaling_pathway_application cluster_cell Cellular Environment cluster_outcome Therapeutic Outcome aso 2'-CF3-A Modified Antisense Oligonucleotide mrna Target mRNA aso->mrna Hybridization rnaseh RNase H aso->rnaseh ribosome Ribosome mrna->ribosome Translation mrna->rnaseh protein Disease-Causing Protein ribosome->protein Synthesis degradation mRNA Degradation rnaseh->degradation Cleavage translation_block Translation Arrest degradation->translation_block reduced_protein Reduced Protein Levels translation_block->reduced_protein therapeutic_effect Therapeutic Effect reduced_protein->therapeutic_effect

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ¹⁹F NMR for 2-Trifluoromethyl Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the acquisition of ¹⁹F Nuclear Magnetic Resonance (NMR) spectra for 2-Trifluoromethyl adenosine (B11128).

Frequently Asked Questions (FAQs)

Q1: What is the expected chemical shift for the -CF₃ group in 2-Trifluoromethyl adenosine?

The trifluoromethyl (-CF₃) group typically appears in a chemical shift range of -40 to -80 ppm relative to the reference standard CFCl₃ at 0.00 ppm.[1][2] The exact chemical shift is sensitive to the local electronic environment, including the solvent and any molecular interactions.[3][4]

Q2: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A rolling or distorted baseline is a common artifact in ¹⁹F NMR and can arise from several factors:

  • Large Spectral Width: The wide chemical shift range of ¹⁹F NMR can contribute to baseline distortions.[5]

  • Incorrect Phasing: Applying a large first-order phase correction, either manually or automatically, can introduce a rolling baseline.[5]

  • Acoustic Ringing: The radiofrequency pulse can cause mechanical vibrations in the probe, leading to oscillations in the Free Induction Decay (FID) that manifest as baseline problems.[5]

  • Probe Background Signals: Fluorine-containing materials within the NMR probe itself, such as Teflon components, can generate broad, underlying signals that result in an uneven baseline.[5]

Q3: My signal-to-noise ratio (S/N) is poor. How can I improve it?

A low signal-to-noise ratio can be caused by several factors:

  • Insufficient Sample Concentration: The most direct cause is a low concentration of this compound in the NMR tube.[5]

  • Incorrect Receiver Gain: If the receiver gain is set too low, weak signals may not be detected. Conversely, if it is too high, it can lead to clipping of the signal and introduce artifacts.[5]

  • Suboptimal Pulse Width (Flip Angle): An improperly calibrated 90° pulse width will lead to a weaker signal.

  • Insufficient Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans. Increasing the number of acquisitions can significantly enhance signal strength.[1]

Q4: I see small, uneven peaks on either side of my main -CF₃ signal. What are they?

These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (approximately 1.1%), a small portion of your this compound molecules will have a ¹³C atom adjacent to the ¹⁹F atoms.[5] The coupling between ¹³C and ¹⁹F splits the signal into a doublet. These satellite peaks are often asymmetric because the ¹³C isotope can have a slight effect on the ¹⁹F chemical shift.[5]

Q5: Should I use proton decoupling for my ¹⁹F NMR experiment?

For a simple 1D ¹⁹F NMR of this compound, proton decoupling is often beneficial. It simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in a sharper singlet for the -CF₃ group.[1] However, in some cases, these couplings can provide valuable structural information. At lower magnetic field strengths (e.g., 500 MHz or less), proton decoupling may not always be necessary for ligand screening experiments.[4]

Troubleshooting Guide

Issue 1: Poor Resolution and Broad Peaks

Broad or distorted peaks in your ¹⁹F NMR spectrum can obscure important details.

Possible Causes & Solutions:

CauseRecommended Action
Poor Magnetic Field Homogeneity Perform a thorough shimming procedure on your sample. Start with on-axis (Z) shims like Z1 and Z2, and then adjust non-spinning (X, Y) shims if necessary.[6]
Sample Insolubility or Precipitation Ensure your this compound is fully dissolved and stable at the experimental temperature. Precipitated material creates severe field inhomogeneity.[6]
Low-Quality NMR Tube Use high-quality, uniform NMR tubes to avoid distortions in the magnetic field caused by glass imperfections.[6]
Incorrect Acquisition Time (AT) A longer acquisition time provides better digital resolution. For high-resolution spectra, an AT of at least 2-3 seconds is recommended.[6]
Issue 2: Inaccurate Integrals for Quantitative Analysis

For quantitative ¹⁹F NMR, accurate integration is crucial.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete T₁ Relaxation Ensure the relaxation delay (d1) is sufficiently long. A common rule of thumb for quantitative measurements is to set d1 to at least 5-7 times the longest T₁ of the fluorine nuclei.[1][7] The T₁ for a -CF₃ group can be around 1.5 seconds.[8]
Low Signal-to-Noise Ratio (S/N) For an integration error of less than 1%, a signal-to-noise ratio of at least 250:1 is recommended.[7] Increase the number of scans to achieve the desired S/N.
Non-90° Pulse Angle For accurate quantification, a calibrated 90° pulse width should be used.[7]

Experimental Protocols

Standard 1D ¹⁹F NMR Acquisition Protocol
  • Sample Preparation:

    • Dissolve 1-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]

    • Optionally, add an internal reference standard with a known chemical shift that does not overlap with the analyte signal.[1]

    • Filter the solution into a high-quality NMR tube to a height of 4-5 cm.[1]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.[7]

    • Tune and match the probe for the ¹⁹F frequency.[7]

    • Perform a shimming procedure to optimize the magnetic field homogeneity.[7]

  • Acquisition:

    • Load a standard 1D ¹⁹F experiment parameter set.

    • Set the transmitter offset to the expected chemical shift region of the -CF₃ group (around -60 to -70 ppm).[1]

    • Adjust the spectral width to encompass all expected signals with a sufficient baseline on both sides.[6]

    • Calibrate the 90° pulse width.

    • Set the acquisition parameters as outlined in the table below.

    • Start the acquisition.

  • Processing:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum and apply baseline correction.[7]

    • Reference the spectrum to an appropriate standard.[7]

Summary of Key Acquisition Parameters
ParameterSymbolTypical Value for this compoundPurpose
Pulse Width (Flip Angle)p1Calibrated 90° pulseTo excite the nuclear spins.
Acquisition Timeat1 - 2 secondsDetermines the digital resolution of the spectrum.[1][6]
Relaxation Delayd15 x T₁ (approx. 7.5 s for quantitative)Allows for the return of magnetization to equilibrium.[1]
Number of ScansnsVaries (e.g., 16 to 1024)Depends on sample concentration and desired S/N.[1][8]
Spectral Widthsw~50 ppm (centered on the -CF₃ signal)The frequency range to be observed.
Receiver GainrgOptimized to avoid clipping and maximize S/NAmplifies the detected signal.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition & Processing dissolve Dissolve Sample filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock insert->lock tune Tune & Match lock->tune shim Shim tune->shim set_params Set Parameters shim->set_params acquire Acquire Data (FID) set_params->acquire process Process Spectrum acquire->process

Caption: Experimental workflow for ¹⁹F NMR data acquisition.

troubleshooting_workflow cluster_resolution Resolution Issues cluster_sn Sensitivity Issues cluster_baseline Baseline Issues start Poor Quality Spectrum broad_peaks Broad Peaks? start->broad_peaks low_sn Low S/N? start->low_sn baseline_roll Baseline Roll? start->baseline_roll shim_check Re-shim broad_peaks->shim_check Yes solubility_check Check Solubility shim_check->solubility_check at_check Increase Acq. Time solubility_check->at_check conc_check Increase Concentration low_sn->conc_check Yes scans_check Increase Scans conc_check->scans_check gain_check Optimize Gain scans_check->gain_check phase_check Check Phasing baseline_roll->phase_check Yes sw_check Adjust Spectral Width phase_check->sw_check

Caption: Troubleshooting decision tree for common ¹⁹F NMR issues.

References

Troubleshooting low yield in 2-Trifluoromethyl adenosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Trifluoromethyladenosine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly low yield, encountered during the synthesis of this important nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a significantly lower than expected yield in my synthesis of 2-Trifluoromethyladenosine. What are the common causes?

A1: Low yields in the synthesis of 2-Trifluoromethyladenosine and other nucleoside analogs can stem from several factors. Common issues include the formation of multiple side products, such as C8- and C2,C8-disubstituted adenosine (B11128) derivatives, and the decomposition of the product during prolonged reaction times.[1] Additionally, the purity of starting materials and reagents, as well as suboptimal reaction conditions (temperature, solvent), can significantly impact the overall yield. The complex nature of the product matrix often makes purification challenging, leading to product loss.[2]

Q2: What are the most critical reaction parameters to control for improving the yield?

A2: The selectivity and yield of the trifluoromethylation of adenosine are highly dependent on the protection strategy for the ribose hydroxyl groups.[1] Using protecting groups like acetyl esters can significantly improve the yield and simplify purification.[1] The choice of trifluoromethylating agent and catalyst system is also crucial. Furthermore, careful control of the reaction temperature and time is necessary to prevent the formation of byproducts and decomposition of the desired product.

Q3: Are there known side reactions I should be aware of?

A3: Yes, a significant challenge in the trifluoromethylation of adenosine is the lack of complete regioselectivity. The reaction can occur at the C2 and C8 positions of the purine (B94841) ring, leading to a mixture of 2-CF3, 8-CF3, and 2,8-di-CF3 adenosine derivatives.[1] The ratio of these products can be influenced by the reaction conditions and the protecting groups used.

Q4: How can I effectively purify 2-Trifluoromethyladenosine from the reaction mixture?

A4: Purification of nucleoside analogs often involves chromatographic techniques. For protected 2-Trifluoromethyladenosine derivatives, silica (B1680970) gel column chromatography is a common and effective method.[1] After deprotection, techniques such as high-performance liquid chromatography (HPLC) or crystallization may be necessary to obtain the final product with high purity.[2] The choice of purification method will depend on the specific impurities present in your reaction mixture.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low yield in the synthesis of 2-Trifluoromethyladenosine.

Problem: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Reagents Ensure the trifluoromethylating agent is fresh and has been stored under the recommended conditions. Verify the activity of the catalyst, if used.
Incorrect Reaction Temperature Optimize the reaction temperature. Some trifluoromethylation reactions are highly sensitive to temperature.[1]
Inappropriate Solvent The choice of solvent can significantly influence the reaction outcome. Consult literature for recommended solvents for the specific trifluoromethylating agent you are using.
Poor Quality Starting Material Verify the purity of the starting 2-iodoadenosine (B13990) (or other precursor) and ensure it is free of impurities that could interfere with the reaction.
Problem: Mixture of Isomers (C2, C8, and C2,C8-disubstituted)
Potential Cause Suggested Solution
Lack of Regioselectivity The use of protecting groups on the ribose moiety, such as acetyl groups, can influence the regioselectivity of the trifluoromethylation.[1]
Reaction Conditions Experiment with different solvents and temperatures, although in some cases, altering these conditions may not significantly change the product distribution.[1]
Trifluoromethylating Agent Different trifluoromethylating reagents may offer varying degrees of regioselectivity. A review of the literature for your specific starting material is recommended.
Problem: Product Decomposition
Potential Cause Suggested Solution
Prolonged Reaction Time Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed to avoid product degradation.[1]
Harsh Reaction Conditions If the reaction requires high temperatures, consider if a milder trifluoromethylating agent or a more active catalyst could be used to lower the required temperature.
Work-up and Purification Issues Ensure that the work-up and purification steps are performed under conditions that do not promote the degradation of the product (e.g., avoid strong acids or bases if the product is labile).

Experimental Protocols

The following is a generalized protocol for the synthesis of 2-Trifluoromethyladenosine, based on methodologies for similar nucleoside modifications. Researchers should adapt this protocol based on their specific reagents and laboratory conditions.

Step 1: Protection of Adenosine

A common strategy to improve yield and simplify purification is the protection of the ribose hydroxyl groups.

  • Acetylation of Adenosine: Suspend adenosine in a suitable solvent (e.g., pyridine).

  • Add acetic anhydride (B1165640) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

  • Purify the resulting 2',3',5'-tri-O-acetyladenosine by silica gel chromatography.

Step 2: Trifluoromethylation of Protected Adenosine

This step involves the introduction of the trifluoromethyl group, often starting from a 2-halo-adenosine derivative.

  • Starting Material: 2-Iodo-2',3',5'-tri-O-acetyladenosine is a suitable precursor.

  • Reaction Setup: In an inert atmosphere, dissolve the protected 2-iodoadenosine in a dry, degassed solvent (e.g., DMF or DMSO).

  • Reagents: Add the trifluoromethylating agent (e.g., a copper-CF3 complex or a hypervalent iodine reagent) and a suitable catalyst if required.

  • Reaction Conditions: Heat the reaction mixture to the optimal temperature and monitor its progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture and perform an appropriate aqueous work-up. Extract the product with a suitable organic solvent.

  • Purification: Purify the protected 2-Trifluoromethyladenosine derivative by silica gel chromatography.

Step 3: Deprotection
  • Hydrolysis: Dissolve the purified, protected 2-Trifluoromethyladenosine in a suitable solvent (e.g., methanol).

  • Add a base (e.g., sodium methoxide (B1231860) or ammonia (B1221849) in methanol) to remove the acetyl protecting groups.

  • Monitor the deprotection by TLC.

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the final 2-Trifluoromethyladenosine product by crystallization or HPLC.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Purity and Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, HPLC, NMR) start->analyze_mixture optimize_reagents Use Fresh/Purified Reagents check_reagents->optimize_reagents optimize_conditions Optimize Temperature, Solvent, and Reaction Time check_conditions->optimize_conditions no_product No Product Formation analyze_mixture->no_product side_products Side Products Observed analyze_mixture->side_products product_degradation Product Degradation Suspected analyze_mixture->product_degradation no_product->optimize_reagents Yes no_product->optimize_conditions Yes side_products->optimize_conditions Yes modify_protecting_groups Modify Protecting Group Strategy side_products->modify_protecting_groups Yes product_degradation->optimize_conditions Yes optimize_purification Optimize Purification Method product_degradation->optimize_purification Yes successful_synthesis Improved Yield optimize_reagents->successful_synthesis optimize_conditions->successful_synthesis modify_protecting_groups->successful_synthesis optimize_purification->successful_synthesis

Caption: Troubleshooting workflow for low yield in 2-Trifluoromethyladenosine synthesis.

Generalized Reaction Pathway

Reaction_Pathway cluster_protection Step 1: Protection cluster_trifluoromethylation Step 2: Trifluoromethylation cluster_deprotection Step 3: Deprotection Adenosine Adenosine Protected_Adenosine 2',3',5'-Tri-O-acetyladenosine Adenosine->Protected_Adenosine Acetic Anhydride, Pyridine Protected_2_Iodo_Adenosine Protected 2-Iodoadenosine Protected_Adenosine->Protected_2_Iodo_Adenosine Iodination Protected_2_CF3_Adenosine Protected 2-CF3-Adenosine Protected_2_Iodo_Adenosine->Protected_2_CF3_Adenosine CF3 Source, Catalyst Final_Product 2-Trifluoromethyladenosine Protected_2_CF3_Adenosine->Final_Product Base (e.g., NaOMe)

Caption: Generalized synthetic pathway for 2-Trifluoromethyladenosine.

References

Preventing degradation of 2-Trifluoromethyl adenosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Trifluoromethyladenosine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Trifluoromethyladenosine in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Trifluoromethyladenosine in solution?

A1: The stability of 2-Trifluoromethyladenosine can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidative agents. Like other purine (B94841) nucleosides, it is susceptible to hydrolysis of the N-glycosidic bond, particularly under acidic conditions, which can lead to the cleavage of the ribose sugar from the trifluoromethylated adenine (B156593) base. While the trifluoromethyl group generally increases the metabolic stability of nucleosides, its impact on chemical stability requires careful consideration of the experimental conditions.[1]

Q2: How does pH affect the stability of 2-Trifluoromethyladenosine?

A2: The pH of the solution is a critical factor in the stability of nucleoside analogs.[2][3][4][5] Acidic conditions (low pH) can catalyze the hydrolysis of the N-glycosidic bond, a common degradation pathway for purine nucleosides.[6] Conversely, highly alkaline conditions (high pH) may also promote degradation, potentially through different mechanisms. For analogous fluorinated nucleosides, increased stability towards acid-catalyzed cleavage has been observed compared to their non-fluorinated counterparts.[7] It is recommended to maintain the pH of 2-Trifluoromethyladenosine solutions within a neutral range (pH 6-8) to minimize degradation, unless the experimental protocol requires otherwise.

Q3: What is the recommended solvent for dissolving and storing 2-Trifluoromethyladenosine?

A3: The choice of solvent can significantly impact the stability of 2-Trifluoromethyladenosine. For short-term use, sterile, nuclease-free water or common biological buffers such as phosphate-buffered saline (PBS) at a neutral pH are generally suitable. For long-term storage, consider aprotic solvents like DMSO, which can minimize hydrolytic degradation. However, it is crucial to ensure the compatibility of the solvent with downstream applications. Always use high-purity, anhydrous solvents when preparing stock solutions for long-term storage.

Q4: How should I store solutions of 2-Trifluoromethyladenosine to ensure stability?

A4: For optimal stability, stock solutions of 2-Trifluoromethyladenosine, particularly in aqueous buffers, should be stored at -20°C or -80°C. Aliquoting the solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions in anhydrous DMSO are generally more stable at room temperature for short periods but should also be stored at low temperatures for long-term preservation. Protect solutions from light by using amber vials or by wrapping the container in foil, as photolytic degradation can occur.[8]

Q5: What are the potential degradation products of 2-Trifluoromethyladenosine?

A5: The primary degradation product resulting from the hydrolysis of the N-glycosidic bond is 2-trifluoromethyladenine and D-ribose. Other potential degradation products could arise from the modification of the purine or ribose moieties under harsh conditions, such as strong oxidation.[9] Identifying these degradation products typically requires analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[10][11]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with 2-Trifluoromethyladenosine.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of 2-Trifluoromethyladenosine in your stock or working solutions.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Prepare a fresh solution of 2-Trifluoromethyladenosine from a new vial of solid compound.

    • Analyze for Degradation: If possible, analyze both the old and new solutions using a stability-indicating HPLC method to check for the presence of degradation products.

    • Review Storage Conditions: Ensure that your solutions are stored at the recommended temperature, protected from light, and have not undergone excessive freeze-thaw cycles.

    • pH Check: Measure the pH of your buffered solutions to confirm it is within the optimal range for stability.

Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
  • Possible Cause: Formation of degradation products during sample preparation or analysis.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study by subjecting your compound to stress conditions (e.g., acid, base, heat, oxidation) to intentionally generate degradation products.[8][9][12][13] This will help in identifying the retention times of potential degradants.

    • Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.[14] This may require adjusting the mobile phase composition, gradient, column type, or temperature.

    • Sample Handling: Minimize the time your samples spend at room temperature before analysis. Use an autosampler with temperature control if available.

Issue 3: Loss of biological activity of the compound over time.
  • Possible Cause: Chemical degradation of 2-Trifluoromethyladenosine leading to a decrease in the concentration of the active compound.

  • Troubleshooting Steps:

    • Quantitative Analysis: Use a validated analytical method, such as HPLC-UV, to accurately determine the concentration of 2-Trifluoromethyladenosine in your solutions over time.

    • Bioassay with Fresh Sample: Compare the biological activity of your stored solution with a freshly prepared solution to confirm if degradation is the cause of the reduced activity.

    • Re-evaluate Formulation: If working with a formulated product, consider if any excipients might be contributing to the degradation of the active pharmaceutical ingredient (API).

Quantitative Stability Data

Stress ConditionTemperature (°C)DurationExpected Degradation (%)Potential Degradation Products
Acidic Hydrolysis
0.1 M HCl6024 h15 - 252-Trifluoromethyladenine, D-Ribose
Basic Hydrolysis
0.1 M NaOH6024 h5 - 15Modified purine and/or ribose structures
Oxidative Degradation
3% H₂O₂2524 h10 - 20Oxidized purine derivatives
Thermal Degradation
Aqueous Solution (pH 7)8048 h5 - 102-Trifluoromethyladenine, D-Ribose
Photodegradation
UV Light (254 nm)2524 h5 - 15Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[8][13][17]

  • Preparation of Stock Solution: Prepare a stock solution of 2-Trifluoromethyladenosine in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of the stock solution (in a sealed vial) at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-DAD-MS system to separate and identify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to monitor the stability of 2-Trifluoromethyladenosine.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD at 260 nm; MS in positive electrospray ionization (ESI) mode.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[18]

Visualizations

cluster_degradation Degradation Pathway of 2-Trifluoromethyladenosine node_A 2-Trifluoromethyladenosine node_B 2-Trifluoromethyladenine node_A->node_B Hydrolysis (Acidic) node_C D-Ribose node_A->node_C Hydrolysis (Acidic) node_D Oxidized Products node_A->node_D Oxidation

Caption: A simplified diagram illustrating the potential degradation pathways of 2-Trifluoromethyladenosine.

cluster_workflow Troubleshooting Workflow for Compound Degradation node_start Inconsistent Experimental Results node_check_solution Prepare Fresh Solution & Compare node_start->node_check_solution node_analyze Analyze Old vs. New Solution (HPLC) node_check_solution->node_analyze Yes node_other_factors Investigate Other Experimental Variables node_check_solution->node_other_factors No node_review_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) node_analyze->node_review_storage node_no_degradation No Degradation Detected node_analyze->node_no_degradation node_degradation_confirmed Degradation Confirmed node_review_storage->node_degradation_confirmed node_no_degradation->node_other_factors

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by compound degradation.

References

Overcoming poor cellular uptake of 2-Trifluoromethyl adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Trifluoromethyladenosine (TFM-A). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the experimental use of TFM-A, with a focus on overcoming its potential for poor cellular uptake.

Frequently Asked Questions (FAQs)

Q1: What is 2-Trifluoromethyladenosine (TFM-A) and what is its expected mechanism of action?

A1: 2-Trifluoromethyladenosine is a synthetic nucleoside analog of adenosine (B11128). Like many nucleoside analogs, it is designed to interfere with cellular processes upon uptake. After entering the cell, it is typically phosphorylated by cellular kinases into its active triphosphate form (TFM-ATP).[1] This active metabolite can then exert its effects, likely by being incorporated into newly synthesized RNA or DNA, leading to chain termination or dysfunction, or by inhibiting enzymes essential for nucleic acid synthesis, ultimately leading to cytotoxicity or other desired biological effects.[1][2]

Q2: Why is poor cellular uptake a common problem for nucleoside analogs like TFM-A?

A2: The cellular uptake of hydrophilic molecules like nucleoside analogs is not achieved by passive diffusion. Instead, it relies on specialized protein channels called nucleoside transporters (NTs).[1] The efficiency of this transport can be a significant bottleneck for several reasons:

  • Transporter Affinity: The analog may be a poor substrate for the cell's native nucleoside transporters.

  • Transporter Expression: The target cells may have low expression levels of the required transporters, such as Equilibrative Nucleoside Transporter 1 (ENT1), which is a primary transporter for adenosine and its analogs.[3][4]

  • Competitive Inhibition: Other nucleosides or compounds present in the cell culture medium or co-administered in vivo can compete for the same transporters, reducing TFM-A uptake.[5][6]

  • Rapid Efflux: Some cells can actively pump the compound out after it has entered.

Q3: How does TFM-A likely enter the cell?

A3: TFM-A, as an adenosine analog, is most likely transported into cells via Equilibrative Nucleoside Transporters (ENTs), with ENT1 being the predominant transporter for adenosine uptake in many cell types.[3][4] Concentrative Nucleoside Transporters (CNTs) could also play a role in specific tissues. The efficiency of TFM-A uptake is therefore critically dependent on the expression and activity of these transporters in the specific cell line being studied.


Troubleshooting Guide: Low or No Observed Efficacy of TFM-A

If you are observing lower-than-expected biological activity with TFM-A, the following guide provides a structured approach to diagnose and resolve the issue.

Problem: TFM-A shows minimal or no biological effect (e.g., low cytotoxicity, no change in signaling).

This workflow helps diagnose the root cause of low TFM-A efficacy.

start Start: No Biological Effect Observed check_uptake Step 1: Quantify Intracellular TFM-A Concentration start->check_uptake uptake_ok Is Uptake Sufficient? check_uptake->uptake_ok check_metabolism Step 2: Assess Intracellular Metabolism & Stability uptake_ok->check_metabolism Yes low_uptake Problem: Poor Cellular Uptake uptake_ok->low_uptake No metabolism_ok Is Active Form (TFM-ATP) Present? check_metabolism->metabolism_ok check_target Step 3: Verify Target Engagement & Cell Sensitivity metabolism_ok->check_target Yes rapid_degradation Problem: Rapid Degradation metabolism_ok->rapid_degradation No end Conclusion: Re-evaluate Experimental Model check_target->end Target Absent or Cell Resistant enhance_uptake Solution: Implement Uptake Enhancement Strategy (See Strategies Section) low_uptake->enhance_uptake inhibit_degradation Solution: Co-administer with Metabolic Inhibitors rapid_degradation->inhibit_degradation cell_resistant Problem: Cell Line is Resistant or Target is Absent

Caption: A troubleshooting workflow for diagnosing low TFM-A efficacy.

Step 1: Verify and Quantify Cellular Uptake

Possible Cause: TFM-A is not entering the target cells in sufficient quantities.

Suggested Solution: Directly measure the intracellular concentration of TFM-A and its phosphorylated metabolites. The gold-standard method for this is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[7][8]

(See Experimental Protocol 1 for a detailed methodology).

Step 2: Investigate Alternative Strategies to Enhance Uptake

Possible Cause: Standard incubation is insufficient for effective uptake in your cell model.

Suggested Solution: If poor uptake is confirmed, several advanced strategies can be employed to improve the delivery of TFM-A into cells. These approaches can be broadly categorized as chemical modifications or formulation-based delivery systems.[9][10]

This diagram outlines the primary strategies to overcome poor cellular uptake.

problem Poor Cellular Uptake of TFM-A cat1 Chemical Modification (Prodrug Approach) problem->cat1 cat2 Advanced Delivery Systems problem->cat2 cat3 Co-Administration problem->cat3 strat1a Increase Lipophilicity (e.g., Ester Prodrugs) cat1->strat1a strat1b Target Specific Transporters (e.g., Amino Acid Conjugates) cat1->strat1b strat2a Lipid Nanoparticles (LNPs) cat2->strat2a strat2b Polymeric Micelles/Nanoparticles cat2->strat2b strat3a Inhibit Degrading Enzymes (e.g., Tipiracil model) cat3->strat3a

Caption: Strategies to enhance the cellular uptake of TFM-A.

Summary of Uptake Enhancement Strategies

StrategyDescriptionAdvantagesDisadvantages
Prodrugs Chemically modify TFM-A to enhance its physicochemical properties (e.g., by adding a lipid group to increase membrane permeability). The modifying group is cleaved inside the cell to release the active drug.[11][12][13]Can dramatically increase passive diffusion and bioavailability. Can be designed to target specific tissues or release mechanisms.[14]Requires chemical synthesis and characterization. The cleavage efficiency can vary between cell types.
Nanoparticle Delivery Encapsulate TFM-A within a carrier like a liposome (B1194612) or a polymeric nanoparticle. These particles can fuse with the cell membrane or be taken up by endocytosis to release their cargo inside the cell.[10][15][16]Protects the drug from degradation. Can be targeted to specific cell types by surface modifications. Allows for controlled release.[17]Complex formulation process. Potential for toxicity from the carrier material. Uptake mechanism can be cell-type dependent.
Co-administration Administer TFM-A along with a compound that inhibits its degradation. For example, the drug LONSURF® combines the nucleoside analog Trifluridine with Tipiracil, an inhibitor of the enzyme that degrades it.[2]Utilizes the parent drug without modification. Can significantly increase systemic exposure and intracellular concentration.Requires identification of the primary degradation pathway and a specific inhibitor. Potential for drug-drug interactions.

Key Experimental Protocols

Protocol 1: Quantification of Intracellular TFM-A by LC-MS/MS

This protocol provides a method to measure the concentration of TFM-A and its phosphorylated metabolites within cells.[7]

1. Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of harvest. b. Treat cells with the desired concentration of TFM-A for the specified duration. Include untreated wells as a negative control.

2. Cell Harvesting and Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. b. Add 0.5 mL of ice-cold 70:30 methanol/water solution to each well to lyse the cells and precipitate proteins.[7] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex thoroughly and incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.

3. Sample Preparation: a. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. b. Carefully collect the supernatant, which contains the drug and its metabolites, and transfer it to a new tube. c. Evaporate the supernatant to dryness using a vacuum concentrator. d. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase used for LC-MS/MS analysis.

4. LC-MS/MS Analysis: a. Analyze the samples using a validated LC-MS/MS method. b. Chromatography: Use a suitable column (e.g., a reverse-phase C18 column for TFM-A or an anion-exchange column for its phosphorylated forms). c. Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent/daughter ion transitions for TFM-A, TFM-AMP, TFM-ADP, and TFM-ATP must be determined. d. Quantification: Generate a standard curve using known concentrations of TFM-A and its phosphate (B84403) standards. Normalize the final concentration to the cell number or total protein concentration from a parallel well.

Protocol 2: Assessing TFM-A Cytotoxicity via MTT Assay

This protocol determines the concentration of TFM-A that reduces cell viability by 50% (IC50).[18][19]

1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate for 24 hours to allow cells to attach and resume growth.

2. Compound Treatment: a. Prepare a serial dilution of TFM-A in the appropriate cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of TFM-A. c. Include wells with medium only (no cells, background control), cells with vehicle (e.g., DMSO, negative control), and cells with a known cytotoxic agent (positive control). d. Incubate the plate for a duration relevant to the compound's expected mechanism (e.g., 48-72 hours).

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[18]

4. Solubilization and Measurement: a. After incubation, carefully remove the medium without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol (B130326) and DMSO) to each well to dissolve the crystals.[18] c. Gently shake the plate for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis: a. Subtract the background absorbance from all readings. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of the TFM-A concentration and use a non-linear regression model to calculate the IC50 value.

This diagram illustrates the expected pathway for TFM-A from uptake to action.

cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space tfma_out TFM-A ent1 ENT1 Transporter tfma_out->ent1 tfma_in TFM-A ent1->tfma_in Uptake tfm_amp TFM-AMP tfma_in->tfm_amp tfm_adp TFM-ADP tfm_amp->tfm_adp tfm_atp TFM-ATP (Active Form) tfm_adp->tfm_atp incorporation Incorporation into RNA / DNA tfm_atp->incorporation inhibition Enzyme Inhibition (e.g., Polymerases) tfm_atp->inhibition dysfunction Cellular Dysfunction & Cytotoxicity incorporation->dysfunction inhibition->dysfunction kinase1 Kinases kinase1->tfma_in kinase2 Kinases kinase2->tfm_amp kinase3 Kinases kinase3->tfm_adp

Caption: Proposed mechanism of TFM-A cellular uptake and activation.

References

Minimizing off-target binding of 2-Trifluoromethyl adenosine in cell assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Trifluoromethyladenosine (2-CF3-Ado). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target binding and ensure data integrity in cell-based assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological target of 2-Trifluoromethyladenosine?

2-Trifluoromethyladenosine is an adenosine (B11128) analog. While comprehensive public data on its specific binding profile is limited, based on its structural similarity to adenosine, its primary intended targets are likely to be proteins that bind adenosine. These include adenosine receptors (A1, A2A, A2B, and A3) and enzymes involved in adenosine metabolism, such as adenosine kinase and adenosine deaminase.

Q2: What are the potential off-target effects of 2-Trifluoromethyladenosine in cell assays?

As an adenosine analog, 2-CF3-Ado has the potential to interact with a range of "off-target" proteins, leading to unintended biological consequences. Researchers should be aware of the following potential off-target categories:

  • Other Adenosine Receptor Subtypes: If the intended target is a specific adenosine receptor subtype, 2-CF3-Ado may exhibit cross-reactivity with other subtypes.

  • Kinases: The ATP-binding pocket of many kinases is structurally similar to the adenosine binding site. This can lead to off-target inhibition of various kinases, impacting a wide array of signaling pathways.

  • Other Nucleoside-Binding Proteins: Enzymes and other proteins that bind purine (B94841) nucleosides could be potential off-targets.

  • Adenosine Deaminase and Kinase: While potentially primary targets, their modulation can have widespread downstream effects that might be considered off-target in the context of a specific signaling pathway under investigation.

Q3: I am observing higher-than-expected cytotoxicity in my cell line. What could be the cause?

Higher-than-expected cytotoxicity can stem from several factors:

  • High Compound Concentration: At elevated concentrations, the likelihood of off-target binding increases, potentially affecting essential cellular processes and leading to cell death.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds due to differences in their genetic makeup and protein expression profiles.

  • Poor Cell Health: Cells that are stressed, in a late passage number, or not in a healthy growth phase are more susceptible to compound-induced toxicity.[1]

  • Off-Target Kinase Inhibition: Inhibition of essential kinases can disrupt critical signaling pathways, leading to apoptosis or cell cycle arrest.

Q4: My experimental results with 2-Trifluoromethyladenosine are inconsistent. What are the possible reasons?

Inconsistent results can be frustrating. Consider these potential sources of variability:

  • Experimental Technique: Minor variations in cell density, incubation times, or reagent concentrations can significantly impact outcomes.

  • Cellular State: The metabolic state and passage number of your cells can influence their response to 2-CF3-Ado.[1]

  • Off-Target Engagement: Unintended interactions with various signaling pathways can lead to variable and unpredictable phenotypic outcomes.

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Cellular Response

If you observe a cellular phenotype that is inconsistent with the expected on-target effect of 2-CF3-Ado, it is crucial to investigate potential off-target binding.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response experiment. Off-target effects are often more pronounced at higher concentrations. A steep dose-response curve may suggest a specific target, while a shallow curve could indicate multiple off-target interactions.

  • Control Compound: Include a structurally related but inactive control compound if available. This can help differentiate between specific and non-specific effects.

  • Target Engagement Assay: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that 2-CF3-Ado is binding to its intended target in your cell model.

  • Signaling Pathway Analysis: If you have access to transcriptomic or proteomic data, perform pathway analysis to identify any unexpectedly enriched signaling pathways.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher denaturation temperature.

Materials:

  • Cells of interest

  • 2-Trifluoromethyladenosine

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with 2-CF3-Ado at the desired concentration or with DMSO as a vehicle control.

    • Incubate for a specified time to allow for compound uptake and binding.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lysis:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein at each temperature point by SDS-PAGE and Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of 2-CF3-Ado indicates target engagement.

Protocol 2: Kinase Inhibitor Profiling

Given the potential for adenosine analogs to inhibit kinases, a kinase profiling assay is recommended to assess the selectivity of 2-CF3-Ado.

Materials:

  • 2-Trifluoromethyladenosine

  • A panel of purified kinases

  • ATP

  • Substrate for each kinase (peptide or protein)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Methodology:

  • Compound Preparation:

    • Prepare a dilution series of 2-CF3-Ado in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, its specific substrate, and ATP to the assay buffer.

    • Add 2-CF3-Ado at various concentrations to the wells. Include a vehicle control (DMSO).

    • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically a luminescent or fluorescent readout.

  • Data Analysis:

    • Calculate the percent inhibition of each kinase at each concentration of 2-CF3-Ado.

    • Determine the IC50 value for each kinase that shows significant inhibition. This will provide a selectivity profile of the compound.

Data Presentation

Table 1: Hypothetical Binding Affinity of 2-CF3-Ado for Adenosine Receptors

Receptor SubtypeBinding Affinity (Ki, nM)
A150
A2A15
A2B800
A3250

Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Hypothetical Kinase Selectivity Profile of 2-CF3-Ado (at 1 µM)

Kinase% Inhibition at 1 µM
Kinase A95%
Kinase B8%
Kinase C72%
Kinase D3%

Note: This data is hypothetical and for illustrative purposes only. A broader kinase panel is recommended for comprehensive profiling.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Data Interpretation & Next Steps start Unexpected Phenotype or High Cytotoxicity Observed dose_response Perform Dose-Response Analysis start->dose_response controls Use Appropriate Controls (Vehicle, Inactive Analog) dose_response->controls target_engagement Confirm On-Target Engagement (e.g., CETSA) controls->target_engagement off_target_screen Screen for Off-Target Binding (e.g., Kinase Panel) target_engagement->off_target_screen interpret Analyze Data to Identify Potential Off-Targets off_target_screen->interpret optimize Optimize Assay Conditions (e.g., Lower Concentration) interpret->optimize redesign Consider Compound Redesign for Improved Selectivity interpret->redesign end Proceed with Optimized Experiment optimize->end

Caption: A logical workflow for troubleshooting unexpected results in cell assays with 2-CF3-Ado.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Ado 2-CF3-Ado AR Adenosine Receptor Ado->AR Binds Kinase Off-Target Kinase Ado->Kinase Inhibits AC Adenylate Cyclase AR->AC Activates/Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response_On Desired Cellular Response PKA->Response_On Substrate Substrate Kinase->Substrate Phosphorylates Response_Off Unintended Cellular Response Substrate->Response_Off

Caption: Simplified signaling pathways illustrating potential on-target and off-target effects of 2-CF3-Ado.

References

Technical Support Center: Incorporation of 2-Trifluoromethyladenosine into RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 2-Trifluoromethyladenosine (2-CF3-A) incorporation into RNA.

Troubleshooting Guides

This section addresses specific issues that may arise during the enzymatic and chemical synthesis of RNA containing 2-CF3-A.

Enzymatic Incorporation (In Vitro Transcription)

Issue 1: Low Yield of Full-Length RNA Transcript

  • Question: I am observing a significantly lower yield of my 2-CF3-A modified RNA transcript compared to the unmodified control. What are the potential causes and solutions?

  • Answer: Low yields during in vitro transcription of modified RNAs are a common challenge. Several factors can contribute to this issue:

    • Suboptimal Reaction Conditions: The concentration of MgCl2 is critical for T7 RNA polymerase activity and should be optimized when using modified NTPs. The optimal MgCl2 concentration is often slightly higher than the total NTP concentration. Additionally, ensure that the reaction buffer components, such as spermidine (B129725) and DTT, are at their recommended concentrations.[1]

    • Inhibitory Nature of the Modified Nucleotide: The 2-CF3-A triphosphate (2-CF3-ATP) may be a poor substrate for standard T7 RNA polymerase, leading to reduced incorporation efficiency.

    • Template Quality: Contaminants in the DNA template can inhibit T7 RNA polymerase. Ensure your template is of high purity.[2]

    • Enzyme Activity: Repeated freeze-thaw cycles or improper storage can lead to a decrease in T7 RNA polymerase activity.

    • Incubation Time: For transcripts containing modified nucleotides, extending the incubation time (e.g., 4-16 hours for short transcripts) may improve yield.[3][4]

    Troubleshooting Steps:

    • Optimize MgCl2 Concentration: Perform a titration of MgCl2 concentration (e.g., in 2 mM increments) to find the optimal condition for your specific template and 2-CF3-ATP concentration.

    • Use a Mutant T7 RNA Polymerase: Consider using a mutant version of T7 RNA polymerase that has been engineered for better acceptance of modified nucleotides.

    • Verify Template Integrity and Purity: Run your linearized template on an agarose (B213101) gel to confirm its integrity. Re-purify the template if necessary to remove any inhibitors.

    • Use Fresh Enzyme and Reagents: Use a fresh aliquot of T7 RNA polymerase and ensure all other reagents, especially DTT, have not expired.[5]

    • Increase Incubation Time: For shorter transcripts or when observing low yields, try a longer incubation period at 37°C.[3][4]

Issue 2: Presence of Truncated RNA Products

  • Question: My gel electrophoresis results show multiple shorter RNA bands in addition to the full-length product. Why is this happening and how can I fix it?

  • Answer: The presence of truncated products, or abortive transcripts, can be caused by several factors:

    • Premature Termination: The T7 RNA polymerase may dissociate from the DNA template prematurely, especially when encountering a modified nucleotide that is difficult to incorporate.

    • Template Sequence: Certain sequences, particularly at the 5' end of the transcript, can be prone to causing abortive transcription.

    • NTP Concentration Imbalance: A significant imbalance in the concentrations of the four NTPs can lead to stalling and termination.

    Troubleshooting Steps:

    • Optimize NTP Concentrations: Ensure that 2-CF3-ATP and the other three canonical NTPs are present at equimolar concentrations or at an optimized ratio determined empirically.

    • Modify the 5' End of the Template: If possible, alter the initial transcribed sequence. T7 RNA polymerase has a preference for a G at the +1 position.[6]

    • Purify the Full-Length Product: If optimization does not eliminate truncation, purification methods such as denaturing polyacrylamide gel electrophoresis (PAGE) can be used to isolate the desired full-length RNA.

Chemical Synthesis (Solid-Phase Synthesis)

Issue 1: Low Coupling Efficiency of 2-CF3-A Phosphoramidite (B1245037)

  • Question: I am experiencing low coupling efficiency for the 2-Trifluoromethyladenosine phosphoramidite during solid-phase RNA synthesis, resulting in a low yield of the full-length oligonucleotide. What could be the cause?

  • Answer: Low coupling efficiency of modified phosphoramidites is a frequent issue in solid-phase synthesis. Potential reasons include:

    • Steric Hindrance: The trifluoromethyl group at the 2' position of the adenosine (B11128) phosphoramidite is bulky and can sterically hinder the coupling reaction.

    • Phosphoramidite Quality: The 2-CF3-A phosphoramidite may have degraded due to moisture or improper storage.

    • Activator and Coupling Time: The standard activator and coupling time may not be sufficient for a sterically hindered phosphoramidite.

    Troubleshooting Steps:

    • Increase Coupling Time: Double the coupling time for the 2-CF3-A phosphoramidite to allow more time for the reaction to proceed to completion.

    • Use a Stronger Activator: Consider using a more potent activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT), which can enhance the rate of the coupling step.[7]

    • Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (B52724) and ensure that the phosphoramidite is handled under a dry, inert atmosphere to prevent degradation.

    • Check Phosphoramidite Integrity: If possible, verify the purity of the 2-CF3-A phosphoramidite using 31P NMR spectroscopy.

Issue 2: Incomplete Deprotection of the Final RNA Oligonucleotide

  • Question: After cleavage and deprotection, I suspect that some of the protecting groups on my 2-CF3-A modified RNA are not fully removed. How can I ensure complete deprotection?

  • Answer: Incomplete deprotection can lead to a heterogeneous product with altered biological activity. The 2'-O-protecting group (e.g., TBDMS or TOM) is often the most difficult to remove.

    • Deprotection Conditions: The standard deprotection conditions may not be sufficient for a modified oligonucleotide.

    Troubleshooting Steps:

    • Extend Deprotection Time: Increase the incubation time for the final deprotection step. For example, when using a fluoride-based reagent to remove silyl (B83357) protecting groups, extending the treatment time can ensure complete removal.

    • Optimize Deprotection Reagent: Ensure the deprotection reagent is fresh and at the correct concentration. For example, when using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), ensure it is not hydrated, as this can reduce its efficacy.

    • Analyze the Product: Use techniques like mass spectrometry (e.g., ESI-MS) to confirm the complete removal of all protecting groups and verify the molecular weight of the final product.

Frequently Asked Questions (FAQs)

Q1: Which method, enzymatic or chemical synthesis, is more efficient for incorporating 2-CF3-A into RNA?

A1: The efficiency depends on the desired length of the RNA and the specific context of the incorporation.

  • Enzymatic synthesis (in vitro transcription) is generally more efficient for producing long RNA transcripts (>50 nucleotides).[7][8] However, the efficiency of incorporating a modified nucleotide like 2-CF3-ATP can be lower than that of canonical NTPs and may require optimization of the polymerase and reaction conditions.

  • Chemical synthesis (solid-phase) allows for the precise, site-specific incorporation of 2-CF3-A at any desired position within a short RNA oligonucleotide (<50 nucleotides).[7][8] While the stepwise yield is high, the overall yield decreases with increasing oligonucleotide length.[7]

Q2: What is the impact of 2'-O-Trifluoromethyladenosine on RNA duplex stability?

A2: The 2'-O-trifluoromethyl (2'-OCF3) group has a relatively modest impact on the thermodynamic stability of RNA duplexes. Studies have shown that it is only slightly destabilizing when located within a double-helical region.[9][10] This is in contrast to the 2'-trifluoromethylthio (2'-SCF3) group, which can be significantly destabilizing.[9][10]

Q3: Can I use standard T7 RNA polymerase for incorporating 2-CF3-ATP?

A3: While standard T7 RNA polymerase can incorporate some modified nucleotides, its efficiency with bulky modifications like a trifluoromethyl group may be low.[11] For improved efficiency, it is recommended to use a mutant T7 RNA polymerase that has been specifically engineered to better accommodate modified substrates.

Q4: How should I purify my 2-CF3-A modified RNA?

A4: The purification method will depend on the length of the RNA and the desired purity. Common methods include:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is a high-resolution method suitable for purifying RNA of a specific length and removing shorter, truncated products.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can provide high-purity RNA and is amenable to larger-scale purifications.

  • Silica-based spin columns: These are convenient for smaller-scale purifications and desalting, but may not be suitable for removing other RNA species of similar length.[3][4]

Quantitative Data Summary

ParameterEnzymatic Synthesis (In Vitro Transcription)Chemical Synthesis (Solid-Phase)
Typical RNA Length 20 to several thousand nucleotides[12]2 to ~100 nucleotides[8]
Incorporation Method T7 RNA polymerase incorporates 2-CF3-ATP from a DNA template.2-CF3-A phosphoramidite is coupled sequentially.
Yield Can be high (µg to mg amounts from a single reaction), but may be reduced by the modified nucleotide.[3]Overall yield decreases exponentially with increasing length.[7]
Purity Issues Abortive transcripts (shorter products), 3' heterogeneity.[6]Failure sequences (n-1, n-2), incomplete deprotection.
Modification Placement Dependent on the DNA template sequence.Site-specific at any desired position.

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2-CF3-A Modified RNA using T7 RNA Polymerase

This protocol is a general guideline and may require optimization.

  • Template Preparation:

    • Linearize the plasmid DNA template containing the T7 promoter upstream of the desired RNA sequence with a restriction enzyme.

    • Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • Resuspend the purified template in nuclease-free water and determine its concentration.

  • In Vitro Transcription Reaction Setup (20 µL reaction):

    • Assemble the following components at room temperature in a nuclease-free tube:

      • Nuclease-free water: to a final volume of 20 µL

      • 5X Transcription Buffer: 4 µL

      • 100 mM ATP: 2 µL

      • 100 mM GTP: 2 µL

      • 100 mM CTP: 2 µL

      • 100 mM UTP: 2 µL

      • 100 mM 2-CF3-ATP: (adjust volume based on desired incorporation ratio; for full substitution, replace ATP)

      • Linearized DNA template: 1 µg

      • T7 RNA Polymerase Mix: 2 µL

    • Gently mix by pipetting and centrifuge briefly.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours. For short transcripts or if yields are low, the incubation can be extended up to 16 hours.[3]

  • DNase Treatment (Optional):

    • To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • RNA Purification:

    • Purify the RNA using a column-based RNA cleanup kit, phenol-chloroform extraction, or denaturing PAGE, depending on the downstream application.

Protocol 2: Chemical Synthesis of 2-CF3-A Modified RNA via Solid-Phase Synthesis

This protocol outlines the key steps in solid-phase RNA synthesis using phosphoramidite chemistry.

  • Synthesis Cycle: The following four steps are repeated for each nucleotide addition on an automated DNA/RNA synthesizer:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing RNA chain attached to the solid support using a mild acid (e.g., trichloroacetic acid).

    • Coupling: The 2-CF3-A phosphoramidite is activated (e.g., with ETT) and coupled to the 5'-hydroxyl of the growing RNA chain. The coupling time may need to be extended for this modified phosphoramidite.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine and water).

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the RNA is cleaved from the solid support using a reagent such as a mixture of ammonia (B1221849) and methylamine (B109427) (AMA).

    • This is followed by a deprotection step to remove the protecting groups from the nucleobases and the phosphate backbone.

    • A final, separate deprotection step is required to remove the 2'-hydroxyl protecting groups (e.g., using TBAF for silyl ethers).

  • Purification:

    • The crude RNA product is purified using reverse-phase HPLC, ion-exchange HPLC, or denaturing PAGE to isolate the full-length, purified oligonucleotide.

Visualizations

experimental_workflow_enzymatic cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_cleanup Post-Transcription Cleanup p_start Plasmid DNA p_linearize Linearize with Restriction Enzyme p_start->p_linearize p_purify Purify Linearized Template p_linearize->p_purify ivt_setup Assemble Reaction: - Template - NTPs (including 2-CF3-ATP) - T7 RNA Polymerase - Buffer p_purify->ivt_setup 1 µg ivt_incubate Incubate at 37°C ivt_setup->ivt_incubate c_dnase DNase Treatment (Optional) ivt_incubate->c_dnase c_purify Purify RNA (Column, PAGE, or HPLC) c_dnase->c_purify c_product Purified 2-CF3-A Modified RNA c_purify->c_product

Caption: Workflow for enzymatic incorporation of 2-CF3-A into RNA.

logical_relationship_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low RNA Yield cause1 Suboptimal Reaction Conditions low_yield->cause1 cause2 Poor Substrate (2-CF3-ATP) low_yield->cause2 cause3 Poor Template Quality low_yield->cause3 cause4 Low Enzyme Activity low_yield->cause4 sol1 Optimize MgCl2 Concentration cause1->sol1 sol2 Use Mutant T7 Polymerase cause2->sol2 sol3 Re-purify Template cause3->sol3 sol4 Use Fresh Enzyme cause4->sol4

References

Reducing background noise in fluorescence assays with 2-Trifluoromethyl adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Trifluoromethyl adenosine (B11128) (2-TFM-A) and other trifluoromethylated compounds in fluorescence-based assays. The unique properties of the trifluoromethyl group can present specific challenges, and this resource aims to provide solutions to common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues that may arise during fluorescence assays involving 2-Trifluoromethyl adenosine.

Question: Why am I observing high background fluorescence in my assay wells containing 2-TFM-A?

Answer: High background fluorescence can originate from several sources when working with trifluoromethylated compounds.[1][2] Consider the following possibilities and solutions:

  • Intrinsic Fluorescence of 2-TFM-A: While adenosine itself is weakly fluorescent, the introduction of a trifluoromethyl group can alter its electronic properties.[3] It is crucial to determine if 2-TFM-A itself is contributing to the background signal.

    • Solution: Run a control experiment with 2-TFM-A in the assay buffer without the fluorescent probe or other interacting partners. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. If significant fluorescence is detected, you may need to subtract this background from your experimental wells or choose a different fluorophore with spectral properties that do not overlap with 2-TFM-A's intrinsic fluorescence.

  • Reagent Impurities: The synthesis of trifluoromethylated compounds can sometimes result in fluorescent byproducts.[3]

    • Solution: Ensure the purity of your 2-TFM-A stock. If possible, obtain a certificate of analysis from the supplier or consider purifying the compound. Running a blank with just the assay buffer can help identify if the buffer components are contaminated.[1]

  • Assay Plate Autofluorescence: The type of microplate used can significantly contribute to background noise.[1]

    • Solution: Use black-walled, clear-bottom microplates for fluorescence assays.[1] These plates are designed to minimize light scattering and well-to-well crosstalk.

Question: My fluorescence signal is unexpectedly low or quenched after adding 2-TFM-A. What could be the cause?

Answer: Signal quenching can be a significant issue. The electron-withdrawing nature of the trifluoromethyl group could play a role in quenching phenomena.[3]

  • Compound-Induced Quenching: 2-TFM-A may be interacting with your fluorophore in a way that quenches its emission.

    • Solution: Perform a titration experiment where you measure the fluorescence of your probe in the presence of increasing concentrations of 2-TFM-A. This will help you determine if quenching is occurring and at what concentration it becomes problematic. If quenching is significant, you may need to consider a different fluorophore or a different assay format (e.g., a label-free assay).

  • Poor Solubility and Aggregation: The trifluoromethyl group increases the lipophilicity of a molecule.[3] Poor solubility of 2-TFM-A in aqueous assay buffers can lead to compound aggregation, which can scatter light and interfere with fluorescence detection.

    • Solution: Check the solubility of 2-TFM-A in your assay buffer. You may need to add a small percentage of a co-solvent like DMSO. However, be mindful that high concentrations of DMSO can also affect assay performance and protein stability.

Question: I am seeing high variability between replicate wells. What are the likely causes and solutions?

Answer: High variability can undermine the reliability of your results. In addition to general pipetting errors, the properties of 2-TFM-A can contribute to this issue.[1]

  • Inconsistent Compound Solubility: If 2-TFM-A is not fully dissolved, you may be adding different effective concentrations to each well.

    • Solution: Ensure your 2-TFM-A stock solution is fully dissolved before preparing your assay plates. Vortex the stock solution before each use.

  • Non-Specific Binding: The increased lipophilicity of 2-TFM-A can lead to its non-specific binding to the walls of the microplate.[3]

    • Solution: Consider adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), to your assay buffer to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (2-TFM-A) is a modified version of adenosine where a hydrogen atom at the 2-position of the purine (B94841) ring is replaced by a trifluoromethyl (-CF3) group. This modification is often used in medicinal chemistry to enhance properties like metabolic stability, membrane permeability, and binding affinity to target proteins.[3]

Q2: How does the trifluoromethyl group affect the properties of adenosine?

A2: The trifluoromethyl group is strongly electron-withdrawing and increases the lipophilicity of the adenosine molecule.[3] These changes can lead to altered binding characteristics with proteins, such as adenosine receptors or kinases, and can also influence the compound's solubility and potential for non-specific interactions.[3][4]

Q3: Can I use standard fluorescence polarization assays with 2-TFM-A?

A3: Yes, fluorescence polarization (FP) is a suitable technique for studying the binding of small molecules like 2-TFM-A to larger proteins. However, it is important to perform the necessary controls to account for potential issues like intrinsic fluorescence of the compound or quenching of the fluorescent probe, as outlined in the troubleshooting guide.

Q4: What are the best practices for handling and storing 2-TFM-A?

A4: Like many specialized organic molecules, 2-TFM-A should be stored in a cool, dry place, protected from light. For experimental use, it is best to prepare fresh dilutions from a concentrated stock solution in a suitable solvent like DMSO.

Experimental Protocols

Protocol 1: Determining the Intrinsic Fluorescence of this compound

Objective: To quantify the background fluorescence contribution of 2-TFM-A at the assay's excitation and emission wavelengths.

Materials:

  • This compound (2-TFM-A)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader

Method:

  • Prepare a 2-fold serial dilution of 2-TFM-A in assay buffer, starting from the highest concentration used in your main assay. Include a buffer-only control.

  • Pipette the dilutions into the wells of the microplate.

  • Set the fluorescence plate reader to the excitation and emission wavelengths of your primary fluorophore.

  • Measure the fluorescence intensity for each concentration of 2-TFM-A.

  • Plot the fluorescence intensity against the concentration of 2-TFM-A to determine its contribution to the background signal.

Protocol 2: Fluorescence Polarization Binding Assay for 2-TFM-A

Objective: To measure the binding affinity of 2-TFM-A to a target protein using a competitive fluorescence polarization assay.

Materials:

  • Target Protein

  • Fluorescently labeled ligand (probe) that binds to the target protein

  • This compound (2-TFM-A)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with polarization filters

Method:

  • Prepare a solution of the target protein and the fluorescent probe in the assay buffer. The concentration of the probe should be at its Kd for the protein, and the protein concentration should be sufficient to bind approximately 50-80% of the probe.

  • Prepare a serial dilution of 2-TFM-A in assay buffer.

  • In the microplate, add the target protein/probe mixture to each well.

  • Add the 2-TFM-A dilutions to the wells. Include controls with no 2-TFM-A (maximum polarization) and wells with only the fluorescent probe (minimum polarization).

  • Incubate the plate for the required time to reach binding equilibrium.

  • Measure the fluorescence polarization (mP) of each well.

  • Plot the mP values against the logarithm of the 2-TFM-A concentration and fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the Ki.

Data Presentation

Table 1: Troubleshooting High Background Fluorescence

Condition Average Background Signal (RFU) Signal-to-Background Ratio Interpretation
Assay with White Plate15,0002.5High background due to plate autofluorescence and light scatter.
Assay with Black Plate3,50010.8Reduced background by using an appropriate assay plate.
2-TFM-A in Buffer (No Probe)1,200N/A2-TFM-A exhibits some intrinsic fluorescence.
Buffer Only300N/ABaseline buffer background.

Table 2: Investigating Signal Quenching by 2-TFM-A

[2-TFM-A] (µM) Fluorescence Intensity of Probe (RFU) % Quenching
050,0000%
149,5001%
1045,00010%
5037,50025%
10030,00040%

Visualizations

TroubleshootingWorkflow Start High Background Noise in Fluorescence Assay CheckPlate Is a black-walled plate being used? Start->CheckPlate UseBlackPlate Switch to a black-walled plate CheckPlate->UseBlackPlate No CheckCompound Does 2-TFM-A show intrinsic fluorescence? CheckPlate->CheckCompound Yes UseBlackPlate->CheckCompound SubtractBackground Measure and subtract compound background CheckCompound->SubtractBackground Yes CheckBuffer Is the buffer or reagents contaminated? CheckCompound->CheckBuffer No SubtractBackground->CheckBuffer UsePureReagents Use high-purity reagents and fresh buffer CheckBuffer->UsePureReagents Yes ProblemSolved Problem Resolved CheckBuffer->ProblemSolved No UsePureReagents->ProblemSolved

Caption: Troubleshooting workflow for high background noise.

ExperimentalWorkflow PrepSolutions 1. Prepare Reagents: - Target Protein - Fluorescent Probe - 2-TFM-A Dilutions MixComponents 2. Mix Protein and Probe in Assay Plate PrepSolutions->MixComponents AddCompound 3. Add 2-TFM-A to Wells MixComponents->AddCompound Incubate 4. Incubate to Reach Equilibrium AddCompound->Incubate ReadPlate 5. Measure Fluorescence Polarization Incubate->ReadPlate Analyze 6. Analyze Data (IC50/Ki) ReadPlate->Analyze

Caption: Fluorescence polarization competitive binding assay workflow.

SignalingPathway cluster_membrane Cell Membrane Receptor Adenosine Receptor (GPCR) G_Protein G Protein Receptor->G_Protein Activates Ligand 2-Trifluoromethyl Adenosine Ligand->Receptor Binds AC Adenylyl Cyclase G_Protein->AC Inhibits/Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Response PKA->Downstream

Caption: Hypothetical signaling pathway for 2-TFM-A.

References

Troubleshooting unexpected results in 2-Trifluoromethyl adenosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing adenosine (B11128) analogs in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address unexpected results, particularly when working with novel or modified compounds like 2-Trifluoromethyl adenosine (2-TFM-A). Due to the limited specific literature on 2-TFM-A, this resource focuses on general principles applicable to adenosine analogs, with special considerations for fluorinated compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during experiments with adenosine analogs.

Q1: I am not observing the expected effect of my adenosine analog on cAMP levels. What could be the cause?

A1: Several factors could contribute to a lack of response in a cyclic AMP (cAMP) assay. Consider the following:

  • Receptor Expression: Confirm that your cell line endogenously expresses the target adenosine receptor subtype (A1, A2A, A2B, or A3) at sufficient levels. If not, you may need to use a recombinant cell line.

  • G-Protein Coupling: Adenosine receptors couple to different G-proteins. A1 and A3 receptors typically couple to Gαi, which inhibits adenylyl cyclase and decreases cAMP. A2A and A2B receptors couple to Gαs, which stimulates adenylyl cyclase and increases cAMP. Ensure you are measuring the expected directional change.

  • Compound Potency and Concentration: The trifluoromethyl group can alter the binding affinity of the parent molecule.[1] Your analog may have a different potency than expected. Perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 100 µM) to determine the EC50 or IC50.

  • Assay Sensitivity: Ensure your cAMP assay is sensitive enough to detect small changes. Consider using a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation and amplify the signal.[2]

  • Compound Stability and Solubility: Modified nucleosides can have altered solubility and stability in aqueous solutions.[3] Ensure your compound is fully dissolved and has not precipitated. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Q2: My adenosine analog is showing unexpected or off-target effects. How can I investigate this?

A2: Off-target effects are a common challenge with modified small molecules.

  • Receptor Subtype Selectivity: The modification may have altered the selectivity profile. Test the compound's activity on all four adenosine receptor subtypes to determine its selectivity.[4]

  • Non-Adenosine Receptor Targets: Fluorinated compounds can sometimes interact with other proteins.[1] Consider performing a broad off-target screening panel to identify potential unintended binding partners.[5][6]

  • Metabolic Byproducts: The trifluoromethyl group can increase metabolic stability, but degradation can still occur.[1] Consider if a metabolite of your compound could be causing the unexpected effects.

  • Cytotoxicity: At higher concentrations, adenosine analogs can be cytotoxic, which can confound assay results.[7] Perform a cell viability assay to determine the concentration range where the compound is not toxic.

Q3: The results of my calcium mobilization assay are inconsistent. What should I check?

A3: Calcium flux assays can be sensitive to experimental conditions.

  • G-Protein Coupling: A1 and A3 adenosine receptors can couple to Gαq in some systems, leading to an increase in intracellular calcium via the phospholipase C pathway. Confirm if this is the expected signaling pathway for your cell type.

  • Dye Loading and Leakage: Inconsistent loading of calcium-sensitive dyes or dye leakage can lead to variable results. Optimize dye concentration and incubation time. The use of probenecid (B1678239) can help prevent dye leakage.[8]

  • Cell Health and Density: Ensure your cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells will respond poorly.[9]

  • Agonist-Induced Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, resulting in a diminished response. Keep incubation times consistent and as short as possible.

Data Presentation

The following tables provide examples of how to structure quantitative data from key experiments.

Table 1: Adenosine Receptor Subtype Selectivity

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
Adenosine15250>10,00050
2-TFM-A (Hypothetical)50150>10,000800
NECA (Control)20151,50030

This table illustrates how binding affinities (Ki) for a compound across the four adenosine receptor subtypes can be presented. Lower Ki values indicate higher affinity.

Table 2: Effect on Forskolin-Stimulated cAMP Production (A1/A3 Receptor Agonist)

Compound Concentration% Inhibition of Forskolin (B1673556) Response
1 nM5 ± 2
10 nM25 ± 5
100 nM75 ± 8
1 µM95 ± 3
10 µM98 ± 2

This table shows the inhibitory effect of a hypothetical A1/A3 agonist on cAMP production stimulated by forskolin. Data are presented as mean ± standard deviation.

Table 3: Intracellular Calcium Mobilization (A1/A3 Receptor Agonist)

Compound ConcentrationPeak Fluorescence Intensity (RFU)
10 nM1500 ± 200
100 nM4500 ± 350
1 µM8000 ± 500
10 µM8200 ± 450
Ionomycin (Positive Control)9500 ± 300

This table displays the dose-dependent increase in intracellular calcium, measured as relative fluorescence units (RFU), in response to a hypothetical A1/A3 agonist.

Experimental Protocols

Protocol 1: cAMP Measurement Assay

This protocol provides a general method for measuring changes in intracellular cAMP levels.

  • Cell Preparation:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and culture overnight.

    • On the day of the assay, replace the culture medium with serum-free medium and incubate for 1-2 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the adenosine analog and control compounds in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • For Gαi-coupled receptors, pre-incubate cells with the compounds for 15-30 minutes. Then, add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) and incubate for another 15-30 minutes.

    • For Gαs-coupled receptors, add the compounds directly to the cells and incubate for 15-30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate dose-response curves and calculate EC50 or IC50 values.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol outlines a method for measuring changes in intracellular calcium.

  • Cell Preparation:

    • Plate cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) diluted in assay buffer, often containing probenecid to prevent dye extrusion.

    • Incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an injection system.

    • Measure the baseline fluorescence for a short period.

    • Inject the adenosine analog or control compounds and immediately begin kinetic reading of fluorescence intensity over several minutes.

  • Data Analysis:

    • Determine the peak fluorescence intensity or the area under the curve for each well.

    • Plot dose-response curves and calculate EC50 values.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of a compound.[10]

  • Cell Plating:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a range of concentrations of the adenosine analog for 24-72 hours.

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.

Signaling Pathways and Workflows

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A2 A2A / A2B Receptor Signaling cluster_A1 A1 / A3 Receptor Signaling A2 Ligand A2 Ligand A2R A2A/A2B-R A2 Ligand->A2R Activates Gs Gαs A2R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates ATP_cAMP ATP -> cAMP AC_stim->ATP_cAMP PKA PKA ATP_cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cell_Response_A2 Cellular Response (e.g., Vasodilation, Inflammation Modulation) CREB->Cell_Response_A2 Leads to A1 Ligand A1 Ligand A1R A1/A3-R A1 Ligand->A1R Activates Gi Gαi A1R->Gi Activates PLC PLC A1R->PLC Activates (via Gβγ or Gαq) AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_decrease cAMP ↓ AC_inhib->cAMP_decrease Cell_Response_A1 Cellular Response (e.g., Decreased Heart Rate, Neurotransmission Inhibition) cAMP_decrease->Cell_Response_A1 Leads to PIP2_IP3 PIP2 -> IP3 + DAG PLC->PIP2_IP3 Ca_release Ca²⁺ Release PIP2_IP3->Ca_release Ca_release->Cell_Response_A1 Contributes to

Caption: Canonical signaling pathways of adenosine receptors.

General Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation select_cells Select Appropriate Cell Line prepare_reagents Prepare Compound Stock Solutions select_cells->prepare_reagents select_assays Choose Key Assays (cAMP, Ca²⁺, Viability) prepare_reagents->select_assays cell_culture Culture and Plate Cells select_assays->cell_culture viability_assay Perform Cell Viability Assay cell_culture->viability_assay functional_assay Perform Functional Assays (cAMP / Ca²⁺) cell_culture->functional_assay data_collection Collect Raw Data viability_assay->data_collection functional_assay->data_collection data_analysis Analyze Data & Generate Curves data_collection->data_analysis interpretation Interpret Results & Troubleshoot data_analysis->interpretation

Caption: General workflow for studying adenosine analogs.

Logical Relationship for Troubleshooting

Troubleshooting_Logic unexpected_result Unexpected Result no_effect No Effect / Low Potency unexpected_result->no_effect off_target Off-Target Effect unexpected_result->off_target inconsistent_data Inconsistent Data unexpected_result->inconsistent_data check_receptor Check Receptor Expression & G-Protein Coupling no_effect->check_receptor dose_response Run Wide Dose-Response no_effect->dose_response check_stability Verify Compound Stability & Solubility no_effect->check_stability check_selectivity Test Receptor Subtype Selectivity off_target->check_selectivity run_cytotoxicity Perform Cytotoxicity Assay off_target->run_cytotoxicity inconsistent_data->check_stability optimize_assay Optimize Assay Conditions (Dye, Cells, Time) inconsistent_data->optimize_assay

Caption: Troubleshooting logic for unexpected results.

References

Cell viability issues when using 2-Trifluoromethyl adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific cell viability issues related to 2-Trifluoromethyladenosine is limited in publicly available literature. This guide is based on the known biological activities of adenosine (B11128) and its analogs. The troubleshooting advice and potential mechanisms described are intended to serve as a starting point for researchers and may not be exhaustive or directly applicable to every experimental context.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity in our cell line when treated with 2-Trifluoromethyladenosine. What are the potential reasons for this?

A1: Increased cytotoxicity can stem from several factors. Firstly, the inherent biological activity of 2-Trifluoromethyladenosine may be potent in your specific cell model. Adenosine and its analogs are known to induce apoptosis in various cell types, particularly cancer cells, by engaging with adenosine receptors or through intracellular mechanisms following transport into the cell.[1][2] Secondly, the concentration range you are using might be too high for your cell line's sensitivity. It is also possible that the compound is affecting critical cellular pathways, such as mitochondrial function, which can lead to a rapid decline in cell viability.[3] We recommend performing a dose-response experiment to determine the EC50/IC50 value in your system.

Q2: Could the observed cell death be due to off-target effects of 2-Trifluoromethyladenosine?

A2: While specific off-target effects of 2-Trifluoromethyladenosine are not well-documented, off-target activities are a possibility with any modified nucleoside analog. For instance, the compound could be interacting with other purinergic receptors or interfering with enzymes involved in nucleic acid synthesis or cellular energy metabolism.[4] If you suspect off-target effects, consider using antagonists for known adenosine receptors to see if the cytotoxic effect can be mitigated. Additionally, comparing the phenotype to that induced by well-characterized adenosine receptor agonists or other adenosine analogs could provide clues.

Q3: Our results with 2-Trifluoromethyladenosine are inconsistent between experiments. What could be causing this variability?

A3: Inconsistent results are often related to experimental variables. Key factors to consider include:

  • Compound Stability: Ensure the compound is stored correctly and that the stock solution is not undergoing degradation. Some modified nucleosides can be sensitive to temperature and light.

  • Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can all influence cellular response to a compound.

  • Assay Timing: The kinetics of the cellular response can vary. Ensure that the incubation time and the timing of the viability assay are consistent across experiments.

  • Pipetting Accuracy: Small variations in the dispensed volume of a potent compound can lead to significant differences in the observed effect.

Q4: What is the likely mechanism of cell death induced by 2-Trifluoromethyladenosine?

A4: Based on the known mechanisms of adenosine and its analogs, the most probable mechanism of cell death is the induction of apoptosis.[1][2] This can be triggered through various signaling pathways, often involving the activation of caspases. Adenosine analogs have been shown to induce apoptosis through both receptor-mediated and intracellular pathways.[5] Potential intracellular effects could involve the disruption of mitochondrial function, leading to the release of pro-apoptotic factors.[3] To confirm the mechanism of cell death, we recommend performing an apoptosis assay, such as Annexin V/PI staining.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Excessive Cell Death at Low Concentrations High sensitivity of the cell line.Perform a broad dose-response study starting from very low (nanomolar) concentrations to determine the optimal working range.
Compound instability leading to a more toxic byproduct.Verify the stability of your compound stock solution. Prepare fresh solutions for each experiment.
No Observable Effect on Cell Viability Low sensitivity of the cell line.Increase the concentration range and/or the incubation time.
Inactive compound.Check the purity and integrity of your 2-Trifluoromethyladenosine stock.
Cell culture medium components interfering with the compound.Consider using a serum-free medium during the treatment period, if compatible with your cells.
High Well-to-Well Variability in Viability Assays Inconsistent cell seeding.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to maintain humidity.
Incomplete mixing of reagents.Ensure thorough but gentle mixing after adding the viability assay reagent.
Discrepancy Between Different Viability Assays Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).Use multiple viability assays to get a more comprehensive picture of cell health. For example, combine a metabolic assay like MTT with a dye exclusion assay like Trypan Blue.
Interference of the compound with the assay chemistry.Run a control with the compound in cell-free media to check for direct interaction with the assay reagents.

Data Presentation

Table 1: Example IC50 Values of Adenosine Analogs in Different Cell Lines

This table is provided as a template for organizing your experimental data. The values presented here are hypothetical and for illustrative purposes only.

Compound Cell Line Assay Incubation Time (h) IC50 (µM)
2-TrifluoromethyladenosineHT-29 (Colon Cancer)MTT72User Data
2-ChloroadenosineJurkat (T-cell Leukemia)Annexin V/PI4815
N6-CyclopentyladenosinePC12 (Pheochromocytoma)Resazurin72> 100
AdenosineA549 (Lung Cancer)MTT72500

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Trifluoromethyladenosine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

Trypan Blue Dye Exclusion Assay

This protocol provides a direct measure of cell membrane integrity.

  • Cell Culture and Treatment: Culture and treat cells with 2-Trifluoromethyladenosine in a suitable format (e.g., 6-well plates).

  • Cell Harvesting: After the incubation period, collect the cells by trypsinization and resuspend them in a known volume of culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Incubate for 1-2 minutes at room temperature. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells as required and harvest them, including any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualizations

Signaling Pathways and Experimental Workflows

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_TFM_Ado 2-Trifluoromethyl Adenosine A2A_R A2A Receptor 2_TFM_Ado->A2A_R Binds ENT ENTs 2_TFM_Ado->ENT Transport AC Adenylate Cyclase A2A_R->AC Activates Intra_Ado Intracellular 2-TFM-Ado ENT->Intra_Ado cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Caspase Caspase Activation PKA->Caspase Mito Mitochondrion Mito->Caspase Releases Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Intra_Ado->Mito Impacts

Caption: Potential signaling pathways for 2-Trifluoromethyladenosine.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with 2-TFM-Ado (Dose-response) seed_cells->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting_Flowchart start Unexpected Cell Viability Results high_cytotoxicity Is cytotoxicity higher than expected? start->high_cytotoxicity inconsistent_results Are results inconsistent? high_cytotoxicity->inconsistent_results No check_dose Lower concentration range. Verify compound stability. high_cytotoxicity->check_dose Yes check_protocol Standardize cell passage, confluency, and assay timing. inconsistent_results->check_protocol Yes no_effect Is there no observable effect? inconsistent_results->no_effect No increase_dose Increase concentration range and/or incubation time. no_effect->increase_dose Yes end Consult further literature on analogs. no_effect->end No

Caption: Troubleshooting flowchart for cell viability issues.

References

Non-specific enzymatic activity with 2-Trifluoromethyl adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Trifluoromethyladenosine. The information is designed to help address specific issues related to potential non-specific enzymatic activity during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular effects with 2-Trifluoromethyladenosine that do not align with our primary target's known signaling pathway. What could be the cause?

A1: Unexpected cellular effects when using a small molecule inhibitor can often be attributed to off-target activity. 2-Trifluoromethyladenosine, as an adenosine (B11128) analog, may interact with enzymes that recognize adenosine or other nucleotides. The primary enzymes involved in adenosine metabolism are adenosine kinase (ADK) and adenosine deaminase (ADA), which are plausible off-targets.[1] Inhibition of these enzymes can lead to fluctuations in intracellular and extracellular adenosine levels, impacting a wide range of cellular processes through adenosine receptor signaling.[1] It is also possible that 2-Trifluoromethyladenosine interacts with other ATP-dependent enzymes due to structural similarities to adenosine triphosphate (ATP).

Q2: Our in vitro kinase assay shows inhibition with 2-Trifluoromethyladenosine, but we suspect it might not be specific to our kinase of interest. How can we confirm this?

A2: To confirm the specificity of your findings, it is crucial to perform counter-screening and selectivity profiling. This involves testing 2-Trifluoromethyladenosine against a panel of other kinases, particularly those with a similar ATP-binding pocket. Additionally, performing a competitive binding assay with ATP can help determine if the inhibition is occurring at the ATP-binding site. If the inhibition is non-competitive with ATP, it may suggest an allosteric binding site or a non-specific mechanism of inhibition.

Q3: What are the most likely off-target enzyme families for adenosine analogs like 2-Trifluoromethyladenosine?

A3: Based on its chemical structure, the most probable off-target enzyme families include:

  • Purine Metabolism Enzymes: Adenosine kinase (ADK) and adenosine deaminase (ADA) are key enzymes in adenosine metabolism and are known to be inhibited by various adenosine analogs.[2][3]

  • Kinases: Due to the adenosine moiety, there is a potential for interaction with the ATP-binding sites of a wide range of protein kinases.[4]

  • Other Nucleotide-Binding Proteins: Enzymes and proteins that bind other nucleotides (e.g., GTP, NAD) could also be potential off-targets.

Q4: How can we biochemically assess the potential for 2-Trifluoromethyladenosine to inhibit adenosine deaminase (ADA)?

A4: A common method to assess ADA activity is to monitor the conversion of adenosine to inosine. This can be done spectrophotometrically by measuring the decrease in absorbance at 265 nm. To test for inhibition by 2-Trifluoromethyladenosine, you would perform the assay in the presence of varying concentrations of the compound and determine its IC50 value.[5][6] Fluorescence-based assays using adenosine analogs that change their fluorescence properties upon deamination are also available and can offer higher sensitivity.[5]

Troubleshooting Guides

Problem 1: High Background Signal or Apparent Activation in an In Vitro Assay

Possible Cause:

  • Compound Interference: 2-Trifluoromethyladenosine may interfere with the assay detection method (e.g., fluorescence, luminescence).

  • Non-specific Protein Binding: The compound may be binding to other proteins in the assay mixture, leading to conformational changes that affect the reporter system.

  • Contamination: The compound stock solution may be contaminated.

Troubleshooting Steps:

  • Run a Compound Interference Assay: Perform the assay without the enzyme but with all other components, including 2-Trifluoromethyladenosine at the concentrations used in your experiment. This will determine if the compound itself is contributing to the signal.

  • Test with an Unrelated Protein: Include a control with a non-specific protein (e.g., Bovine Serum Albumin - BSA) at a similar concentration to your enzyme to check for non-specific binding effects.

  • Check Purity of the Compound: Use analytical techniques like HPLC-MS to confirm the purity and integrity of your 2-Trifluoromethyladenosine stock.

  • Vary Assay Conditions: Modify buffer composition, pH, and ionic strength to see if these changes affect the non-specific signal.

Problem 2: Inconsistent IC50 Values for the Target Enzyme

Possible Cause:

  • Assay Variability: Inconsistent pipetting, temperature fluctuations, or variations in reagent concentrations.

  • Time-Dependent Inhibition: The inhibitor may have a slow binding mechanism, leading to different IC50 values with different pre-incubation times.

  • Substrate Competition: If the inhibitor is competitive with a substrate (e.g., ATP), variations in the substrate concentration will affect the apparent IC50.

Troubleshooting Steps:

  • Standardize Assay Protocol: Ensure consistent experimental conditions, including pre-incubation times and temperatures. Use calibrated pipettes and prepare fresh reagents.

  • Perform a Time-Dependence Study: Measure the IC50 of 2-Trifluoromethyladenosine after different pre-incubation times with the enzyme before adding the substrate.

  • Determine the Mechanism of Inhibition: Perform kinetic studies by measuring the enzyme activity at various substrate and inhibitor concentrations. Plotting the data using methods like Lineweaver-Burk or Michaelis-Menten will help determine if the inhibition is competitive, non-competitive, or uncompetitive.[7]

Problem 3: Discrepancy Between In Vitro Potency and Cellular Activity

Possible Cause:

  • Poor Cell Permeability: 2-Trifluoromethyladenosine may not efficiently cross the cell membrane.

  • Cellular Metabolism of the Compound: The compound may be rapidly metabolized or effluxed by cells.

  • Off-Target Effects in Cells: The observed cellular phenotype may be a result of the compound hitting one or more off-targets that are not present in the in vitro assay.

Troubleshooting Steps:

  • Assess Cell Permeability: Use cellular uptake assays to determine the intracellular concentration of 2-Trifluoromethyladenosine.

  • Evaluate Compound Stability: Incubate the compound with liver microsomes or cell lysates to assess its metabolic stability.

  • Perform Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or target-specific reporter assays to confirm that 2-Trifluoromethyladenosine is binding to its intended target in a cellular context.

  • Conduct a Broad Off-Target Screen: Profile the compound against a panel of known off-target enzymes and receptors to identify potential alternative binding partners.

Quantitative Data Summary

CompoundTarget EnzymeIC50 / KiAssay ConditionsReference
Hypothetical Data for 2-Trifluoromethyladenosine Adenosine Kinase (Human)To be determinedRecombinant human ADK, 10 µM ATP, 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 30°CN/A
Hypothetical Data for 2-Trifluoromethyladenosine Adenosine Deaminase (Human)To be determinedRecombinant human ADA, 50 µM adenosine, 50 mM KPO4 pH 7.5, 37°CN/A
ABT-702Adenosine Kinase1.7 nM (IC50)Cell-free assay[8]
Pentostatin (Deoxycoformycin)Adenosine DeaminasePotent inhibitorNot specified[9]
CladribineAdenosine Deaminase0.18 - 2.43 µM (IC50)U266, RPMI8226, and MM1.S cells[9]

Experimental Protocols

Protocol 1: In Vitro Adenosine Deaminase (ADA) Inhibition Assay

Objective: To determine the inhibitory potential of 2-Trifluoromethyladenosine on ADA activity.

Materials:

  • Recombinant Human Adenosine Deaminase (ADA)

  • Adenosine

  • 2-Trifluoromethyladenosine

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

  • Prepare a stock solution of 2-Trifluoromethyladenosine in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of 2-Trifluoromethyladenosine in the assay buffer.

  • In a 96-well plate, add 10 µL of each 2-Trifluoromethyladenosine dilution or vehicle control (DMSO).

  • Add 80 µL of assay buffer containing ADA to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of adenosine solution (final concentration of 50 µM).

  • Immediately measure the absorbance at 265 nm every minute for 30 minutes at 37°C.

  • Calculate the rate of adenosine conversion by determining the slope of the linear portion of the absorbance vs. time curve.

  • Plot the percentage of inhibition against the logarithm of the 2-Trifluoromethyladenosine concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Adenosine Kinase (ADK) Inhibition Assay

Objective: To determine the inhibitory potential of 2-Trifluoromethyladenosine on ADK activity.

Materials:

  • Recombinant Human Adenosine Kinase (ADK)

  • Adenosine

  • ATP

  • 2-Trifluoromethyladenosine

  • Tris-HCl Buffer (50 mM, pH 7.5) with 10 mM MgCl2 and 1 mM DTT

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare a stock solution of 2-Trifluoromethyladenosine in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of 2-Trifluoromethyladenosine in the assay buffer.

  • In a 96-well plate, add 5 µL of each 2-Trifluoromethyladenosine dilution or vehicle control.

  • Add 10 µL of a solution containing ADK and adenosine to each well.

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Primary_Target_Assay Primary Target Assay (e.g., Kinase of Interest) ADA_Assay Adenosine Deaminase Inhibition Assay ADK_Assay Adenosine Kinase Inhibition Assay Kinase_Panel Broad Kinase Panel Screening Cell_Viability Cell Viability/ Toxicity Assay Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Viability->Target_Engagement Phenotypic_Assay Phenotypic Assay (e.g., Proliferation) Target_Engagement->Phenotypic_Assay Compound 2-Trifluoromethyl adenosine Compound->Primary_Target_Assay Test for on-target activity Compound->ADA_Assay Assess off-target inhibition Compound->ADK_Assay Assess off-target inhibition Compound->Kinase_Panel Profile selectivity Compound->Cell_Viability

Caption: Workflow for assessing the specificity of 2-Trifluoromethyladenosine.

signaling_pathway Ext_Ado Extracellular Adenosine Ado_Receptor Adenosine Receptors (A1, A2A, A2B, A3) Ext_Ado->Ado_Receptor Int_Ado Intracellular Adenosine Ext_Ado->Int_Ado Nucleoside Transporters Cell_Signaling Downstream Cellular Signaling Ado_Receptor->Cell_Signaling ADK Adenosine Kinase (ADK) Int_Ado->ADK ADA Adenosine Deaminase (ADA) Int_Ado->ADA AMP AMP ADK->AMP Inosine Inosine ADA->Inosine Compound 2-Trifluoromethyl- adenosine Compound->ADK Potential Inhibition Compound->ADA Potential Inhibition

Caption: Potential off-target effects on adenosine metabolism pathways.

References

Technical Support Center: Purifying 2-Trifluoromethyl Adenosine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Trifluoromethyl adenosine-containing oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying oligonucleotides containing 2-Trifluoromethyl adenosine (B11128) (2-CF3-A)?

A1: The primary challenges stem from the unique physicochemical properties imparted by the 2-CF3-A modification. These include:

  • Altered Hydrophobicity: The trifluoromethyl group increases the hydrophobicity of the oligonucleotide, which can affect its retention behavior during reversed-phase high-performance liquid chromatography (RP-HPLC). This may necessitate optimization of the mobile phase gradient to achieve good separation from failure sequences (n-1, n-2) and other impurities.

  • Potential for Incomplete Deprotection: As with many modified oligonucleotides, ensuring complete removal of all protecting groups from the nucleobases and the phosphate (B84403) backbone is critical. Residual protecting groups can lead to multiple peaks during analysis and interfere with downstream applications.[1][2][3]

  • Resolution of Closely Eluting Species: The presence of the 2-CF3-A modification can sometimes make it more difficult to resolve the full-length product from closely related impurities, such as deletion sequences or isomers, using standard purification protocols.[4]

  • Secondary Structure Formation: Oligonucleotides with high GC content or specific sequences can form secondary structures that may broaden peaks and complicate purification. The presence of modifications can sometimes influence this behavior.[5]

Q2: Which purification method is best suited for 2-CF3-A-containing oligonucleotides?

A2: The choice of purification method depends on the length of the oligonucleotide, the required purity, and the intended application.[6]

  • High-Performance Liquid Chromatography (HPLC) is generally the recommended method for purifying modified oligonucleotides due to its high resolution.[7][8]

    • Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) is particularly effective for separating full-length oligonucleotides from shorter failure sequences based on hydrophobicity.[9][10] The increased hydrophobicity from the 2-CF3-A modification can be advantageous in this method.

    • Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on charge, which is proportional to their length. This can be useful for resolving sequences of similar hydrophobicity but different lengths.[10][11]

  • Polyacrylamide Gel Electrophoresis (PAGE) can provide very high purity, especially for longer oligonucleotides (>50 bases), by separating them based on size.[7][10] However, the recovery yields can be lower, and the process is more labor-intensive.

Q3: How does the 2-CF3-A modification affect the retention time in RP-HPLC?

A3: The 2-Trifluoromethyl group is more hydrophobic than a standard hydroxyl group. This increased hydrophobicity will generally lead to a longer retention time on a reversed-phase column compared to an unmodified oligonucleotide of the same sequence and length. The exact shift in retention time will depend on the number of 2-CF3-A modifications, the overall sequence, and the specific HPLC conditions.

Q4: Can I use mass spectrometry to analyze my purified 2-CF3-A-containing oligonucleotide?

A4: Yes, mass spectrometry (MS) is an essential tool for confirming the identity and purity of your oligonucleotide.[12] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used.[13] MS can verify the molecular weight of the full-length product and help identify any impurities, such as failure sequences or incompletely deprotected species.[13][14]

Troubleshooting Guides

Problem 1: Multiple Peaks Observed in HPLC Chromatogram

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Deprotection Review your deprotection protocol. Ensure the correct reagents, temperatures, and incubation times were used.[1][3] Consider a more stringent deprotection step if necessary, but be mindful of potential degradation of the oligonucleotide.
Presence of Failure Sequences (n-1, n-2) Optimize the HPLC gradient. A shallower gradient can improve the resolution between the full-length product and shorter sequences.[15] For "Trityl-On" purification, ensure the final detritylation step is complete.[5]
Formation of Secondary Structures Perform purification at an elevated temperature (e.g., 60°C) to denature secondary structures.[16] Anion-exchange HPLC can also be effective for purifying oligos with significant secondary structure.[5]
Phosphodiester Backbone Degradation Ensure that the deprotection conditions are not too harsh. Prolonged exposure to strong bases can lead to backbone cleavage.
Contamination Ensure all reagents and solvents are of high purity and that the HPLC system is clean.
Problem 2: Broad or Tailing Peaks in HPLC

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Secondary Structure Formation Increase the column temperature during HPLC purification to disrupt secondary structures.[16]
Column Overloading Reduce the amount of sample injected onto the column.
Poor Column Condition Clean the column according to the manufacturer's instructions or replace it if it is old or has been used extensively.
Inappropriate Mobile Phase Ensure the pH and composition of the mobile phase are optimal for your oligonucleotide and column type.
Problem 3: Low Yield of Purified Oligonucleotide

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Synthesis Review the coupling efficiency of the 2-CF3-A phosphoramidite (B1245037) during synthesis.
Loss During Purification Optimize fraction collection to minimize loss of the target peak. Ensure that the oligonucleotide is not precipitating in the mobile phase.
Incomplete Elution from the Column Modify the gradient to ensure that the final mobile phase composition is strong enough to elute the highly hydrophobic 2-CF3-A-containing oligonucleotide.
Degradation During Deprotection or Purification Use milder deprotection conditions if possible. Avoid prolonged exposure to harsh pH conditions.

Experimental Protocols

Protocol 1: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) of 2-CF3-A Oligonucleotides

This is a general protocol and may require optimization.

  • Column: C8 or C18 reversed-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a set time (e.g., 5% to 50% B over 30 minutes). The exact gradient will need to be optimized based on the oligonucleotide length and number of 2-CF3-A modifications.

  • Flow Rate: Typically 1 mL/min for an analytical column.

  • Detection: UV absorbance at 260 nm.

  • Temperature: Start at ambient temperature. If peak broadening is observed, increase the temperature to 50-60°C.

Protocol 2: Desalting of Purified Oligonucleotides

After HPLC purification and collection of the desired fractions, it is essential to remove the salts from the mobile phase.

  • Method: Size-exclusion chromatography (e.g., using a NAP-10 or similar column) or ethanol (B145695) precipitation.

  • Size-Exclusion Chromatography:

    • Equilibrate the desalting column with sterile, nuclease-free water.

    • Load the pooled HPLC fractions onto the column.

    • Elute the desalted oligonucleotide with sterile, nuclease-free water according to the manufacturer's protocol.

  • Ethanol Precipitation:

    • To the pooled fractions, add 1/10th volume of 3 M sodium acetate (pH 5.2) and 3 volumes of cold absolute ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed to pellet the oligonucleotide.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in a suitable buffer or nuclease-free water.

Visualizations

Oligonucleotide_Purification_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude_Oligo Crude Oligonucleotide Cleavage->Crude_Oligo HPLC HPLC Purification (IP-RP or AEX) Crude_Oligo->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Desalting Desalting Fraction_Collection->Desalting Analysis QC Analysis (HPLC, MS) Desalting->Analysis Final_Product Purified Oligonucleotide Analysis->Final_Product

Caption: General workflow for the purification of this compound-containing oligonucleotides.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Multiple Peaks in HPLC Chromatogram Incomplete_Deprotection Incomplete Deprotection? Start->Incomplete_Deprotection Failure_Sequences Failure Sequences? Start->Failure_Sequences Secondary_Structure Secondary Structure? Start->Secondary_Structure Optimize_Deprotection Optimize Deprotection Protocol Incomplete_Deprotection->Optimize_Deprotection Optimize_Gradient Optimize HPLC Gradient Failure_Sequences->Optimize_Gradient Increase_Temp Increase Column Temperature Secondary_Structure->Increase_Temp

Caption: Troubleshooting decision tree for multiple peaks in an HPLC chromatogram.

References

Technical Support Center: Interpreting Complex 19F NMR Spectra of 2-Trifluoromethyl Adenosine-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-trifluoromethyl adenosine-labeled biomolecules. The information is designed to help you interpret complex 19F NMR spectra and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) in my 19F NMR spectrum so low?

A poor signal-to-noise ratio can be attributed to several factors, ranging from sample preparation to the choice of NMR acquisition parameters.

  • Insufficient Sample Concentration: The most direct cause of low S/N is a low concentration of the labeled biomolecule.[1] For 19F NMR of proteins, concentrations are typically in the range of 10 µM to 1 mmol/L.[2]

  • Suboptimal Acquisition Parameters: An insufficient number of scans will result in a low S/N. Additionally, an improperly set receiver gain can either clip a strong signal or fail to detect a weak one.[1]

  • Broad Lines: If the resonance is significantly broadened due to relaxation effects or chemical exchange, its peak height will be reduced, leading to a lower apparent S/N.

  • Probe Tuning and Matching: An improperly tuned and matched NMR probe will result in inefficient signal detection.

Q2: My 19F NMR peaks are unexpectedly broad. What are the common causes and how can I fix this?

Broad spectral lines are a frequent challenge in the 19F NMR of biomolecules and can arise from several physical phenomena.

  • Chemical Shift Anisotropy (CSA): For large biomolecules, CSA is often the dominant mechanism for transverse (T2) relaxation, especially at high magnetic fields.[3] This leads to broader lines. While you cannot eliminate CSA, using trifluoromethyl (CF3) reporters can sometimes mitigate this due to rapid rotation around the C-CF3 bond, which averages the CSA.[4]

  • Chemical Exchange: If the 2-trifluoromethyl adenosine (B11128) label is in a region of the biomolecule that is undergoing conformational exchange on the microsecond to millisecond timescale, this will lead to significant line broadening.[5] Lowering the temperature may help to sharpen the signals by moving out of the intermediate exchange regime.[6]

  • Sample Viscosity and Aggregation: High sample viscosity slows down molecular tumbling, which increases the efficiency of T2 relaxation and broadens the lines.[5] If the biomolecule is aggregating, this will also lead to very broad signals. Consider optimizing the buffer conditions (e.g., salt concentration, pH) or reducing the sample concentration.

  • Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved molecular oxygen or trace metal ions, can cause significant line broadening.[5] Degassing the sample and using chelators like EDTA can help to minimize these effects.

Q3: I am observing more peaks in my spectrum than expected. What could be the reason?

The presence of multiple peaks when only one is anticipated can indicate several possibilities.

  • Multiple Conformations: The biomolecule may exist in multiple stable conformations that are in slow exchange on the NMR timescale.[7][8] Each conformation will give rise to a distinct 19F signal. This is often biologically significant and can be a source of valuable information about the system's dynamics.

  • Off-Site Labeling or Impurities: The labeling reaction may not have been completely specific, resulting in the this compound label being attached to other reactive sites on the biomolecule. Alternatively, there may be small molecule impurities containing fluorine that were not completely removed during purification.[9]

  • Sample Degradation: If the biomolecule is degrading during the experiment, the resulting fragments may give rise to new, sharp signals in the spectrum.[9]

Q4: The chemical shifts of my labeled biomolecule are not what I expected. How should I interpret this?

The chemical shift of the 19F nucleus is exquisitely sensitive to its local environment, which is a key advantage of this technique.[7][10]

  • Environmental Effects: The 19F chemical shift is strongly influenced by factors such as van der Waals interactions, local electrostatic fields, and solvent exposure.[7] Therefore, the chemical shift of the this compound label in the folded biomolecule will be different from that of the free label in solution.

  • Conformational Changes: A change in the chemical shift upon the addition of a ligand or a change in experimental conditions (e.g., temperature, pH) is a strong indicator of a conformational change in the vicinity of the label.[11]

  • Referencing Issues: Ensure that the spectrum is properly referenced. An external reference standard or an internal standard that does not interact with the biomolecule should be used for accurate chemical shift determination.[12] Sodium trifluoroacetate (B77799) is a commonly used internal or external standard.[13]

Troubleshooting Guides

Guide 1: Poor Signal-to-Noise Ratio (S/N)

This guide provides a step-by-step approach to diagnosing and improving a low S/N in your 19F NMR experiments.

G Troubleshooting Poor Signal-to-Noise start Low S/N Observed check_conc Check Sample Concentration start->check_conc increase_scans Increase Number of Scans check_conc->increase_scans Concentration is sufficient solution Improved S/N check_conc->solution Concentration was too low. Increase concentration. check_probe Check Probe Tuning and Matching increase_scans->check_probe S/N still low increase_scans->solution S/N improved optimize_params Optimize Acquisition Parameters check_probe->optimize_params Probe is tuned check_probe->solution Probe was not tuned. Re-tune and match. check_linewidth Are Peaks Broad? optimize_params->check_linewidth Parameters optimized, S/N still low optimize_params->solution S/N improved troubleshoot_broadening Go to Troubleshooting Guide 2: Broad Peaks check_linewidth->troubleshoot_broadening Yes check_linewidth->solution No, peaks are sharp. Consult instrument specialist.

Caption: Workflow for troubleshooting poor signal-to-noise in 19F NMR.

Guide 2: Overlapping or Unresolved Peaks

This guide outlines steps to take when your 19F NMR spectrum shows overlapping signals, which can complicate interpretation.

G Troubleshooting Overlapping Peaks start Overlapping Peaks Observed change_temp Vary Temperature start->change_temp change_field Acquire Spectrum at a Different Magnetic Field Strength change_temp->change_field Peaks still overlap solution Resolved Peaks change_temp->solution Peaks are resolved at a different temperature use_2d Use 2D NMR Methods change_field->use_2d Overlap persists change_field->solution Resolution improves at a different field check_labeling Verify Labeling Specificity use_2d->check_labeling Still unresolved use_2d->solution 2D spectrum resolves peaks check_labeling->solution Off-site labeling identified. Optimize labeling protocol.

Caption: Workflow for troubleshooting overlapping peaks in 19F NMR.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Sample Concentration 10 µM - 1 mMHigher concentrations are generally better for S/N, but can lead to aggregation.[2]
19F Chemical Shift Range ~300 ppmThe large chemical shift range provides high sensitivity to the local environment.[13]
Solvent Isotope Shift up to 0.25 ppmObserved when changing the solvent from H2O to D2O for solvent-exposed labels.[2]
Conformational Exchange Rates 10³ - 10⁵ s⁻¹Can be quantified using relaxation dispersion experiments.[14]
Labeling Efficiency >80%For biosynthetic incorporation of fluorinated amino acids.[10]

Experimental Protocols

Protocol 1: General Sample Preparation for 19F NMR of a this compound-Labeled RNA
  • Synthesis and Purification of Labeled RNA:

    • Synthesize the 2'-O-trifluoromethyl adenosine phosphoramidite (B1245037).[15][16]

    • Incorporate the labeled phosphoramidite into the desired RNA sequence using standard solid-phase synthesis.[17][18]

    • Deprotect and purify the RNA, for example, by anion exchange chromatography followed by C18 desalting.[17]

  • Sample Buffer Preparation:

    • Prepare a suitable buffer for your RNA, typically containing a buffering agent (e.g., sodium phosphate), salt (e.g., NaCl), and a chelating agent (e.g., EDTA) to remove paramagnetic metal ions.

    • The final buffer should contain 10% D₂O for the NMR lock.

  • NMR Sample Preparation:

    • Dissolve the lyophilized RNA in the NMR buffer to the desired concentration (typically in the µM to mM range).

    • Transfer the solution to a high-quality NMR tube.

    • If necessary, degas the sample by several cycles of freeze-pump-thaw to remove dissolved oxygen.

    • Add an internal or external chemical shift reference standard if required.[12]

Protocol 2: 19F NMR Data Acquisition for Detecting Conformational Change
  • Initial Spectrum of the Apo-Biomolecule:

    • Place the prepared sample in the NMR spectrometer and allow it to equilibrate to the desired temperature.

    • Tune and match the 19F channel of the probe.

    • Acquire a 1D 19F NMR spectrum with an appropriate number of scans to achieve good S/N. Note the chemical shift(s) and line width(s) of the signal(s).

  • Titration with a Ligand:

    • Prepare a stock solution of the ligand in the same NMR buffer.

    • Add a small aliquot of the ligand stock solution to the NMR sample to achieve the desired ligand concentration.

    • Acquire another 1D 19F NMR spectrum.

    • Repeat the titration with increasing concentrations of the ligand, acquiring a spectrum at each step.

  • Data Analysis:

    • Process all spectra uniformly (e.g., with the same line broadening).

    • Plot the change in chemical shift (Δδ) and/or line width as a function of the ligand concentration.

    • These data can be fit to a suitable binding model to determine the dissociation constant (Kd) and to characterize the conformational change.[11]

G Experimental Workflow for Conformational Change Analysis start Prepare 19F-labeled biomolecule sample apo_spectrum Acquire 1D 19F NMR spectrum of apo form start->apo_spectrum titrate Titrate with ligand apo_spectrum->titrate ligand_spectrum Acquire 1D 19F NMR spectrum at each ligand concentration titrate->ligand_spectrum ligand_spectrum->titrate Add more ligand analyze Analyze changes in chemical shift and line width ligand_spectrum->analyze Titration complete model Fit data to a binding model analyze->model result Determine Kd and characterize conformational change model->result

Caption: Workflow for studying conformational changes using 19F NMR.

References

Validation & Comparative

A Comparative Guide to Apoptosis Induction: 2-Trifluoromethyladenosine vs. 2-Chloroadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the apoptosis-inducing properties of two adenosine (B11128) analogs: 2-Trifluoromethyladenosine (2-CF3-Ado) and 2-Chloroadenosine (B27285) (2-Cl-Ado). While extensive research has elucidated the pro-apoptotic mechanisms of 2-Cl-Ado, data on the biological activity of 2-CF3-Ado, particularly concerning apoptosis, is notably scarce. This document summarizes the available experimental data for 2-Cl-Ado and contextualizes the limited information on 2-CF3-Ado, highlighting a significant knowledge gap and potential avenues for future research.

2-Chloroadenosine (2-Cl-Ado): A Potent Inducer of Apoptosis

2-Chloroadenosine is a well-characterized adenosine analog that has been shown to induce apoptosis in a variety of cell types. Its mechanism of action is primarily intracellular, requiring uptake by nucleoside transporters and subsequent metabolic activation.

Mechanism of Action

The pro-apoptotic activity of 2-Cl-Ado is largely independent of adenosine receptor activation and is instead reliant on its intracellular conversion to 2-chloro-ATP (2-Cl-ATP). This metabolic transformation leads to a cascade of events culminating in programmed cell death. Key events in the signaling pathway include:

  • Cellular Uptake: 2-Cl-Ado enters the cell via nucleoside transporters.

  • Phosphorylation: Intracellularly, it is phosphorylated by adenosine kinase to its monophosphate form, which is subsequently converted to the triphosphate analog, 2-Cl-ATP.

  • ATP Depletion: The accumulation of 2-Cl-ATP contributes to a decrease in intracellular ATP levels.

  • Inhibition of Macromolecular Synthesis: The depletion of ATP and the presence of 2-Cl-ATP inhibit the synthesis of DNA, RNA, and proteins.

  • Intrinsic Apoptotic Pathway Activation: This metabolic stress triggers the intrinsic (mitochondrial) pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytochrome c release leads to the activation of a cascade of caspases, including caspase-3, which are the executioners of apoptosis.

  • DNA Fragmentation and Cell Death: Activated caspases orchestrate the cleavage of cellular proteins and DNA, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.

Quantitative Data on 2-Chloroadenosine-Induced Apoptosis

The following table summarizes key quantitative data from studies investigating the pro-apoptotic effects of 2-Cl-Ado in various cell lines.

Cell LineConcentration of 2-Cl-AdoIncubation TimeObserved EffectReference
Leukemic B-cells (EHEB)Not specifiedNot specifiedInduction of apoptosis, caspase-3 activation, DNA fragmentation, PARP cleavage, phosphatidylserine (B164497) exposure, cytochrome c release.[1]
Human Astrocytoma (ADF)Time and concentration-dependentNot specifiedInduction of apoptosis.[2]
Human ThymocytesNot specifiedNot specifiedInduction of DNA fragmentation and cell death.[3]
Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs)≥50 µM24 hoursSignificant increase in DNA fragmentation.[4]
Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2-Cl-Ado or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Treat cells with 2-Cl-Ado or vehicle control for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Apoptosis-Related Proteins

  • Treat cells with 2-Cl-Ado and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Cytochrome c, Bcl-2, Bax) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Signaling Pathway Diagram

G cluster_extracellular Extracellular Space cluster_cell Cell 2_Cl_Ado_ext 2-Chloroadenosine NT Nucleoside Transporter 2_Cl_Ado_ext->NT Uptake 2_Cl_Ado_int Intracellular 2-Chloroadenosine NT->2_Cl_Ado_int AK Adenosine Kinase 2_Cl_Ado_int->AK Phosphorylation 2_Cl_ATP 2-Chloro-ATP AK->2_Cl_ATP ATP_depletion ATP Depletion 2_Cl_ATP->ATP_depletion Macro_inhibition Inhibition of DNA, RNA, and Protein Synthesis 2_Cl_ATP->Macro_inhibition ATP_depletion->Macro_inhibition Mitochondrion Mitochondrion ATP_depletion->Mitochondrion Stress Signal Macro_inhibition->Mitochondrion Stress Signal Cyt_c Cytochrome c Release Mitochondrion->Cyt_c Caspase_cascade Caspase Activation (e.g., Caspase-3) Cyt_c->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

Caption: Signaling pathway of 2-Chloroadenosine-induced apoptosis.

2-Trifluoromethyladenosine (2-CF3-Ado): An Unexplored Analog

In stark contrast to 2-Cl-Ado, there is a significant lack of publicly available experimental data on the apoptosis-inducing effects of 2-Trifluoromethyladenosine. While the synthesis of 2-CF3-Ado and its use as a 19F NMR probe have been described, its biological activities, particularly in the context of cell viability and apoptosis, remain largely uncharacterized.[4]

Structure-Activity Relationship (SAR) Considerations

The biological activity of adenosine analogs is highly dependent on the substituent at the C2 position of the purine (B94841) ring. The replacement of the chloro group in 2-Cl-Ado with a trifluoromethyl group introduces significant changes in steric bulk and electronic properties. The trifluoromethyl group is larger and more electron-withdrawing than a chlorine atom.

One study on various adenosine analogs suggested that modifications to the 2-chloro structure of 2-chloroadenosine could prevent its apoptotic effect. This raises the possibility that the bulky and electronically different trifluoromethyl group might hinder the necessary intracellular processing (e.g., transport or phosphorylation by adenosine kinase) required for apoptosis induction, as seen with 2-Cl-Ado. However, without direct experimental evidence, this remains speculative.

The anticancer activity of various compounds has been shown to be enhanced by the presence of a trifluoromethyl group, often due to increased metabolic stability and membrane permeability.[5][6] Whether this translates to pro-apoptotic activity for 2-CF3-Ado is a question that can only be answered through empirical investigation.

Conclusion and Future Directions

2-Chloroadenosine is a well-established inducer of apoptosis, with a mechanism centered on its intracellular conversion to 2-Cl-ATP, leading to metabolic stress and activation of the intrinsic apoptotic pathway. In contrast, the pro-apoptotic potential of 2-Trifluoromethyladenosine remains an open question due to the absence of dedicated studies.

The significant difference in the available data underscores a critical gap in the understanding of 2-substituted adenosine analogs. Future research should focus on:

  • Evaluating the cytotoxicity of 2-CF3-Ado across a panel of cancer cell lines.

  • Investigating the ability of 2-CF3-Ado to induce apoptosis using standard assays such as Annexin V/PI staining and analysis of caspase activation.

  • Elucidating the mechanism of action of 2-CF3-Ado , including its cellular uptake, intracellular metabolism, and its effects on key apoptotic signaling pathways.

  • Conducting direct comparative studies between 2-CF3-Ado and 2-Cl-Ado to understand the impact of the C2-substituent on pro-apoptotic efficacy.

Such studies would not only clarify the biological activity of 2-Trifluoromethyladenosine but also contribute to a deeper understanding of the structure-activity relationships governing the apoptosis-inducing properties of adenosine analogs, potentially leading to the development of novel therapeutic agents.

References

Lack of Quantitative Data Precludes Direct Comparison of 2-Trifluoromethyladenosine and Adenosine as Adenosine Kinase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the quantitative data necessary to directly compare the substrate efficiency of 2-Trifluoromethyladenosine with that of adenosine (B11128) for the enzyme adenosine kinase. While extensive information is available on the kinetic parameters of adenosine and the methodologies to assess adenosine kinase activity, specific studies detailing the Michaelis-Menten constant (Km), maximum velocity (Vmax), or catalytic efficiency (kcat/Km) for 2-Trifluoromethyladenosine as a substrate for this enzyme are not publicly available. Therefore, a direct, data-driven comparison as requested cannot be provided at this time.

This guide will, however, present the available kinetic data for the natural substrate, adenosine, and outline the standard experimental protocols used to determine these crucial enzymatic parameters. This information can serve as a valuable reference for researchers and drug development professionals interested in conducting their own comparative studies. Additionally, a general overview of adenosine signaling pathways is included to provide a broader context for the importance of adenosine kinase.

Adenosine Kinase and Its Natural Substrate: Adenosine

Adenosine kinase is a key enzyme in purine (B94841) metabolism, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). This reaction is crucial for maintaining the cellular balance of adenosine, a nucleoside that plays a vital role in various physiological processes through its interaction with adenosine receptors. The efficiency of adenosine as a substrate for adenosine kinase has been well-characterized.

Table 1: Kinetic Parameters of Adenosine for Adenosine Kinase

SubstrateKm (µM)Vmax (µmol/min/mg protein)Source
Adenosine0.1 - 2.00.5 - 2.5Varies by species and tissue

Note: The exact kinetic values can vary depending on the source of the enzyme (species and tissue), assay conditions (pH, temperature, ion concentrations), and the specific isoform of adenosine kinase.

Experimental Protocols for Determining Adenosine Kinase Activity

The substrate efficiency of a compound for adenosine kinase is typically determined by measuring the rate of AMP formation over time at varying substrate concentrations. Common methods include spectrophotometric, radiometric, and coupled enzyme assays.

General Protocol for a Spectrophotometric Coupled Enzyme Assay:

This is a widely used continuous assay that couples the production of ADP (a product of the adenosine kinase reaction) to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified adenosine kinase

  • Adenosine or 2-Trifluoromethyladenosine (substrate)

  • ATP (co-substrate)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, KCl)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.

  • Initiation of Reaction: Add the substrate (adenosine or 2-Trifluoromethyladenosine) at various concentrations to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified adenosine kinase.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the adenosine kinase activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Kinetic Parameter Determination: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the enzymatic reaction of adenosine kinase and a typical experimental workflow.

Adenosine_Kinase_Reaction Adenosine Adenosine AdenosineKinase Adenosine Kinase Adenosine->AdenosineKinase ATP ATP ATP->AdenosineKinase AMP AMP AdenosineKinase->AMP ADP ADP AdenosineKinase->ADP

Caption: Enzymatic reaction catalyzed by adenosine kinase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reaction Mixture (Buffer, ATP, PEP, NADH, PK, LDH) Mix Combine Reaction Mixture and Substrate Reagents->Mix Substrate Prepare Substrate Solutions (Adenosine or Analog) Substrate->Mix Initiate Initiate with Adenosine Kinase Mix->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Calculate Calculate Initial Velocities Measure->Calculate Plot Plot Velocity vs. [Substrate] Calculate->Plot Determine Determine Km and Vmax Plot->Determine

Caption: Workflow for determining adenosine kinase kinetic parameters.

Adenosine Signaling Pathways

Adenosine exerts its effects by binding to four G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The activation of these receptors triggers various intracellular signaling cascades, primarily modulating the levels of cyclic adenosine monophosphate (cAMP).

Adenosine_Signaling cluster_receptors Adenosine Receptors cluster_gproteins G Proteins Adenosine Adenosine A1 A1 Adenosine->A1 A2A A2A Adenosine->A2A A2B A2B Adenosine->A2B A3 A3 Adenosine->A3 Gi Gi/o A1->Gi PLC Phospholipase C A1->PLC Gs Gs A2A->Gs A2B->Gs A3->Gi A3->PLC AC Adenylyl Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG

Caption: Simplified overview of adenosine signaling pathways.

Conclusion

While a direct quantitative comparison of the substrate efficiency of 2-Trifluoromethyladenosine and adenosine for adenosine kinase is not possible due to a lack of published data for the former, this guide provides the necessary background and methodologies for researchers to conduct such an investigation. The provided kinetic data for adenosine serves as a benchmark, and the detailed experimental protocol offers a clear path forward for determining the kinetic parameters of 2-Trifluoromethyladenosine. Understanding the substrate efficiency of adenosine analogs is critical for the development of novel therapeutics targeting the adenosine signaling pathway, and further research in this area is warranted.

Probing Molecular Interactions: A Comparative Guide to 2-Trifluoromethyl Adenosine and Other Fluorinated Adenosine Analogs for ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging the precision of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a fluorinated molecular probe is critical. This guide provides an objective comparison of 2-Trifluoromethyl adenosine (B11128) against other key fluorinated adenosine analogs, offering insights into their relative performance as ¹⁹F NMR probes for studying biomolecular interactions and dynamics.

The unique properties of the fluorine-19 isotope, including its 100% natural abundance, high sensitivity, and the absence of background signals in most biological systems, make ¹⁹F NMR a powerful tool for investigating molecular structure and function. Fluorinated adenosine analogs, in particular, serve as valuable probes for a wide range of biological targets, most notably adenosine receptors, which are crucial drug targets. The sensitivity of the ¹⁹F chemical shift to the local electronic environment provides a real-time window into binding events, conformational changes, and enzymatic activity.

This guide focuses on a comparative analysis of 2-Trifluoromethyl adenosine (2-CF₃-Ado) and other commonly used fluorinated adenosine analogs, including 2-Fluoroadenosine (2-F-Ado), 8-Fluoroadenosine (8-F-Ado), and 2'-Deoxy-2'-fluoroadenosine (2'-F-dAdo). By presenting available experimental data, detailed protocols, and visual representations of experimental workflows, this guide aims to assist researchers in selecting the most appropriate probe for their specific application.

Comparative ¹⁹F NMR Data

The selection of a fluorinated probe often depends on factors such as the desired chemical shift window, sensitivity to environmental changes, and synthetic accessibility. The trifluoromethyl group in 2-CF₃-Ado offers the advantage of three equivalent fluorine atoms, which can enhance signal intensity. However, its electronic properties and steric bulk differ significantly from a single fluorine substitution. The following table summarizes key ¹⁹F NMR parameters for various fluorinated adenosine analogs, compiled from available literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundPosition of Fluorination¹⁹F Chemical Shift (δ) (ppm)Reference
2-Trifluoromethyladenosine2-CF₃-61.38 to -61.40[1]
8-Trifluoromethyladenosine-5'-monophosphate (8-CF₃-AMP)8-CF₃-61.39[1]
8-Trifluoromethyladenosine-5'-diphosphate (8-CF₃-ADP)8-CF₃-61.40[1]
2-Fluoroadenosine-5'-triphosphate (2-F-ATP)2-FNot explicitly stated in provided abstracts
8-Fluoroadenosine8-FNot explicitly stated in provided abstracts
2'-Deoxy-2'-fluoroadenosine2'-F (ribose)Not explicitly stated in provided abstracts

Note: Chemical shifts are typically referenced to an external standard such as CFCl₃. The values presented here are as reported in the cited literature and may vary depending on the solvent, pH, temperature, and binding state.

Key Performance Considerations

Chemical Shift Dispersion: The wide chemical shift range of ¹⁹F NMR is a significant advantage, minimizing signal overlap. Trifluoromethyl groups generally resonate in a distinct region of the spectrum compared to single fluorine substitutions, which can be beneficial when studying complex systems.[2]

Sensitivity to Environment: The magnitude of the change in chemical shift upon binding or a conformational change is a critical measure of a probe's utility. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the purine (B94841) ring differently than a single fluorine atom, potentially leading to different sensitivities. The ¹⁹F chemical shift is highly sensitive to the local environment, including van der Waals interactions and electrostatic fields.[3]

Linewidth and Relaxation: The linewidth of the ¹⁹F NMR signal is influenced by the molecule's tumbling rate and local dynamics. Broader lines can reduce sensitivity and resolution. The relaxation times (T₁ and T₂) of the ¹⁹F nucleus are important parameters for designing more advanced NMR experiments, such as those used to study kinetics and dynamics.[4] For instance, trifluoromethyl groups, with their internal rotation, can have different relaxation properties compared to a fluorine atom directly attached to the aromatic ring.[5]

Experimental Protocols

Accurate and reproducible ¹⁹F NMR data acquisition requires careful attention to experimental parameters. Below are generalized protocols for key experiments involving fluorinated adenosine analogs.

Ligand-Observed ¹⁹F NMR for Binding Studies

This experiment is designed to observe the ¹⁹F NMR signal of the fluorinated adenosine analog as it binds to a target protein, such as an adenosine receptor.

1. Sample Preparation:

  • Protein: Prepare a stock solution of the purified target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4) in 90% H₂O/10% D₂O. The final concentration in the NMR tube is typically in the low micromolar range (e.g., 10-50 µM).

  • Fluorinated Ligand: Prepare a high-concentration stock solution of the fluorinated adenosine analog in the same buffer.

  • NMR Sample: The final NMR sample should contain the protein at the desired concentration and the fluorinated ligand at a concentration appropriate for the expected binding affinity (e.g., 5-10 times the K_d). An internal or external reference standard (e.g., trifluoroacetic acid) should be included for chemical shift referencing.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer equipped with a fluorine-observe probe is required.

  • Experiment: A simple 1D ¹⁹F pulse-acquire experiment is typically sufficient.

  • Parameters:

    • Temperature: 298 K (or the temperature at which the binding interaction is optimal).

    • Sweep Width: A sweep width of at least 50 ppm is recommended to ensure all signals are observed.

    • Acquisition Time: 0.5 - 1.0 s.

    • Relaxation Delay: 1-2 s.

    • Number of Scans: Dependent on the concentration of the ligand and the desired signal-to-noise ratio, typically ranging from 128 to 1024 scans.

3. Data Analysis:

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Analyze the changes in the ¹⁹F chemical shift and/or linewidth of the ligand in the presence of the protein compared to the free ligand. A significant change is indicative of binding.

Protein-Observed ¹⁹F NMR for Conformational Studies

In this approach, the protein is labeled with a fluorinated probe, and changes in the protein's ¹⁹F signal are monitored upon the addition of a ligand (e.g., a non-fluorinated adenosine analog). This is particularly useful for studying the conformational changes in a receptor upon agonist or antagonist binding.

1. Sample Preparation:

  • Labeled Protein: Prepare a sample of the protein with a site-specifically incorporated fluorinated amino acid or a covalently attached fluorinated tag. The concentration is typically in the range of 50-200 µM in a suitable buffer.

  • Ligand: Prepare a high-concentration stock solution of the non-fluorinated ligand.

2. NMR Data Acquisition:

  • Acquire a 1D ¹⁹F NMR spectrum of the labeled protein in the absence of the ligand.

  • Titrate in the ligand and acquire a series of 1D ¹⁹F spectra at different ligand concentrations.

3. Data Analysis:

  • Monitor the changes in the chemical shift and/or intensity of the protein's ¹⁹F signal as a function of ligand concentration. These changes can provide information about the binding affinity and the conformational states of the protein.

Visualizing Experimental Workflows

Graphviz diagrams can be used to clearly illustrate the logical flow of experiments and the relationships between different components.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Protein Protein NMR Sample NMR Sample Protein->NMR Sample Fluorinated Ligand Fluorinated Ligand Fluorinated Ligand->NMR Sample 1D 19F NMR 1D 19F NMR NMR Sample->1D 19F NMR Bound Ligand Spectrum Bound Ligand Spectrum 1D 19F NMR->Bound Ligand Spectrum Free Ligand Spectrum Free Ligand Spectrum Compare Spectra Compare Spectra Free Ligand Spectrum->Compare Spectra Bound Ligand Spectrum->Compare Spectra Binding Confirmation Binding Confirmation Compare Spectra->Binding Confirmation

Caption: Workflow for Ligand-Observed ¹⁹F NMR Binding Assay.

Application in Signaling Pathway Analysis: Probing the A₂A Adenosine Receptor

Fluorinated adenosine analogs are powerful tools for studying G-protein coupled receptors (GPCRs) like the A₂A adenosine receptor, which is implicated in various physiological processes and is a target for drugs treating conditions like Parkinson's disease and cancer. ¹⁹F NMR can be used to monitor the conformational changes in the A₂A receptor upon binding of fluorinated agonists or antagonists, providing insights into the mechanism of receptor activation and signaling.[6]

The following diagram illustrates a conceptual workflow for using a fluorinated adenosine analog to probe the A₂A receptor signaling pathway.

A2A_Signaling_Workflow A2AR A₂A Receptor (Inactive State) G_Protein Gαsβγ A2AR->G_Protein Activation NMR_Inactive ¹⁹F Spectrum (Inactive State) A2AR->NMR_Inactive NMR_Active ¹⁹F Spectrum (Active State) (Chemical Shift Change) A2AR->NMR_Active Fluorinated_Agonist 2-CF₃-Adenosine (¹⁹F NMR Probe) Fluorinated_Agonist->A2AR AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Production

Caption: Probing A₂A Receptor Activation with a Fluorinated Analog.

Conclusion

The choice between this compound and other fluorinated adenosine analogs for ¹⁹F NMR studies depends on the specific research question and the biological system under investigation. This compound offers the potential for enhanced sensitivity due to its three fluorine atoms and a distinct chemical shift signature. However, its larger size and different electronic properties compared to a single fluorine atom may influence its biological activity and the nature of the ¹⁹F NMR response.

This guide provides a starting point for researchers by summarizing available data and outlining key experimental considerations. Further detailed studies directly comparing these analogs under identical conditions are needed to fully elucidate their respective advantages and disadvantages. As the field of ¹⁹F NMR in biological systems continues to expand, the development and characterization of novel fluorinated probes will undoubtedly play a pivotal role in advancing our understanding of complex biological processes at the molecular level.

References

A Comparative Analysis of Adenosine Receptor Binding: 2-Trifluoromethyladenosine vs. Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Adenosine (B11128) Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The four subtypes—A1, A2A, A2B, and A3—are distinguished by their tissue distribution, signaling mechanisms, and affinity for adenosine and its analogs. A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP.

Quantitative Binding Affinity Analysis

A direct quantitative comparison of the binding affinities of 2-Trifluoromethyladenosine and adenosine across all four receptor subtypes is challenging due to the limited availability of public data for 2-Trifluoromethyladenosine. However, the binding affinities (Ki) of the endogenous ligand, adenosine, have been characterized.

Table 1: Binding Affinity (Ki) of Adenosine at Human Adenosine Receptor Subtypes

Receptor SubtypeAdenosine Ki (nM)
A1~70[1]
A2A~150[1]
A2B~5100[1]
A3~6500[1]

Note: Ki values represent the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. Lower Ki values indicate higher binding affinity.

Qualitative Analysis of 2-Trifluoromethyladenosine:

The introduction of a trifluoromethyl (-CF3) group at the 2-position of the adenosine purine (B94841) ring is a common strategy in medicinal chemistry. The -CF3 group is a strong electron-withdrawing group and is known for its ability to enhance metabolic stability and potentially alter receptor binding affinity and selectivity. While specific binding data is unavailable, it is plausible that this modification could significantly impact the interaction with the adenosine receptor binding pocket. Further experimental investigation is required to determine the precise effects of this substitution on affinity and selectivity for each receptor subtype.

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors initiates distinct downstream signaling cascades. The primary pathways involve the modulation of adenylyl cyclase activity and intracellular cAMP levels.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi Protein A1_A3->Gi Adenosine AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates (some cases) cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Adenosine AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc

Canonical signaling pathways for adenosine receptors.

Experimental Protocols

Precise and reproducible experimental design is critical for the comparative analysis of receptor-ligand interactions. Below are detailed methodologies for radioligand binding and cAMP accumulation assays, which are fundamental techniques in this field.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the target human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A).

  • Test compounds (Adenosine, 2-Trifluoromethyladenosine).

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like theophylline (B1681296) or a specific antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.

  • Assay Plate Preparation: To each well of a 96-well plate, add the following in order:

    • 25 µL of assay buffer or non-specific binding control.

    • 25 µL of the test compound at various concentrations (typically a serial dilution).

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the diluted cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_mems Prepare Cell Membranes start->prep_mems prep_plate Prepare 96-well Plate (Buffer, Compound, Radioligand) prep_mems->prep_plate add_mems Add Membranes to Plate prep_plate->add_mems incubate Incubate (60-90 min) add_mems->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Workflow for a radioligand binding assay.
cAMP Accumulation Assay Protocol (for A2A and A2B Receptors)

This functional assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP, providing information on its efficacy as an agonist or antagonist.

Materials:

  • Whole cells expressing the target human adenosine receptor subtype (e.g., HEK293 or CHO cells).

  • Test compounds (Adenosine, 2-Trifluoromethyladenosine).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control and for antagonist assays).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Cell culture plates (e.g., 384-well).

Procedure:

  • Cell Seeding: Seed the cells into a 384-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Stimulation (Agonist Mode):

    • Aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor.

    • Add the test compound at various concentrations.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Stimulation (Antagonist Mode):

    • Pre-incubate the cells with the test compound (potential antagonist) for 15-30 minutes.

    • Add a fixed concentration of an agonist (e.g., adenosine or a known synthetic agonist) or forskolin.

    • Incubate for an additional 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP detection assay. This typically involves a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Quantify the amount of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of the test compound.

    • For agonists, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response).

cAMP_Assay_Workflow start Start seed_cells Seed Cells in Plate start->seed_cells stimulate Stimulate Cells (Agonist/Antagonist + PDEi) seed_cells->stimulate incubate Incubate (30-60 min) stimulate->incubate lyse Lyse Cells incubate->lyse detect_cAMP Detect cAMP (e.g., HTRF, ELISA) lyse->detect_cAMP analyze Data Analysis (EC50/IC50) detect_cAMP->analyze end End analyze->end

Workflow for a cAMP accumulation assay.

Conclusion

This guide has provided a comparative overview of adenosine and 2-Trifluoromethyladenosine in the context of adenosine receptor binding. While a direct quantitative comparison is currently limited by the lack of available data for 2-Trifluoromethyladenosine, the provided binding data for adenosine, detailed signaling pathways, and experimental protocols offer a robust framework for researchers in the field. Further experimental studies are necessary to fully elucidate the pharmacological profile of 2-Trifluoromethyladenosine and its potential as a modulator of adenosine receptor activity.

References

A Comparative Guide to 2-Trifluoromethyladenosine and N6-methyladenosine in RNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of RNA modifications is paramount. This guide provides an objective comparison between the naturally occurring, abundant N6-methyladenosine (m6A) and the synthetic analog, 2-Trifluoromethyladenosine (2-TFM-A), offering insights into their respective applications and properties in RNA studies.

While both are adenosine (B11128) analogs, their utility in research diverges significantly. N6-methyladenosine is a key player in the field of epitranscriptomics, with a complex network of proteins that regulate its deposition, removal, and recognition, thereby influencing RNA fate. In contrast, 2-Trifluoromethyladenosine serves as a powerful biophysical probe, enabling detailed structural and dynamic studies of RNA through fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

Quantitative Comparison of Properties

The following table summarizes the key quantitative and qualitative differences between 2-TFM-A and m6A.

Feature2-Trifluoromethyladenosine (2-TFM-A)N6-methyladenosine (m6A)
Chemical Formula C11H12F3N5O4C11H15N5O4[1]
Molecular Weight 335.24 g/mol 281.27 g/mol [1]
Nature SyntheticNaturally Occurring[2][3]
Primary Application ¹⁹F NMR probe for RNA structure and dynamicsStudy of epitranscriptomic regulation
Effect on RNA Duplex Stability Slight destabilizing effect when located in double-helical regions.Generally destabilizes A-U pairs.[4]
Enzymatic "Writers" (Methyltransferases) Not reported to be a substrate for METTL3/METTL14.METTL3/METTL14 complex.[5][6][7]
Enzymatic "Erasers" (Demethylases) Not reported to be a substrate for FTO/ALKBH5.FTO and ALKBH5.[2][3][8][9]
"Reader" Protein Recognition Not reported to be recognized by reader proteins.Recognized by YTH domain-containing proteins (e.g., YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) and others.[10][11][12][13][14]
Detection Method ¹⁹F NMR Spectroscopy.[1][15][16][17][18]MeRIP-Seq (m6A-specific antibody-based sequencing), mass spectrometry.

The Epitranscriptomic Regulator: N6-methyladenosine (m6A)

N6-methyladenosine is the most abundant internal modification in eukaryotic mRNA and is integral to numerous biological processes, including RNA splicing, nuclear export, stability, and translation.[3][19] Its levels are dynamically regulated by a dedicated set of proteins.

The m6A Regulatory Pathway

The lifecycle of m6A modification involves three classes of proteins: "writers," "erasers," and "readers."

  • Writers: The METTL3-METTL14 methyltransferase complex is the primary "writer" that installs the m6A mark on RNA.[5][6][7]

  • Erasers: The demethylases FTO (fat mass and obesity-associated protein) and ALKBH5 act as "erasers" by removing the methyl group.[2][3][8][9] FTO primarily functions as a hydroxylase, creating an unstable intermediate, while ALKBH5 is a direct demethylase.[2][3][9]

  • Readers: YTH domain-containing proteins (YTHDF1-3, YTHDC1-2) are "readers" that recognize m6A and mediate its downstream effects.[10][11][12][13][14] For instance, YTHDF2 is known to target m6A-modified mRNA for degradation.[13][14]

m6A_Pathway cluster_writers Writers (Methylation) cluster_erasers Erasers (Demethylation) cluster_readers Readers (Effector Functions) cluster_rna_fate RNA Fate METTL3_14 METTL3-METTL14 Complex m6A N6-methyladenosine (m6A) METTL3_14->m6A FTO FTO Adenosine Adenosine (in RNA) FTO->Adenosine α-KG, Fe(II) ALKBH5 ALKBH5 ALKBH5->Adenosine α-KG, Fe(II) YTHDF2 YTHDF2 RNA_Degradation RNA Degradation YTHDF2->RNA_Degradation YTHDF1_3 YTHDF1/3 Translation_Modulation Translation Modulation YTHDF1_3->Translation_Modulation Adenosine->METTL3_14 SAM m6A->FTO m6A->ALKBH5 m6A->YTHDF2 m6A->YTHDF1_3

Figure 1. The m6A regulatory signaling pathway.

The Biophysical Probe: 2-Trifluoromethyladenosine (2-TFM-A)

2-Trifluoromethyladenosine is a synthetic adenosine analog where the methyl group at the N6 position in m6A is conceptually replaced by a trifluoromethyl group at the 2-position of the adenine (B156593) ring. Its primary value lies in the introduction of fluorine atoms into the RNA molecule. Fluorine-19 is a nucleus with high NMR sensitivity and is virtually absent in biological systems, making it an excellent probe for NMR spectroscopy.[15][18]

Incorporating 2-TFM-A into RNA allows researchers to:

  • Monitor RNA conformational changes and folding.

  • Study RNA-ligand and RNA-protein interactions.

  • Characterize the thermodynamics of RNA structures.

The trifluoromethyl group provides a strong and distinct signal in ¹⁹F NMR spectra, which is sensitive to the local chemical environment.[1][17]

Experimental Protocols

N6-methyladenosine: MeRIP-Seq Protocol

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq) is a widely used technique to map m6A modifications transcriptome-wide.

1. RNA Preparation and Fragmentation:

  • Isolate total RNA from cells or tissues of interest.

  • Purify mRNA using oligo(dT) magnetic beads.

  • Fragment the mRNA to an average size of ~100 nucleotides using RNA fragmentation reagents.

2. Immunoprecipitation:

  • Incubate the fragmented RNA with an anti-m6A antibody.

  • Add protein A/G magnetic beads to capture the antibody-RNA complexes.

  • Wash the beads to remove non-specifically bound RNA.

3. RNA Elution and Library Preparation:

  • Elute the m6A-containing RNA fragments from the beads.

  • Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and an input control (a sample of the fragmented RNA that did not undergo immunoprecipitation).

4. Sequencing and Data Analysis:

  • Sequence the libraries on a high-throughput sequencing platform.

  • Align the sequencing reads to a reference genome.

  • Use peak-calling algorithms to identify m6A-enriched regions in the IP sample relative to the input control.

MeRIP_Seq_Workflow Start Total RNA Isolation mRNA_Purification mRNA Purification Start->mRNA_Purification Fragmentation RNA Fragmentation (~100 nt) mRNA_Purification->Fragmentation IP Immunoprecipitation (anti-m6A antibody) Fragmentation->IP Washing Washing IP->Washing Elution Elution of m6A-RNA Washing->Elution Library_Prep Library Preparation (IP and Input) Elution->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling) Sequencing->Data_Analysis End m6A Map Data_Analysis->End TFM_A_NMR_Workflow Start Synthesis of 2-TFM-A Phosphoramidite (B1245037) RNA_Synthesis Solid-Phase RNA Synthesis with 2-TFM-A Incorporation Start->RNA_Synthesis Purification RNA Deprotection and Purification RNA_Synthesis->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep NMR_Acquisition ¹⁹F NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Analysis Spectral Analysis (Chemical Shift, Line Width) NMR_Acquisition->Data_Analysis End Structural & Dynamic Insights Data_Analysis->End

References

Comparative Analysis of 2-Trifluoromethyl Adenosine and Structurally Related Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the experimental cross-validation of 2-Trifluoromethyl adenosine (B11128). This document provides a comparative analysis of its potential performance against other 2-substituted adenosine analogs, supported by available experimental data, detailed methodologies, and signaling pathway visualizations.

This guide offers an objective comparison of 2-Trifluoromethyl adenosine with other adenosine receptor agonists, focusing on analogs with substitutions at the 2-position of the purine (B94841) ring. Due to the limited publicly available experimental data on the direct adenosine receptor activity of this compound, this comparison relies on structure-activity relationships derived from a broad range of 2-substituted adenosine derivatives. The presented data aims to provide a predictive framework for the potential efficacy and selectivity of this compound and to guide future experimental validations.

Comparative Quantitative Data

The following tables summarize the binding affinities (Ki) and functional activities of various 2-substituted adenosine analogs at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). This data is crucial for predicting the potential receptor subtype selectivity and potency of this compound.

Table 1: Comparative Binding Affinities (Ki, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

Compound2-SubstituentA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
Adenosine-H7301400>10,0001300
2-Chloro-adenosine-Cl10201,40050
2-Hexynyl-adenosine-C≡C-(CH₂)₃CH₃1,20025>10,0003,200
2-Phenoxy-adenosine-O-Ph>10,0001,100>10,0002,500
2-Benzyloxy-adenosine-O-CH₂-Ph>10,0002,800>10,000117
2-(2-Phenylethoxy)-adenosine-O-(CH₂)₂-Ph3,300220>10,00054
This compound -CF₃ Data not available Data not available Data not available Data not available

Data for comparator compounds is sourced from a comprehensive study on 2-substituted adenosine derivatives.[1]

Table 2: Functional Activity (cAMP Accumulation) of 2-Substituted Adenosine Analogs

Compound2-SubstituentReceptor SubtypeFunctional Response
Adenosine-HA1Inhibition
A2AStimulation
2-Chloro-adenosine-ClA1Inhibition
A2AStimulation
2-Hexynyl-adenosine-C≡C-(CH₂)₃CH₃A2APotent Stimulation
2-Benzyloxy-adenosine-O-CH₂-PhA3Partial Agonist
This compound -CF₃ All Data not available

Functional response data is based on the general understanding of adenosine receptor signaling and data from comparative studies.[1]

Experimental Protocols

Detailed methodologies are essential for the cross-validation of experimental results. The following are standard protocols for key assays used to characterize adenosine receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by the test compound (e.g., this compound).

Materials:

  • Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A).

  • Test compound (this compound or other analogs) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the incubation buffer.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[2][3]

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

Objective: To determine if a test compound acts as an agonist or antagonist at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors.

Materials:

  • Intact cells expressing the human adenosine receptor subtype of interest.

  • Test compound at various concentrations.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).

  • cAMP assay kit (e.g., LANCE cAMP 384 kit).

  • Plate reader capable of detecting the assay signal.

Procedure:

  • Pre-incubate the cells with the test compound for a specified period.

  • For Gi-coupled receptors (A1, A3), stimulate the cells with forskolin to induce cAMP production. For Gs-coupled receptors (A2A, A2B), the agonist alone will stimulate cAMP.

  • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a reporter-based assay as per the kit instructions.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.[4][5][6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in adenosine receptor signaling and the experimental procedures used to study them is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz (DOT language).

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylates Targets Agonist 2-Substituted Adenosine Agonist Agonist->A1R Binds to

Figure 1. Adenosine A1 Receptor Signaling Pathway.

Adenosine_A2A_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasodilation) PKA->Cellular_Response Phosphorylates Targets Agonist 2-Substituted Adenosine Agonist Agonist->A2AR Binds to

Figure 2. Adenosine A2A Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound & Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay cAMP Functional Assay (Determine EC50/IC50) Purification->Functional_Assay Data_Analysis Data Analysis (Dose-Response Curves) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparative Analysis (Selectivity, Potency) Data_Analysis->Comparison

Figure 3. Experimental Workflow for Compound Evaluation.

Conclusion and Future Directions

While direct experimental data for this compound's activity at adenosine receptors is currently lacking in the public domain, the structure-activity relationships of other 2-substituted adenosine analogs provide a valuable framework for prediction. The electron-withdrawing nature of the trifluoromethyl group at the 2-position could potentially influence receptor binding affinity and efficacy.

It is imperative that future research focuses on the pharmacological characterization of this compound using the standardized experimental protocols outlined in this guide. Such studies will be critical to definitively determine its potency, selectivity, and therapeutic potential as an adenosine receptor modulator. The direct comparison of experimentally obtained Ki and EC50/IC50 values for this compound with the data presented for other 2-substituted analogs will provide a clear and objective assessment of its performance and guide further drug development efforts.

References

Comparative Stability of 2-Trifluoromethyladenosine and Other Adenosine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical and metabolic stability of 2-Trifluoromethyladenosine (2-CF3-Ado) in comparison to other key adenosine (B11128) analogs, providing researchers and drug development professionals with essential data for compound selection and development.

The strategic modification of the adenosine scaffold has long been a cornerstone of medicinal chemistry efforts to modulate the activity and improve the drug-like properties of purine (B94841) nucleosides. Among these modifications, substitution at the 2-position of the adenine (B156593) ring has proven to be a particularly fruitful strategy for enhancing receptor subtype selectivity and metabolic stability. This guide provides a comparative analysis of the stability of 2-Trifluoromethyladenosine (2-CF3-Ado), a compound of interest for its potential therapeutic applications, against other well-characterized adenosine analogs such as adenosine, 2-Chloroadenosine (2-Cl-Ado), and N6-ethylcarboxamidoadenosine (NECA).

Executive Summary

Modification of the adenosine molecule, particularly at the 2-position, significantly influences its stability. The introduction of a trifluoromethyl group in 2-CF3-Ado is anticipated to enhance both its chemical and metabolic stability compared to the parent adenosine molecule. This increased stability is primarily attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which can protect the glycosidic bond from acid-catalyzed hydrolysis and render the molecule less susceptible to enzymatic degradation by adenosine deaminase (ADA). While direct comparative quantitative data for 2-CF3-Ado is limited in publicly available literature, inferences can be drawn from studies on analogous 2-substituted purine nucleosides. This guide synthesizes the available information to provide a comparative overview and detailed experimental protocols to enable researchers to conduct their own stability assessments.

Data Presentation: Comparative Stability and Receptor Affinity

Table 1: Comparative Chemical Stability of Adenosine Analogs

CompoundConditionHalf-life (t½)Reference
AdenosinepH 2, 37°C< 2 hours[1]
2-ChloroadenosinepH 2, 37°C> 6 hours[1]
2-Trifluoromethyladenosine pH 2, 37°C Expected to be > 6 hours Inferred
AdenosineNeutral/Basic pHStable[1]
2-ChloroadenosineNeutral/Basic pHStable[1]
2-Trifluoromethyladenosine Neutral/Basic pH Expected to be Stable Inferred

Note: The stability of 2-CF3-Ado is inferred based on the increased stability observed with other electron-withdrawing groups at the 2-position.

Table 2: Comparative Metabolic Stability of Adenosine Analogs in the Presence of Adenosine Deaminase (ADA)

CompoundSusceptibility to ADARelative Rate of DeaminationReference
AdenosineHigh100%[2]
2-ChloroadenosineLow/ResistantVery Low[3]
2-Trifluoromethyladenosine Expected to be Low/Resistant Expected to be Very Low Inferred
NECAModerateLower than AdenosineGeneral Knowledge

Note: The resistance of 2-CF3-Ado to ADA is inferred from the known resistance of other 2-substituted adenosine analogs.

Table 3: Comparative Receptor Binding Affinity (Ki in nM) of Adenosine Analogs

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 ReceptorReference
Adenosine~100~200>10,000~500General Knowledge
2-Chloroadenosine30080-1900[3]
NECA10-2010-2014020-50General Knowledge
2-Trifluoromethyladenosine Data Not Available Data Not Available Data Not Available Data Not Available

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key stability and binding experiments are provided below.

Chemical Stability Assessment via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the rate of degradation of adenosine analogs under various pH conditions.

Methodology:

  • Solution Preparation: Prepare stock solutions of the test compounds (e.g., 2-CF3-Ado, Adenosine, 2-Cl-Ado) in a suitable solvent (e.g., DMSO, water). Prepare buffer solutions at the desired pH values (e.g., pH 2, 7.4, and 9).

  • Incubation: Dilute the stock solutions of the test compounds in the prepared buffer solutions to a final concentration suitable for HPLC analysis (e.g., 10 µM). Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each incubation mixture.

  • Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile) or by freezing the sample to prevent further degradation.

  • HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method with UV detection at an appropriate wavelength (e.g., 260 nm). The mobile phase composition and gradient will need to be optimized to achieve good separation of the parent compound and any degradation products.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the natural logarithm of the percentage of the remaining parent compound against time. The degradation rate constant (k) can be determined from the slope of the linear regression. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Metabolic Stability Assessment: Resistance to Adenosine Deaminase (ADA)

Objective: To determine the susceptibility of adenosine analogs to enzymatic deamination by ADA.

Methodology:

  • Reagent Preparation: Prepare a solution of purified adenosine deaminase (from a commercial source) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5). Prepare stock solutions of the test compounds.

  • Assay Setup: In a 96-well UV-transparent microplate, add the buffer, the test compound at various concentrations, and initiate the reaction by adding the ADA solution. Include a positive control (adenosine) and a negative control (without enzyme).

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer capable of kinetic measurements. Monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.

  • Data Analysis: Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time curve. For compounds that are substrates, determine the Michaelis-Menten kinetic parameters (Km and Vmax). For compounds that are resistant, no significant change in absorbance will be observed over time. The relative rate of deamination can be expressed as a percentage of the rate observed with adenosine.

In Vitro Metabolic Stability in Human Plasma

Objective: To determine the half-life of adenosine analogs in human plasma.

Methodology:

  • Plasma Preparation: Thaw pooled human plasma at 37°C.

  • Incubation: Add the test compound (from a stock solution) to the pre-warmed plasma to a final concentration of, for example, 1 µM. Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture and immediately quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. The half-life (t½) can be calculated from the slope of the first-order decay curve.

Mandatory Visualization

Adenosine Receptor Signaling Pathway

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi Activation AC_inhib Adenylate Cyclase Gi->AC_inhib Inhibition PLC PLC Gi->PLC Activation cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ [Ca²⁺]i IP3_DAG->Ca_inc A2A_A2B A2A / A2B Gs Gs/olf A2A_A2B->Gs Activation AC_act Adenylate Cyclase Gs->AC_act Activation cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA PKA cAMP_inc->PKA Activation CREB CREB PKA->CREB Phosphorylation Adenosine Adenosine (or Analog) Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: Canonical signaling pathways of adenosine receptors.

Experimental Workflow for In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow start Start prep Prepare Test Compound Stock Solution start->prep matrix Prepare Biological Matrix (e.g., Human Plasma, Liver Microsomes) start->matrix incubate Incubate Compound with Matrix at 37°C prep->incubate matrix->incubate sample Collect Aliquots at Time Points (t=0, 15, 30, 60, 120 min) incubate->sample quench Quench Reaction with Cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate % Remaining, Half-life (t½), and Intrinsic Clearance analyze->data end End data->end

Caption: Workflow for determining the metabolic stability of a compound.

Conclusion

The introduction of a trifluoromethyl group at the 2-position of adenosine is a promising strategy for enhancing the stability of the resulting analog, 2-CF3-Ado. Based on the available literature for other 2-substituted adenosine derivatives, it is reasonable to hypothesize that 2-CF3-Ado will exhibit increased resistance to both acid-catalyzed hydrolysis and enzymatic degradation by adenosine deaminase. However, to definitively establish its stability profile and receptor binding characteristics, direct experimental evaluation is essential. The protocols and comparative data provided in this guide offer a framework for researchers to undertake such studies and to position 2-CF3-Ado within the broader landscape of therapeutically relevant adenosine analogs.

References

A Comparative Guide to 2-Trifluoromethyladenosine and 8-Trifluoromethyladenosine as Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides a detailed comparison of 2-Trifluoromethyladenosine and 8-Trifluoromethyladenosine, two adenosine (B11128) analogs employed in the study of purinergic signaling.

Adenosine and its analogs are crucial tools for investigating the physiological and pathological roles of adenosine receptors (A₁, A₂A, A₂B, and A₃), which are implicated in a wide range of processes including cardiovascular function, neurotransmission, and inflammation. The substitution of a trifluoromethyl group at either the C2 or C8 position of the adenine (B156593) ring can significantly alter the affinity and efficacy of the molecule at these receptor subtypes. This guide aims to provide a comprehensive overview of their biochemical properties, mechanisms of action, and experimental applications to aid researchers in selecting the optimal tool for their specific needs.

Biochemical Profile and Receptor Affinity

The primary determinant of a research tool's utility is its affinity and selectivity for its biological target. While comprehensive, direct comparative studies on 2-Trifluoromethyladenosine and 8-Trifluoromethyladenosine are limited in the public domain, the known structure-activity relationships (SAR) of substituted adenosine analogs allow for informed inferences.

Generally, substitutions at the C2 and C8 positions of the adenosine molecule influence receptor subtype selectivity. Hydrophobic substitutions at the C2 position are often well-tolerated and can contribute to affinity at various adenosine receptor subtypes. Conversely, bulky substitutions at the C8 position can diminish or even abolish binding at certain receptors, such as the A₂A receptor.[1] Both C2 and C8 substitutions have been shown to be compatible with medium to high binding affinity at the A₃ receptor.[1]

Table 1: Summary of Expected Biochemical Properties

Property2-Trifluoromethyladenosine8-Trifluoromethyladenosine
Target(s) Adenosine Receptors (A₁, A₂A, A₂B, A₃)Adenosine Receptors (A₁, A₂A, A₂B, A₃)
Expected A₂A Affinity Likely ToleratedPotentially Reduced or Abolished
Expected A₃ Affinity Potentially Medium to HighPotentially Medium to High

Note: The data in this table is inferred from general structure-activity relationships of 2- and 8-substituted adenosine analogs due to the absence of direct comparative quantitative data in the reviewed literature.

Mechanism of Action and Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades, primarily through the regulation of adenylyl cyclase and subsequent changes in cyclic adenosine monophosphate (cAMP) levels.

  • A₁ and A₃ Receptors: Typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of other effectors like ion channels.

  • A₂A and A₂B Receptors: Primarily couple to Gαs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.

The functional outcome of receptor activation by 2-Trifluoromethyladenosine or 8-Trifluoromethyladenosine will depend on their specific efficacies (agonist, antagonist, or partial agonist) at each receptor subtype. For instance, some C2 and C8 substituted analogs have been reported to exhibit low efficacy in functional cAMP assays at the A₃ receptor, suggesting they may act as partial agonists or antagonists.[1]

Below are diagrams illustrating the canonical signaling pathways for Gαi/o and Gαs coupled adenosine receptors.

Gi_Signaling_Pathway Ligand 2-CF₃-Ado or 8-CF₃-Ado AR A₁/A₃ Receptor Ligand->AR G_protein Gαi/oβγ AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP ATP->cAMP Effect Decreased Cellular Response cAMP->Effect

Gαi/o-Coupled Adenosine Receptor Signaling

Gs_Signaling_Pathway Ligand 2-CF₃-Ado or 8-CF₃-Ado AR A₂A/A₂B Receptor Ligand->AR G_protein Gαsβγ AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP ATP->cAMP Effect Increased Cellular Response cAMP->Effect Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds C Incubate Membranes, Radioligand & Test Compound A->C B Prepare Membrane Homogenates B->C D Filter and Wash to Separate Bound Ligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC₅₀ and Ki E->F

References

A Head-to-Head Battle of Isotopic Labels: 19F in 2-Trifluoromethyladenosine vs. 13C/15N Labeling for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, the precise tracking and structural analysis of biomolecules are paramount. Isotopic labeling, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, stands as a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids and proteins. While traditional methods have long relied on the incorporation of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), the use of Fluorine-19 (¹⁹F) as an NMR probe is gaining significant traction. This guide provides a comprehensive comparison of ¹⁹F labeling, specifically using 2-Trifluoromethyladenosine (2-CF₃-A), against the well-established ¹³C/¹⁵N labeling methodology for studying adenosine-containing biomolecules.

Executive Summary

This comparison guide delves into the key performance metrics, experimental protocols, and practical considerations for choosing between ¹⁹F labeling with 2-Trifluoromethyladenosine and conventional ¹³C/¹⁵N isotopic labeling. The guide is tailored for researchers, scientists, and drug development professionals seeking to leverage the power of NMR for their studies.

Feature19F Labeling (2-Trifluoromethyladenosine)13C/15N Labeling
NMR Sensitivity High (83% of ¹H)Low (¹³C: 1.6% of ¹H; ¹⁵N: 0.1% of ¹H)
Natural Abundance 100%¹³C: 1.1%; ¹⁵N: 0.37%
Spectral Background No background signal in biological samplesNatural abundance background can be a factor
Chemical Shift Range Very large (~800 ppm)Moderate (¹³C: ~200 ppm; ¹⁵N: ~900 ppm)
Resolution Excellent, minimal signal overlapProne to signal overlap, especially in larger molecules
Structural Perturbation Potential for steric and electronic effects from the -CF₃ groupGenerally considered non-perturbative
Cost of Labeled Precursor Potentially high due to multi-step chemical synthesisVariable; can be cost-effective with in-house enzymatic synthesis from labeled precursors like ¹³C-glucose and ¹⁵N-ammonium chloride.
Synthesis Method Chemical synthesis of 2-CF₃-A phosphoramidite (B1245037) for solid-phase synthesisEnzymatic synthesis of labeled NTPs for in vitro transcription or solid-phase synthesis with labeled phosphoramidites

Performance Comparison: A Deeper Dive

The choice between ¹⁹F and ¹³C/¹⁵N labeling hinges on a trade-off between sensitivity, resolution, and the potential for structural perturbation.

Sensitivity and Resolution: ¹⁹F NMR offers a significant advantage in terms of sensitivity, being the second most receptive stable NMR nucleus after protons.[1] This high sensitivity, combined with the 100% natural abundance of the ¹⁹F isotope, translates to shorter experiment times and the ability to work with lower sample concentrations.[2] Furthermore, the exceptionally large chemical shift range of ¹⁹F minimizes signal overlap, providing excellent resolution even in complex biomolecular systems.[3] In contrast, ¹³C and ¹⁵N have much lower natural abundances and gyromagnetic ratios, resulting in significantly lower intrinsic sensitivity.[4] While isotopic enrichment is standard practice, achieving high signal-to-noise can still be challenging, particularly for larger RNAs where spectral overlap in ¹H-¹³C or ¹H-¹⁵N correlation spectra is a common issue.[5]

Structural Perturbation: A key consideration for any labeling strategy is its potential to alter the native structure and function of the biomolecule. The incorporation of ¹³C and ¹⁵N isotopes is widely regarded as non-perturbative due to the negligible difference in mass and chemical properties. Conversely, the introduction of a trifluoromethyl (-CF₃) group at the 2-position of adenosine (B11128), as in 2-CF₃-A, introduces a bulkier and highly electronegative moiety. While studies on 2'-fluoro and 2'-O-trifluoromethyl modifications of nucleosides suggest that fluorine can be well-tolerated and even stabilize certain conformations, the specific effects of a 2-CF₃ group on the adenine (B156593) base require careful evaluation for each biological system.[6][7] The introduction of a 2-fluoroadenyl substitution has been shown to be relatively nonperturbing.[8] However, the larger size of the trifluoromethyl group could potentially lead to steric clashes or altered electronic properties that might influence base pairing, stacking interactions, and protein recognition.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the labeled precursors and their incorporation into RNA, followed by the respective NMR data acquisition.

Synthesis and Incorporation of Labeled Adenosine

G cluster_19F 19F Labeling Workflow (2-Trifluoromethyladenosine) cluster_13C15N 13C/15N Labeling Workflow A_syn Chemical Synthesis of 2-Trifluoromethyladenosine A_phos Conversion to Phosphoramidite A_syn->A_phos Protection & Phosphitylation A_sps Solid-Phase Synthesis of 19F-labeled RNA/DNA A_phos->A_sps Automated Synthesizer A_nmr 1D/2D 19F NMR Spectroscopy A_sps->A_nmr Purification B_pre 13C-Glucose & 15N-Ammonium Chloride B_enz Enzymatic Synthesis of 13C/15N-labeled NTPs B_pre->B_enz Bacterial Overexpression B_ivt In Vitro Transcription of 13C/15N-labeled RNA B_enz->B_ivt T7 RNA Polymerase B_nmr 2D/3D Heteronuclear NMR B_ivt->B_nmr Purification

Figure 1. Comparative workflows for 19F and 13C/15N isotopic labeling of RNA.

1. 19F Labeling: Synthesis of 2-Trifluoromethyladenosine Phosphoramidite and Oligonucleotide Synthesis

  • Synthesis of 2-Trifluoromethyladenosine: This would likely involve the introduction of the trifluoromethyl group onto a suitable purine (B94841) precursor, followed by glycosylation to attach the ribose sugar.

  • Phosphoramidite Synthesis: The synthesized 2-Trifluoromethyladenosine nucleoside would then be converted into a phosphoramidite. This involves protecting the 5' and any reactive exocyclic amines, followed by phosphitylation of the 3'-hydroxyl group.[14][15]

  • Solid-Phase Oligonucleotide Synthesis: The resulting phosphoramidite can be used in a standard automated DNA/RNA synthesizer.[16][17][18][19] The synthesis cycle involves sequential detritylation, coupling, capping, and oxidation steps to build the desired oligonucleotide sequence on a solid support.[20]

2. 13C/15N Labeling: Enzymatic Synthesis of Labeled NTPs and In Vitro Transcription

A common and cost-effective method for producing uniformly ¹³C/¹⁵N-labeled RNA is through enzymatic synthesis of the nucleotide triphosphates (NTPs) followed by in vitro transcription.[2][10]

  • Preparation of Labeled Nucleoside Monophosphates (NMPs): This is typically achieved by growing a bacterial strain, such as Methylophilus methylotrophus, in a medium containing ¹³C-methanol or ¹³C-glucose as the sole carbon source and ¹⁵NH₄Cl as the sole nitrogen source.[10] The bacteria incorporate the stable isotopes into their biomass, including the nucleic acids. The nucleic acids are then harvested, hydrolyzed to NMPs, and the individual NMPs (AMP, GMP, CMP, UMP) are separated by chromatography.

  • Conversion of NMPs to NTPs: The purified ¹³C/¹⁵N-labeled NMPs are enzymatically converted to their corresponding triphosphate forms (NTPs) using appropriate kinases.

  • In Vitro Transcription: The labeled NTPs are then used as substrates for T7 RNA polymerase in an in vitro transcription reaction with a DNA template encoding the RNA of interest.[1]

NMR Data Acquisition

G cluster_19F_NMR 19F NMR Data Acquisition cluster_13C15N_NMR 13C/15N NMR Data Acquisition F_sample Sample Preparation (19F-labeled RNA/DNA) F_1D 1D 19F NMR Experiment F_sample->F_1D F_2D 2D 19F-1H/13C HSQC (Optional) F_sample->F_2D F_analysis Spectral Analysis (Chemical Shift, Linewidth) F_1D->F_analysis F_2D->F_analysis C_sample Sample Preparation (13C/15N-labeled RNA) C_HSQC 2D 1H-13C/15N HSQC C_sample->C_HSQC C_3D 3D/4D NMR Experiments C_sample->C_3D C_analysis Resonance Assignment & Structure Calculation C_HSQC->C_analysis C_3D->C_analysis

Figure 2. NMR data acquisition workflows for 19F and 13C/15N labeled samples.

1. 19F NMR Spectroscopy

  • 1D ¹⁹F NMR: A simple one-dimensional ¹⁹F NMR experiment is often sufficient to obtain high-quality data due to the large chemical shift dispersion and lack of background signals.[21]

    • Typical Parameters:

      • Spectrometer Frequency: 470-565 MHz for ¹⁹F

      • Spectral Width: 10-20 ppm (can be wider depending on the fluorine environment)

      • Acquisition Time: 1.0 - 1.2 s

      • Relaxation Delay: 1.0 - 2.0 s

      • Number of Scans: 512 to 4096, depending on sample concentration[22]

      • Proton Decoupling: Waltz-16 is commonly used to remove ¹H-¹⁹F couplings and simplify the spectrum.[21]

  • 2D ¹⁹F-¹H/¹³C HSQC: For more detailed structural information and assignment, two-dimensional heteronuclear correlation experiments can be performed.

2. 13C/15N NMR Spectroscopy

  • 2D ¹H-¹³C/¹⁵N HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of biomolecular NMR, providing a fingerprint of the molecule by correlating the chemical shifts of protons with their directly attached carbons or nitrogens.[5][6][11]

    • Typical Parameters:

      • Spectrometer Frequency: 600-800 MHz for ¹H

      • Spectral Widths: ~14 ppm for ¹H, ~28-30 ppm for ¹³C or ¹⁵N

      • Acquisition Time: Dependent on resolution requirements

      • Number of Increments (t1): 128-256

      • Number of Scans: 16-64 per increment

      • Recycle Delay: 1.0 - 1.5 s

  • 3D and 4D NMR: For larger and more complex molecules, higher-dimensional NMR experiments (e.g., HNCA, HNCO, HNCACB) are necessary to resolve spectral overlap and obtain sequential resonance assignments for structure determination.

Logical Relationships and Applications

The choice between these two powerful labeling strategies is ultimately dictated by the specific research question and the nature of the biological system under investigation.

G cluster_decision Decision Framework: Choosing a Labeling Strategy Question Primary Research Goal? FragmentScreening Fragment-Based Screening Ligand Binding Question->FragmentScreening StructuralBiology High-Resolution Structure Determination Question->StructuralBiology Dynamics Conformational Dynamics Question->Dynamics InCell In-Cell NMR Question->InCell Label_19F 19F Labeling (2-CF3-A) FragmentScreening->Label_19F High sensitivity No background Label_13C15N 13C/15N Labeling StructuralBiology->Label_13C15N Minimal perturbation Established methods Dynamics->Label_19F Sensitive to environmental changes Dynamics->Label_13C15N Well-defined relaxation studies InCell->Label_19F No endogenous signal

Figure 3. Decision-making flowchart for selecting an isotopic labeling strategy.

Applications Favoring ¹⁹F Labeling (2-Trifluoromethyladenosine):

  • Fragment-Based Drug Discovery (FBDD): The high sensitivity and lack of background make ¹⁹F NMR an ideal tool for screening libraries of small, fluorinated fragments for binding to a target protein or nucleic acid.

  • Studying Ligand Interactions: Changes in the ¹⁹F chemical shift of 2-CF₃-A upon ligand binding can provide valuable information about the binding event, affinity, and the local environment of the probe.

  • Probing Conformational Changes: The sensitivity of the ¹⁹F chemical shift to its environment makes it an excellent reporter for monitoring conformational changes in biomolecules.[23]

  • In-Cell NMR: The absence of a natural ¹⁹F background in cells makes it a powerful technique for studying biomolecules in their native environment.

Applications Favoring ¹³C/¹⁵N Labeling:

  • De Novo High-Resolution Structure Determination: For determining the complete three-dimensional structure of a novel protein or RNA, uniform ¹³C/¹⁵N labeling is the gold standard, as it allows for the full suite of heteronuclear NMR experiments required for resonance assignment and structure calculation.

  • Studies Requiring Minimal Perturbation: When it is critical to ensure that the label does not alter the native structure or function of the biomolecule, the minimally perturbing nature of ¹³C and ¹⁵N isotopes is a significant advantage.

  • Detailed Dynamics Studies: While ¹⁹F NMR can report on dynamics, established relaxation dispersion and other NMR techniques for quantifying dynamics on a wide range of timescales are more mature for ¹³C and ¹⁵N.

Conclusion

Both ¹⁹F labeling with 2-Trifluoromethyladenosine and traditional ¹³C/¹⁵N labeling are powerful tools for investigating the structure and function of adenosine-containing biomolecules. The high sensitivity, excellent resolution, and lack of background signal make ¹⁹F NMR with 2-CF₃-A a compelling choice for applications such as fragment-based screening, ligand binding studies, and in-cell NMR. However, the potential for structural perturbation by the trifluoromethyl group must be carefully considered. For de novo high-resolution structure determination where minimal perturbation is paramount, ¹³C/¹⁵N labeling remains the preferred method. The optimal choice of labeling strategy will ultimately depend on the specific scientific question, the available resources, and the tolerance of the biological system to chemical modification. As synthetic methodologies for fluorinated nucleosides advance and our understanding of their structural impact grows, the utility of ¹⁹F NMR in biomedical research is poised to expand even further.

References

Head-to-head comparison of 2-Trifluoromethyl adenosine and 2-fluoroadenosine in enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Analysis of Enzymatic Interactions

The following tables summarize the available quantitative data for the interaction of 2-Fluoroadenosine (B10117) with key enzymes. At present, directly comparable quantitative data for 2-Trifluoromethyladenosine with these specific enzymes is not available in the reviewed literature.

Table 1: Interaction with Adenosine (B11128) Kinase

CompoundEnzyme SourceParameterValueReference
2-FluoroadenosineSchistosoma mansoni-Substrate[1]
2-FluoroadenosineMycobacterium tuberculosis-Inhibitor[1]

Table 2: Interaction with Adenosine Deaminase

CompoundEnzymeParameterValueNotes
2-FluoroadenosineAdenosine DeaminaseInhibitionResistant to deaminationThe 2-fluoro substitution significantly reduces susceptibility to enzymatic deamination, increasing the compound's intracellular half-life.

Table 3: Interaction with S-Adenosyl-L-homocysteine (SAH) Hydrolase

CompoundEnzyme SourceParameterValueReference
2-FluoroadenosineCryptosporidium parvumIC501.18 µM[2]

Table 4: Interaction with Adenylyl Cyclase

CompoundEffectDetailsReference
2-Fluoroadenosine derivativesP-site inhibitorsThe presence of fluorine on the purine (B94841) ring increased the potency of inhibition.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Adenosine Kinase Activity Assay:

The activity of adenosine kinase can be assessed using various methods, including radiometric assays or spectrophotometric assays coupled to other enzymatic reactions. A common approach involves incubating the purified enzyme with the adenosine analog, ATP, and MgCl2 in a suitable buffer (e.g., Tris-HCl). The reaction progress can be monitored by quantifying the formation of the corresponding monophosphate derivative using techniques like high-performance liquid chromatography (HPLC). For inhibitory studies, the assay is performed with varying concentrations of the inhibitor to determine parameters like IC50 or Ki.

Adenosine Deaminase Activity Assay:

The susceptibility of adenosine analogs to adenosine deaminase can be determined by monitoring the conversion of the substrate to its inosine (B1671953) analog. A spectrophotometric assay is commonly employed, which measures the decrease in absorbance at 265 nm as adenosine is converted to inosine. The reaction mixture typically contains the purified enzyme, the adenosine analog in a suitable buffer (e.g., phosphate (B84403) buffer). The rate of deamination can be calculated from the change in absorbance over time.

S-Adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay:

The inhibitory effect on SAH hydrolase can be measured by monitoring the hydrolysis of S-adenosyl-L-homocysteine. A common method involves a coupled enzymatic assay where the product, homocysteine, is quantified. For instance, homocysteine can react with a thiol-sensitive reagent to produce a colored or fluorescent product that can be measured. Inhibition assays are performed by pre-incubating the enzyme with the inhibitor before adding the substrate, and the IC50 value is determined from the dose-response curve.

Adenylyl Cyclase Activity Assay:

The effect on adenylyl cyclase activity is typically measured by quantifying the production of cyclic AMP (cAMP). This can be done using various methods, including radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), or fluorescence-based assays. In a typical experiment, cell membranes containing adenylyl cyclase are incubated with ATP, MgCl2, and the test compound. The reaction is stopped, and the amount of cAMP produced is measured.

Signaling Pathways and Experimental Workflows

Adenosine Metabolism and Signaling Pathway

The following diagram illustrates the central role of adenosine kinase, adenosine deaminase, and SAH hydrolase in adenosine metabolism, which in turn influences adenylyl cyclase signaling.

Caption: Overview of key enzymatic reactions in adenosine metabolism and its influence on the adenylyl cyclase signaling pathway.

General Experimental Workflow for Enzyme Inhibition Assay

This diagram outlines a typical workflow for determining the inhibitory potential of a compound against a target enzyme.

Inhibition_Assay_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions start->prepare_reagents pre_incubation Pre-incubate Enzyme with Varying Inhibitor Concentrations prepare_reagents->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction incubation Incubate at Optimal Temperature and Time initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Measure Product Formation or Substrate Depletion stop_reaction->detection data_analysis Analyze Data and Calculate IC50/Ki Values detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for conducting an enzyme inhibition assay to determine the potency of a test compound.

Discussion and Future Directions

The available data clearly indicate that 2-fluoroadenosine is a potent modulator of several key enzymes in adenosine metabolism and signaling. Its resistance to deamination by adenosine deaminase makes it a stable analog for studying adenosine receptor-mediated processes. Furthermore, its inhibitory effects on adenosine kinase and SAH hydrolase highlight its potential as a tool to manipulate intracellular adenosine and S-adenosyl-L-homocysteine levels. The inhibitory action of its derivatives on adenylyl cyclase further expands its utility in dissecting cAMP-dependent signaling pathways.

In contrast, the enzymatic profile of 2-trifluoromethyladenosine remains largely uncharacterized in the context of these specific enzymes. While the trifluoromethyl group is known to significantly alter the electronic properties and metabolic stability of molecules, leading to its common use in drug design, its specific effects on adenosine-metabolizing enzymes require direct experimental investigation.

Future research should focus on conducting head-to-head enzymatic assays to determine the kinetic parameters (e.g., Ki, IC50, Km, Vmax) for 2-trifluoromethyladenosine with adenosine kinase, adenosine deaminase, SAH hydrolase, and adenylyl cyclase. Such studies would provide the necessary quantitative data to make a direct and objective comparison with 2-fluoroadenosine. This would not only enhance our fundamental understanding of how these modifications influence enzyme-substrate interactions but also guide the rational design of novel adenosine-based therapeutics with improved potency, selectivity, and metabolic stability.

References

Safety Operating Guide

Personal protective equipment for handling 2-Trifluoromethyl adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Trifluoromethyl Adenosine (B11128)

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Trifluoromethyl adenosine was found. The following guidance is synthesized from safety information for adenosine and similar derivatives. The trifluoromethyl group may introduce unique hazards, and a comprehensive risk assessment should be conducted before handling.

Researchers, scientists, and drug development professionals must exercise caution when handling this compound. Adherence to strict safety protocols is paramount to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for adenosine compounds.

Protection Type Recommended Equipment Purpose Citation
Eye Protection Safety glasses or gogglesProtects against splashes and dust.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile)Prevents skin contact.[1][2]
Body Protection Laboratory coat or chemical-resistant clothingProtects skin from contamination.[1][3]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate.Prevents inhalation of dust or aerosols.[4]
Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[4][6]

  • Avoid the formation of dust and aerosols.[6]

  • Do not eat, drink, or smoke in the handling area.[1][5]

  • Wash hands thoroughly after handling.[1][5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Prevent the spill from entering drains or waterways.[1]

  • Clean-up:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable container for disposal.[4][7]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste materials containing this compound must be treated as chemical waste.

  • Waste Collection: Collect waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[1][2] Do not dispose of it with household garbage or into sewer systems.[1][8]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.[2][9]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[9]

Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Conduct Risk Assessment - Gather all necessary materials ppe Don PPE - Safety Goggles - Lab Coat - Gloves prep->ppe handling Chemical Handling - Work in a fume hood - Avoid dust generation ppe->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage If not all is used spill Spill Response - Evacuate and ventilate - Contain and clean up handling->spill In case of accident waste Waste Disposal - Collect in labeled containers - Dispose via licensed service handling->waste After experiment storage->ppe For future use spill->waste decon Decontamination - Clean work area - Remove and dispose of PPE properly waste->decon decon->prep For next experiment

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.